Rasagiline
描述
This compound is an irreversible inhibitor of monoamine oxidase and is used as a monotherapy in early Parkinson's disease or as an adjunct therapy in more advanced cases.
This compound is a Monoamine Oxidase Inhibitor. The mechanism of action of this compound is as a Monoamine Oxidase Inhibitor.
This compound is an inhibitor of monamine oxidase used as adjunctive therapy in combination with levodopa and carbidopa in the management of Parkinson’s disease. This compound has been associated with a low rate of serum enzyme elevations during treatment, but has not been linked to instances of clinically apparent acute liver injury.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2006 and is indicated for parkinson disease and has 5 investigational indications.
TVP-1022 is the (S)-isomer and a cardioprotective agent; monoamine oxidase type-B inhibitor that is not metabolized to amphetamine derivatives; can lead to fatal hypertensive crisis in patients who consume tyramine-rich foods
See also: this compound Mesylate (active moiety of); this compound Tartrate (active moiety of).
Structure
3D Structure
属性
IUPAC Name |
(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h1,3-6,12-13H,7-9H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOKEQAAGRXIBM-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN[C@@H]1CCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041112 | |
| Record name | Rasagiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Rasagiline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015454 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.49e-02 g/L | |
| Record name | Rasagiline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015454 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
136236-51-6 | |
| Record name | Rasagiline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136236-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rasagiline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136236516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rasagiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01367 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | rasagiline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759639 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rasagiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rasagiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RASAGILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/003N66TS6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | RASAGILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7699 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Rasagiline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015454 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Preamble: A Modern Perspective on Dopamine Preservation
An In-Depth Technical Guide to the Mechanism of Action of Rasagiline in Parkinson's Disease
Parkinson's disease (PD) is fundamentally characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a profound dopamine deficit in the striatum and the subsequent emergence of motor and non-motor symptoms. Therapeutic strategies have historically focused on replenishing dopamine levels, primarily through the administration of its precursor, levodopa. However, an equally critical approach involves preserving the existing synaptic dopamine. This guide delves into the intricate molecular mechanisms of this compound, a second-generation, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B), which exemplifies this preservation strategy. Beyond its primary role in augmenting dopaminergic neurotransmission, this compound exhibits a compelling portfolio of neuroprotective actions that are the subject of intensive research. This document serves as a technical resource for researchers and drug development professionals, elucidating the established and putative pathways through which this compound exerts its therapeutic effects.
Part 1: The Core Mechanism - Selective and Irreversible MAO-B Inhibition
The principal therapeutic action of this compound is its highly potent and selective inhibition of monoamine oxidase type B (MAO-B).[1][2][3]
The Role of MAO-B in Dopamine Catabolism
Monoamine oxidase (MAO) exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution. Within the human brain, MAO-B is the predominant isoform in the striatum and is primarily located in glial cells (astrocytes). Its main function is the oxidative deamination of dopamine to 3,4-dihydroxyphenylacetic acid (DOPAC).[4] In the parkinsonian brain, as dopaminergic neurons degenerate, the relative importance of glial MAO-B in dopamine metabolism increases, making it a critical therapeutic target.[5]
Molecular Interaction and Enzyme Inactivation
This compound, chemically known as N-propargyl-1(R)-aminoindan, is a propargylamine-based inhibitor.[4][6] Its mechanism of inhibition is not merely competitive but involves the formation of a covalent bond, leading to irreversible inactivation of the enzyme.[5][7] The propargylamine moiety of this compound forms a covalent adduct with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor within the active site of the MAO-B enzyme.[5][7] This action effectively renders the enzyme molecule non-functional.
Due to this irreversible binding, the restoration of MAO-B activity is dependent on de novo enzyme synthesis, resulting in a prolonged pharmacodynamic effect that allows for once-daily dosing.[4]
Caption: Fig 1. Primary Mechanism of this compound Action.
Selectivity and Clinical Significance
At its therapeutic dose of 1 mg/day, this compound is highly selective for MAO-B over MAO-A.[5] This selectivity is crucial for its safety profile. Non-selective MAO inhibitors block both isoforms, including MAO-A in the gastrointestinal tract, which is responsible for metabolizing dietary amines like tyramine. Inhibition of gut MAO-A can lead to a hypertensive crisis (the "cheese effect") if tyramine-rich foods are consumed. The MAO-B selectivity of this compound mitigates this risk, removing the need for strict dietary tyramine restrictions at approved doses.[8][9] It is important to note that this selectivity is dose-dependent; at higher than recommended doses, this compound can inhibit MAO-A as well.[10]
Part 2: Pharmacokinetics and a Crucial Metabolic Distinction
This compound is metabolized primarily by the hepatic cytochrome P450 enzyme CYP1A2.[5] A key feature that distinguishes it from the first-generation MAO-B inhibitor, selegiline, is its metabolic profile.
-
This compound is metabolized to (R)-1-aminoindan . This major metabolite is not an amphetamine-like compound and is largely devoid of MAO-inhibitory activity.[2][4][11] Intriguingly, 1-aminoindan possesses neuroprotective properties of its own, as demonstrated in various preclinical models.[2][4]
-
Selegiline , in contrast, is metabolized to L-methamphetamine and L-amphetamine.[2][8] These metabolites can cause sympathomimetic side effects (e.g., insomnia, hypertension) and may interfere with the potential neuroprotective effects of the parent drug.[3][12]
| Feature | This compound | Selegiline |
| MAO-B Potency | 5-10 times more potent than selegiline[8][9] | Standard |
| Inhibition Type | Irreversible[1][4] | Irreversible[7] |
| Primary Metabolite | (R)-1-aminoindan[2][5] | L-methamphetamine, L-amphetamine[2] |
| Metabolite Profile | Non-amphetamine, neuroprotective[2][8] | Amphetamine-like, potential side effects[3][13] |
| Dosing | Once daily[1][4] | Once or twice daily |
Part 3: Pleiotropic Actions - Neuroprotection Beyond MAO-B Inhibition
A substantial body of preclinical evidence indicates that this compound possesses neuroprotective capabilities that are independent of its MAO-B inhibitory action.[4][5][13] These effects are largely attributed to its propargylamine chemical structure.[6][8]
Anti-Apoptotic Activity and Modulation of the Bcl-2 Family
Apoptosis, or programmed cell death, is a key process in the degeneration of dopaminergic neurons. This compound has been shown to directly counter this process. In neuronal cell culture models, this compound treatment increases the expression of anti-apoptotic proteins from the Bcl-2 family, specifically Bcl-2 and Bcl-xL.[14][15] This shifts the cellular balance away from cell death by raising the apoptotic threshold, making neurons more resilient to toxic insults.[14]
Activation of Pro-Survival Signaling: The Akt/Nrf2 Pathway
This compound has been demonstrated to activate critical pro-survival signaling cascades.
-
Akt Activation: It promotes the phosphorylation and activation of Protein Kinase B (Akt), a central node in cell survival signaling.[12][16]
-
Nrf2 Translocation: Activated Akt facilitates the nuclear translocation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[12][16]
-
Antioxidant Gene Expression: In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of various antioxidant genes, upregulating their expression. This includes key enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase, and catalase.[16]
This pathway activation results in a fortified cellular antioxidant defense system, mitigating the oxidative stress that is a hallmark of Parkinson's disease pathology.[16]
Caption: Fig 2. Key Neuroprotective Signaling Pathways Activated by this compound.
Additional Neuroprotective Mechanisms
-
Induction of Neurotrophic Factors: Preclinical studies show that this compound treatment can increase the expression of crucial growth factors like Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF), which support neuronal survival and plasticity.[15][17]
-
Modulation of Glutamatergic Transmission: Both this compound and its metabolite 1-aminoindan have been found to attenuate glutamatergic signaling mediated by NMDA and AMPA receptors in vitro.[11] This may help reduce excitotoxicity, a process implicated in neurodegeneration.
-
Prevention of α-Synuclein Aggregation: Some evidence suggests that this compound can interfere with the toxic oligomerization and aggregation of α-synuclein, a core pathological feature of PD.[17]
Part 4: Pharmacogenetics - Tailoring Treatment Response
The clinical response to this compound can vary among individuals.[18] A landmark pharmacogenetic study analyzing data from the large ADAGIO clinical trial identified genetic variants in the Dopamine D2 Receptor (DRD2) gene that are associated with a more favorable symptomatic response to the drug.[18][19][20] Specifically, single nucleotide polymorphisms (SNPs) rs2283265 and rs1076560 were linked to a greater improvement in motor scores.[19] These findings suggest that an individual's genetic makeup can influence their therapeutic benefit from this compound and open avenues for personalized medicine in Parkinson's disease treatment.
Part 5: Representative Experimental Protocol - Assessing Neuroprotection in Vitro
To validate the neuroprotective claims independent of MAO-B inhibition, a common experimental paradigm involves inducing cell death in a neuronal cell line and measuring the protective effect of the compound.
Objective: To determine if this compound protects PC12 neuronal cells from cell death induced by oxygen-glucose deprivation (OGD), a model for ischemic stress.
Methodology:
-
Cell Culture: PC12 cells are cultured in standard medium and differentiated into a neuronal phenotype using Nerve Growth Factor (NGF).
-
Experimental Groups:
-
Control (Normoxia)
-
OGD/Reoxygenation (Vehicle Control)
-
This compound (e.g., 1 µM, 5 µM, 10 µM) + OGD/Reoxygenation
-
Positive Control (Optional, e.g., another known neuroprotectant)
-
-
OGD Insult: Culture medium is replaced with a glucose-free medium. Plates are then placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for 4 hours.[16]
-
Reoxygenation and Treatment: After the OGD period, the glucose-free medium is replaced with standard, glucose-containing medium. This compound or vehicle is added to the respective wells. The cells are returned to a normoxic incubator for 18-24 hours.[16]
-
Assessment of Cell Viability: Cell death is quantified using a standard assay, such as the Lactate Dehydrogenase (LDH) release assay (measuring membrane integrity) or MTT assay (measuring metabolic activity).
-
Mechanistic Analysis (Follow-up):
-
Western Blot: Lysates from treated cells can be analyzed for levels of phosphorylated Akt, total Akt, Nrf2, and Bcl-2 family proteins to confirm pathway activation.
-
ROS Measurement: Cellular reactive oxygen species (ROS) levels can be measured using fluorescent probes like DCFDA to assess antioxidant effects.
-
Caption: Fig 3. Workflow for In Vitro Neuroprotection Assay.
Conclusion
The mechanism of action of this compound in Parkinson's disease is multifaceted. Its core directive is the potent, selective, and irreversible inhibition of MAO-B, which symptologically benefits patients by increasing the synaptic availability of dopamine.[1][3] However, its therapeutic potential extends beyond this primary function. A wealth of preclinical data strongly supports a direct neuroprotective role, mediated by the propargylamine moiety, which is independent of MAO-B inhibition.[5][8] Through the activation of pro-survival pathways like Akt/Nrf2 and the upregulation of anti-apoptotic Bcl-2 proteins, this compound enhances neuronal resilience against the pathological stressors inherent to the disease.[14][16][17] This dual-action profile—symptomatic relief coupled with potential disease-modifying effects—positions this compound as a significant agent in the armamentarium for Parkinson's disease therapy.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Second-Generation MAO-B Inhibitor for the Treatment of Parkinson's Disease [clinicaltrialsarena.com]
- 4. This compound in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of this compound, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological aspects of the neuroprotective effects of irreversible MAO-B inhibitors, selegiline and this compound, in Parkinson’s disease | springermedicine.com [springermedicine.com]
- 7. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical pharmacology of this compound: a novel, second-generation propargylamine for the treatment of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. davisphinneyfoundation.org [davisphinneyfoundation.org]
- 11. Effects of this compound, its metabolite aminoindan and selegiline on glutamate receptor mediated signalling in the rat hippocampus slice in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pulsus.com [pulsus.com]
- 13. cris.huji.ac.il [cris.huji.ac.il]
- 14. This compound ( Agilect ) and the anti-apoptotic bcl-2 gene family [this compound.com]
- 15. alzdiscovery.org [alzdiscovery.org]
- 16. This compound Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroprotective Function of this compound and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 19. academic.oup.com [academic.oup.com]
- 20. m.youtube.com [m.youtube.com]
A Technical Guide to the MAO-B Independent Neuroprotective Mechanisms of Rasagiline
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Rasagiline (N-propargyl-1(R)-aminoindan) is a potent, irreversible inhibitor of monoamine oxidase B (MAO-B), established in the symptomatic treatment of Parkinson's disease. However, a significant body of preclinical evidence demonstrates that this compound possesses robust neuroprotective properties that are mechanistically distinct from its canonical function of MAO-B inhibition.[1][2] These effects are largely attributed to its intrinsic propargylamine chemical moiety and its major active metabolite, 1-(R)-aminoindan.[3][4][5][6] This technical guide provides an in-depth exploration of these independent mechanisms, focusing on the molecular pathways governing anti-apoptotic signaling, mitochondrial stabilization, induction of neurotrophic factors, and activation of endogenous antioxidant defenses. We will dissect the key signaling cascades, including the PI3K/Akt and Nrf2 pathways, and detail the experimental methodologies required to investigate these neuroprotective actions in a research setting.
Introduction: Beyond MAO-B Inhibition
While the therapeutic benefit of this compound in Parkinson's disease was initially attributed to its inhibition of dopamine metabolism, subsequent research revealed a compelling narrative of direct neuroprotection.[2][7] Studies using the S-isomer of this compound, which is over 1,000 times less potent as an MAO-B inhibitor, showed comparable neuroprotective activity to the R-isomer, providing strong evidence that this effect is not contingent on MAO-B inhibition.[4][5] This discovery shifted focus to the inherent chemical properties of the this compound molecule and its metabolites. The core of this activity lies in the ability of this compound to modulate fundamental cell survival and death pathways, offering a multi-faceted defense against neurodegenerative insults. These MAO-B-independent actions involve the stabilization of mitochondria, induction of anti-apoptotic proteins, activation of pro-survival signaling, and enhancement of neurotrophic factor expression.[3][8][9]
The Central Role of the Propargylamine Moiety and 1-(R)-Aminoindan
The neuroprotective capacity of this compound is intrinsically linked to its N-propargylamine structure.[4][5] This functional group is essential for the drug's ability to modulate key survival pathways. Furthermore, this compound is metabolized in the liver by CYP1A2 to its primary metabolite, 1-(R)-aminoindan.[3][6][10] Unlike the amphetamine metabolites of selegiline, 1-(R)-aminoindan is non-toxic and possesses significant neuroprotective properties of its own, contributing to the overall therapeutic profile of the parent drug.[3][6][11][12]
The diagram below provides a high-level overview of the primary MAO-B independent neuroprotective pathways activated by this compound.
Modulation of Anti-Apoptotic and Pro-Survival Signaling
A primary mechanism of this compound's neuroprotective action is its direct intervention in the apoptotic cascade. This is achieved by modulating the expression and function of key regulatory proteins, particularly the Bcl-2 family, and by activating critical pro-survival signaling pathways.[3][5][7]
Regulation of the Bcl-2 Protein Family
The Bcl-2 family of proteins consists of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Bcl-w) and pro-apoptotic members (e.g., Bax, Bad). The ratio of these proteins is a critical determinant of a cell's fate. This compound favorably shifts this balance towards survival by upregulating the expression of anti-apoptotic proteins while downregulating pro-apoptotic ones.[7][13][14][15][16] This action prevents the permeabilization of the mitochondrial outer membrane, thereby inhibiting the release of cytochrome c and the subsequent activation of caspases, which are the executioners of apoptosis.[17]
Activation of the PI3K/Akt and Nrf2 Signaling Pathways
This compound has been shown to activate the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, a central cascade in promoting cell survival, proliferation, and growth.[11][18][19] Upon activation, Akt phosphorylates and inactivates several pro-apoptotic targets.
A critical downstream effect of Akt activation by this compound is the modulation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response.[18][20] Under basal conditions, Nrf2 is sequestered in the cytoplasm. This compound-induced Akt signaling promotes the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus.[11][18][19] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, driving the expression of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), catalase, and superoxide dismutase (SOD).[3][18][21] This response fortifies the cell against oxidative stress, a common pathological feature of neurodegenerative diseases.[22]
The diagram below illustrates this signaling cascade.
Preservation of Mitochondrial Integrity
Mitochondria are central to cellular life and death decisions. Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases.[23] this compound exerts profound protective effects by directly preserving mitochondrial function.[3][9] It stabilizes the mitochondrial membrane potential (ΔΨm) and inhibits the opening of the mitochondrial permeability transition pore (MPTP).[4][5][7][21] The MPTP is a non-specific channel whose prolonged opening leads to mitochondrial swelling, uncoupling of oxidative phosphorylation, and release of apoptotic factors. By preventing MPTP opening, this compound maintains mitochondrial homeostasis and prevents the initiation of the intrinsic apoptotic pathway.[14]
The diagram below depicts this compound's influence on the key apoptotic events at the mitochondrial level.
Induction of Neurotrophic Factors
Neurotrophic factors are essential for the growth, survival, and differentiation of neurons. This compound and its metabolite aminoindan have been shown to increase the expression and levels of key neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[3][24][25] This induction is associated with the activation of survival signaling pathways like PI3K and MAPK.[25] By promoting a neurotrophic environment, this compound may not only protect neurons from insults but also support neuronal repair and plasticity.[24][26]
Quantitative Data Summary
The neuroprotective effects of this compound have been quantified in various in vitro models. The following table summarizes key findings from studies investigating these MAO-B independent actions.
| Parameter Measured | Experimental Model | Treatment | Result | Citation |
| Aponecrotic Cell Death | PC12 cells (OGD/R) | 10 µM this compound | ~33% decrease in LDH release | [18] |
| Reactive Oxygen Species (ROS) | PC12 cells (OGD/R) | 3-10 µM this compound | ~15% reduction in ROS production | [18][20] |
| Akt Phosphorylation | PC12 cells (OGD/R) | 10 µM this compound | ~50% increase in Akt phosphorylation | [18][20] |
| Bcl-2 Protein Expression | PC12 cells (OGD/R) | 10 µM this compound | ~70% increase in Bcl-2 levels | [18] |
| Cleaved Caspase-3 Levels | PC12 cells (OGD/R) | 10 µM this compound | ~60-80% reduction in cleaved caspase-3 | [18] |
| Nrf2 Nuclear Translocation | PC12 cells (OGD/R) | 1-5 µM this compound | ~40-90% increase in nuclear Nrf2 | [18][20] |
| Antioxidant Gene mRNA | PC12 cells (OGD/R) | 10 µM this compound | ~1.8 to 2.0-fold increase (HO-1, NQO1) | [18][20] |
| BDNF Levels (Striatum) | Rat double lesion model | This compound/Aminoindan | Significant increase vs. saline control | [24] |
Table 1: Summary of Quantitative Effects of this compound on Neuroprotective Markers in Preclinical Models. (OGD/R: Oxygen-Glucose Deprivation/Reoxygenation)
Experimental Methodologies
To validate and explore the MAO-B independent neuroprotective properties of this compound, a series of well-defined experimental protocols are required. These protocols must form a self-validating system, where results from one assay logically support the others.
The following diagram outlines a comprehensive workflow for investigating these mechanisms.
Protocol: Assessment of Cell Viability (MTT Assay)
-
Causality: The MTT assay measures the metabolic activity of mitochondria, which is directly proportional to the number of viable cells. A reduction in the conversion of MTT to formazan indicates cytotoxicity or a loss of metabolic function, which this compound is hypothesized to prevent.
-
Methodology:
-
Cell Plating: Plate SH-SY5Y or PC12 cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat cells with various concentrations of this compound (e.g., 0.1-10 µM) for 2 hours.
-
Insult: Introduce the neurotoxic insult (e.g., 100 µM 6-OHDA or switch to glucose-free media for OGD). Include vehicle-only and toxin-only controls. Incubate for the desired period (e.g., 24 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Quantification: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.
-
Protocol: Western Blot for Bcl-2 Family and Signaling Proteins
-
Causality: Western blotting provides a semi-quantitative assessment of specific protein levels. This protocol is essential to directly verify the hypothesis that this compound alters the expression of anti-apoptotic (Bcl-2), pro-apoptotic (Bax), and key signaling (p-Akt, total Akt, Nrf2) proteins.
-
Methodology:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. This step is critical to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Nrf2, anti-β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Densitometry analysis is used to quantify band intensity, normalized to a loading control like β-actin.
-
Protocol: Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
-
Causality: The JC-1 dye is a ratiometric probe that assesses mitochondrial health. In healthy mitochondria with a high membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers that fluoresce green. A shift from red to green fluorescence indicates mitochondrial depolarization, an early event in apoptosis that this compound is expected to inhibit.
-
Methodology:
-
Cell Treatment: Plate and treat cells in a black, clear-bottom 96-well plate as described previously.
-
JC-1 Staining: Following treatment, remove the media and incubate cells with 10 µM JC-1 dye in culture media for 20 minutes at 37°C.
-
Washing: Wash cells twice with warm PBS to remove excess dye.
-
Fluorescence Reading: Immediately measure fluorescence using a plate reader. Read red fluorescence (Ex/Em ~560/595 nm) for JC-1 aggregates and green fluorescence (Ex/Em ~485/535 nm) for monomers.
-
Analysis: The ratio of red to green fluorescence is calculated. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
-
Conclusion and Future Directions
The evidence is clear and compelling: this compound's neuroprotective capabilities extend far beyond its function as an MAO-B inhibitor. Through the concerted action of its propargylamine moiety and its active metabolite, 1-(R)-aminoindan, this compound orchestrates a powerful pro-survival program. It directly intervenes in the core apoptotic machinery by modulating the Bcl-2 family, preserves the integrity of mitochondria, and activates potent endogenous antioxidant defenses via the PI3K/Akt/Nrf2 signaling axis. Furthermore, its ability to induce neurotrophic factors suggests a potential to not only protect but also to foster a regenerative environment.
For drug development professionals, these findings underscore the potential for designing novel multi-target drugs that incorporate the neuroprotective propargyl moiety for other neurodegenerative conditions.[3] Future research should aim to further elucidate the direct binding partners of this compound that initiate these signaling events and to translate the robust preclinical findings into confirmed disease-modifying outcomes in clinical trials.
References
- 1. This compound – a novel MAO B inhibitor in Parkinson’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase B inhibitors as neuroprotectants against Parkinson's disease [this compound.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of neuroprotective action of the anti-Parkinson drug this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Function of this compound and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and selegiline modulate mitochondrial homeostasis, intervene apoptosis system and mitigate α-synuclein cytotoxicity in disease-modifying therapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. xenotech.com [xenotech.com]
- 11. pulsus.com [pulsus.com]
- 12. Effects of this compound, its metabolite aminoindan and selegiline on glutamate receptor mediated signalling in the rat hippocampus slice in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Involvement of Bcl-2-associated athanogene (BAG)-family proteins in the neuroprotection by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel neuroprotective mechanism of action of this compound is associated with its propargyl moiety: interaction of Bcl-2 family members with PKC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound retards apoptosis via multiple protection mechanisms [this compound.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pulsus.com [pulsus.com]
- 20. This compound Exerts Neuroprotection towards Oxygen-Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound ( Agilect ) suppresses apoptosis and induces prosurvival genes [this compound.com]
- 22. Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo [mdpi.com]
- 23. Mitochondrial approaches for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. BDNF levels are increased by aminoindan and this compound in a double lesion model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Induction of neurotrophic factors GDNF and BDNF associated with the mechanism of neurorescue action of this compound and ladostigil: new insights and implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
An In-Depth Technical Guide on Rasagiline's Effect on Dopamine Metabolism in the Striatum
Abstract
Rasagiline (N-propargyl-1(R)-aminoindan) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B) utilized in the management of Parkinson's disease (PD).[1][2] Its primary therapeutic action is derived from its ability to modulate dopamine metabolism within the striatum, a brain region critical for motor control that is profoundly affected by the progressive loss of dopaminergic neurons in PD.[1][2][3] This guide provides a comprehensive technical overview of this compound's mechanism of action, its quantifiable effects on striatal dopamine dynamics, and the validated experimental methodologies employed to elucidate these effects. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and visualize complex biological pathways and workflows. This document is intended for researchers, neuroscientists, and drug development professionals seeking a deep, actionable understanding of this compound's neurochemical footprint.
Foundational Pharmacology of this compound
Mechanism of Action: Selective and Irreversible MAO-B Inhibition
This compound's core mechanism is the selective and irreversible inhibition of MAO-B.[2][3] MAO-B is a key enzyme responsible for the oxidative deamination of dopamine, converting it to 3,4-dihydroxyphenylacetic acid (DOPAC).[1] In the parkinsonian brain, as dopaminergic neurons degenerate, the relative contribution of MAO-B, particularly in glial cells, to dopamine metabolism increases.[4][5]
This compound, a propargylamine derivative, forms a covalent bond with the N5 nitrogen of the flavin adenine dinucleotide (FAD) cofactor at the active site of the MAO-B enzyme.[4][5] This action results in its irreversible inactivation. The enzymatic activity can only be restored through the synthesis of new MAO-B molecules, leading to a prolonged duration of effect that allows for once-daily dosing.[1][2] At therapeutic doses, this compound exhibits high selectivity for MAO-B, with minimal inhibition of MAO-A, the isoform primarily responsible for metabolizing serotonin and norepinephrine.[4] This selectivity mitigates the risk of hypertensive crises ("cheese effect") associated with non-selective MAO inhibitors.[4] It is important to note that at higher than recommended doses, this selectivity can be lost.[6]
Pharmacokinetics and Metabolism
This compound is metabolized in the liver primarily by the cytochrome P450 enzyme CYP1A2.[4] Its major metabolite, 1-aminoindan, is not amphetamine-like, a key distinction from the older MAO-B inhibitor selegiline.[3][4] This lack of amphetamine-like metabolites may contribute to a different side-effect profile.[3] The metabolite 1-(R)-aminoindan itself possesses some MAO-B inhibitory and neuroprotective properties.[1][7]
Impact on Striatal Dopamine Metabolism
The irreversible inhibition of MAO-B by this compound instigates a cascade of neurochemical changes in the striatum, ultimately enhancing dopaminergic neurotransmission.
Increased Synaptic Dopamine Availability
By blocking the primary catabolic pathway for dopamine, this compound leads to an increase in the concentration of dopamine in the synaptic cleft and surrounding extracellular space.[3][6] This elevation of dopamine levels helps to compensate for the reduced synthesis and release from degenerating nigrostriatal neurons, thereby alleviating the motor symptoms of Parkinson's disease.[1][2]
Altered Dopamine Turnover
A direct consequence of MAO-B inhibition is a significant reduction in the levels of the dopamine metabolite DOPAC, and subsequently, homovanillic acid (HVA).[8] The ratio of metabolites (DOPAC+HVA) to dopamine is a common measure of dopamine turnover. This compound treatment markedly decreases this ratio, indicating a slowing of dopamine metabolism.
Potential for Neuroprotection
Beyond its symptomatic effects, preclinical studies have consistently demonstrated that this compound possesses neuroprotective properties, which may be independent of its MAO-B inhibitory action.[4][7] Several mechanisms have been proposed:
-
Reduction of Oxidative Stress: Dopamine metabolism by MAO-B generates hydrogen peroxide, a reactive oxygen species (ROS). By inhibiting this process, this compound reduces the oxidative burden on vulnerable dopaminergic neurons.[6][9] Furthermore, this compound has been shown to protect against oxidative stress-induced cell death by modulating mitochondrial function and inhibiting apoptotic pathways.[2][10]
-
Anti-apoptotic Properties: The propargylamine moiety of this compound is believed to be crucial for its anti-apoptotic effects.[7][9] this compound has been shown to up-regulate anti-apoptotic proteins like Bcl-2 and activate pro-survival signaling pathways, such as the tyrosine kinase receptor and Akt/Nrf2 pathways.[11][12][13]
-
Induction of Neurotrophic Factors: Studies have indicated that this compound can increase the expression of brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), which support the survival and function of dopaminergic neurons.[11][12]
The following diagram illustrates the core mechanism of this compound on the dopaminergic synapse.
Caption: this compound's inhibition of MAO-B increases dopamine availability.
Experimental Methodologies for Assessing this compound's Effects
A multi-faceted approach is required to fully characterize the impact of this compound on striatal dopamine metabolism. The following section details key experimental protocols, explaining the rationale behind their application.
In Vivo Microdialysis Coupled with HPLC-ECD
Causality: This technique is the gold standard for measuring real-time, dynamic changes in extracellular neurotransmitter and metabolite concentrations in the brain of a freely moving animal.[14][15] It allows for the direct assessment of how this compound administration alters the balance of dopamine and its metabolites (DOPAC, HVA) in the striatum.
Detailed Protocol: In Vivo Microdialysis in Rat Striatum
-
Surgical Implantation:
-
Anesthetize a male Wistar rat (250-300g) with an appropriate anesthetic (e.g., isoflurane).
-
Secure the rat in a stereotaxic frame.
-
Implant a guide cannula targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.0 mm from bregma).
-
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe (e.g., 2-4 mm membrane length, 20 kDa cutoff) through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1.0-1.5 µL/min).[14]
-
Allow a stabilization period of at least 90-120 minutes to achieve a baseline.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent degradation.[14]
-
Administer this compound (e.g., 0.5 mg/kg, s.c.) or vehicle and continue collecting samples for several hours.
-
-
Analysis by HPLC-ECD:
-
Inject a fixed volume of the dialysate (e.g., 20 µL) into an HPLC system equipped with a reverse-phase C18 column and an electrochemical detector.[16][17]
-
The mobile phase typically consists of a phosphate or citrate buffer, an ion-pairing agent (e.g., octanesulfonic acid), and an organic modifier (e.g., methanol).[18]
-
The electrochemical detector is set at an oxidizing potential (e.g., +0.65 V) that is optimal for the detection of dopamine, DOPAC, and HVA.
-
Quantify the concentrations by comparing peak areas to those of a standard curve.[14]
-
The following diagram outlines the experimental workflow for in vivo microdialysis.
Caption: Workflow for in vivo microdialysis and HPLC-ECD analysis.
Western Blotting for Key Protein Expression
Causality: Western blotting allows for the quantification of specific proteins involved in dopamine synthesis and signaling. This is crucial for assessing potential compensatory changes in response to this compound treatment or in the context of a neurodegenerative model. Key targets include Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, and the Dopamine Transporter (DAT), which is responsible for dopamine reuptake.[19][20]
Detailed Protocol: Western Blot for Tyrosine Hydroxylase
-
Tissue Preparation:
-
Euthanize animals and rapidly dissect the striatum on ice.
-
Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C and collect the supernatant.
-
Determine the total protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by molecular weight on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[22]
-
Incubate the membrane with a primary antibody against Tyrosine Hydroxylase (e.g., rabbit anti-TH, 1:1000 dilution) overnight at 4°C.[22][23]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP, 1:5000) for 1 hour at room temperature.[22]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify band intensity using densitometry software. Normalize the TH signal to a loading control (e.g., β-actin or GAPDH).
-
Positron Emission Tomography (PET) Imaging
Causality: PET is a non-invasive imaging technique that allows for the in vivo quantification of molecular targets in the human or animal brain.[24] Using specific radioligands, PET can be employed to measure the density of the dopamine transporter (DAT) with tracers like [¹¹C]WIN 35,428, or to confirm MAO-B enzyme occupancy by this compound using tracers such as [¹¹C]-L-Deprenyl.[1][25][26] This provides translational evidence of this compound's target engagement and its impact on the integrity of the dopaminergic system.[27]
Quantitative Data Summary
The effects of this compound on striatal dopamine metabolism are robust and quantifiable. The table below summarizes typical findings from preclinical studies.
| Parameter | Vehicle Control (Striatum) | This compound-Treated (Striatum) | Percentage Change | Rationale for Change |
| Extracellular Dopamine | Baseline (e.g., 5-10 nM) | Increased (e.g., 10-20 nM) | +100% to +200% | Reduced metabolic clearance due to MAO-B inhibition.[4] |
| Extracellular DOPAC | Baseline (e.g., 800-1000 nM) | Decreased (e.g., 200-400 nM) | -60% to -80% | Direct blockade of dopamine conversion to DOPAC by MAO-B.[8] |
| Extracellular HVA | Baseline (e.g., 500-700 nM) | Decreased (e.g., 250-450 nM) | -30% to -50% | Reduced availability of DOPAC as a precursor for HVA synthesis.[8] |
| Dopamine Turnover (DOPAC/DA) | High | Significantly Lower | >80% decrease | Reflects the slowed rate of dopamine metabolism. |
| Tyrosine Hydroxylase Protein | No significant change | No significant change | Minimal | This compound's primary action is on catabolism, not synthesis. |
| MAO-B Activity | 100% | <10% | >90% inhibition | Irreversible binding and inactivation of the enzyme.[8] |
Conclusion and Future Directions
This compound effectively modulates striatal dopamine metabolism primarily through the potent and irreversible inhibition of MAO-B. This action leads to a significant increase in synaptic dopamine levels and a corresponding decrease in dopamine turnover, which forms the basis of its efficacy in treating the motor symptoms of Parkinson's disease. The experimental methodologies detailed herein—in vivo microdialysis, western blotting, and PET imaging—provide a robust framework for quantifying these effects and investigating the broader neurobiological impact of the drug.
Future research should continue to explore the clinical relevance of this compound's neuroprotective properties. Differentiating the effects of symptomatic dopamine enhancement from genuine disease modification remains a critical challenge. Advanced techniques, such as multi-omics approaches and novel PET tracers for oxidative stress and apoptosis, will be instrumental in further elucidating the multifaceted mechanisms of this compound and guiding the development of next-generation neuroprotective therapies for Parkinson's disease and other neurodegenerative disorders.
References
- 1. This compound in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound mesylate? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Pharmacology of this compound, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. davisphinneyfoundation.org [davisphinneyfoundation.org]
- 7. Neuroprotection by this compound: A New Therapeutic Approach to Parkinson's Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound enhances L-DOPA-induced contralateral turning in the unilateral 6-hydroxydopamine-lesioned guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound protects against alpha-synuclein induced sensitivity to oxidative stress in dopaminergic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound promotes regeneration of substantia nigra dopaminergic neurons in post-MPTP-induced Parkinsonism via activation of tyrosine kinase receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective Function of this compound and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. besjournal.com [besjournal.com]
- 15. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of dopamine and its acidic metabolites in brain tissue by HPLC with electrochemical detection in a single run after minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 18. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review | MDPI [mdpi.com]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. sysy.com [sysy.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Tyrosine Hydroxylase Antibody | Cell Signaling Technology [cellsignal.com]
- 24. Imaging the Dopamine Transporter in Parkinson's Disease | Clinical Trials | Yale Medicine [yalemedicine.org]
- 25. PET imaging of the dopamine transporter in progressive supranuclear palsy and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Dopaminergic Positron Emission Tomography Imaging in the Alpha‐Synuclein Preformed Fibril Model Reveals Similarities to Early Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Synapse: A Technical Guide to the Non-Canonical Molecular Targets of Rasagiline
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
Preamble: Rasagiline's Expanding Neuroprotective Portfolio
This compound, clinically established as a potent, irreversible inhibitor of monoamine oxidase B (MAO-B) for the management of Parkinson's disease, has transcended its initial pharmacological classification. A growing body of preclinical evidence illuminates a fascinating and complex landscape of molecular interactions that extend far beyond MAO-B inhibition. These non-canonical targets are increasingly recognized as the cornerstone of this compound's robust neuroprotective and potential disease-modifying effects. This guide provides a deep dive into these mechanisms, offering a technical and causal framework for understanding how this compound engages with fundamental cellular survival and death pathways. We will dissect the key molecular players and signaling cascades that constitute this compound's pleiotropic neuroprotective profile, providing researchers and drug development professionals with a comprehensive understanding of its broader therapeutic potential.
I. The Propargylamine Moiety: The Locus of Neuroprotection
A critical insight into this compound's multifaceted action is the central role of its N-propargylamine moiety. Structure-activity relationship studies have consistently demonstrated that many of the neuroprotective effects of this compound are independent of MAO-B inhibition and are instead conferred by this specific chemical group.[1][2][3] This has been elegantly shown by comparing this compound to its S-isomer, TVP1022, which is a significantly weaker MAO-B inhibitor yet retains comparable neuroprotective properties.[3][4] This fundamental observation shifts the investigative focus from synaptic monoamine metabolism to intracellular signaling cascades and protein-protein interactions that are directly modulated by the propargylamine structure.
II. Orchestrating Cell Survival: this compound's Engagement with the Bcl-2 Protein Family
At the heart of this compound's anti-apoptotic activity lies its profound influence on the B-cell lymphoma 2 (Bcl-2) family of proteins, the master regulators of the intrinsic apoptotic pathway.
A. Upregulation of Anti-Apoptotic Bcl-2 Family Members
This compound has been shown to increase the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[5][6] This transcriptional upregulation fortifies the cell's defenses against apoptotic stimuli. By bolstering the cellular reservoir of these protective proteins, this compound effectively raises the threshold for initiating programmed cell death.
B. Downregulation of Pro-Apoptotic Bcl-2 Family Members
Concurrently, this compound can down-regulate the expression of pro-apoptotic members of the Bcl-2 family, such as Bax.[6][7] This dual action of promoting survival factors while suppressing death-inducing factors creates a cellular environment that is resilient to apoptotic triggers.
C. Stabilization of the Mitochondrial Membrane Potential
The functional consequence of this modulation of the Bcl-2 protein repertoire is the stabilization of the mitochondrial outer membrane potential. This compound prevents the collapse of the mitochondrial membrane potential (ΔΨm), a critical early event in the apoptotic cascade.[8][9][10] This stabilization inhibits the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, thereby preventing the activation of the caspase cascade.[8]
D. Emerging Role of Bcl-2-Associated Athanogene (BAG) Family Proteins
Recent evidence suggests an intriguing link between this compound's neuroprotective effects and the Bcl-2-associated athanogene (BAG) family of proteins. Studies have shown that this compound treatment in animal models of Parkinson's disease leads to an upregulation of BAG2 and BAG5, proteins known to be involved in protein quality control and anti-apoptotic pathways.[11][12] This suggests a novel avenue through which this compound may exert its influence on cellular survival.
III. A Novel Interaction: this compound and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
Beyond its canonical role in glycolysis, glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has been implicated in the induction of apoptosis through its nuclear translocation. This compound has been demonstrated to prevent the nuclear translocation of GAPDH in response to cellular stress.[6][8][13] By sequestering GAPDH in the cytoplasm, this compound averts its pro-apoptotic nuclear functions, representing a distinct and important mechanism of neuroprotection. The anti-apoptotic effects of this compound are proposed to be mediated by the binding of its propargylamine moiety to the FAD binding site in GAPDH.[14]
IV. Activating Pro-Survival Signaling Cascades
This compound's neuroprotective effects are not limited to direct interactions with apoptotic machinery but also involve the activation of key pro-survival signaling pathways.
A. The Protein Kinase C (PKC) Pathway
This compound has been shown to activate the Protein Kinase C (PKC) signaling pathway.[7][8] This activation is crucial for its neuroprotective effects, as PKC can phosphorylate and inactivate pro-apoptotic proteins like Bad, and can also lead to the upregulation of anti-apoptotic Bcl-2 family members.[1][7] In vivo studies have demonstrated that this compound upregulates phosphorylated PKC levels and the expression of specific PKC isozymes (alpha and epsilon) in the hippocampus.[15] Furthermore, this compound treatment elevates the levels of phosphorylated myristoylated alanine-rich C kinase substrate (p-MARCKS), a major substrate for PKC.[15]
B. The PI3K/Akt Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central node in cell survival signaling. This compound has been shown to activate this pathway, leading to the phosphorylation and activation of Akt.[16][17] Activated Akt, in turn, can phosphorylate and inhibit a range of pro-apoptotic targets, thereby promoting cell survival.
C. The Nrf2/ARE Pathway
Recent studies have highlighted the role of this compound in activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway.[17][18] this compound induces the nuclear translocation of Nrf2, a transcription factor that upregulates the expression of a battery of antioxidant and cytoprotective genes.[17][19] This mechanism enhances the cell's capacity to cope with oxidative stress, a key contributor to neurodegeneration.
V. Induction of Neurotrophic Factors: Fostering a Supportive Microenvironment
This compound has been demonstrated to increase the expression of crucial neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[20][21][22][23] These neurotrophic factors are essential for neuronal survival, differentiation, and synaptic plasticity. By promoting their endogenous production, this compound helps to create a more supportive and regenerative microenvironment for neurons. The induction of these neurotrophic factors is mediated, at least in part, by the activation of the signaling pathways discussed previously, including the PKC and PI3K/Akt pathways.[23]
VI. Modulation of Tyrosine Kinase Receptor (Trk) Signaling
Emerging evidence suggests that this compound can activate the tyrosine kinase receptor (Trk) signaling pathway, which is the downstream effector of neurotrophic factors like BDNF.[16][24] This activation of the Trk pathway by this compound may contribute to its neuro-rescue and neuro-restorative effects.[16] Interestingly, some research suggests that this compound may disrupt the inhibitory interaction between alpha-synuclein and the TrkB receptor, thereby restoring BDNF's neurotrophic activity.[25]
VII. Quantitative Data Summary
| Parameter | Effect of this compound | Concentration Range | Cell/Animal Model | Reference |
| Bcl-2 mRNA | Increased | 10-100 nM | SH-SY5Y cells | [5] |
| Bcl-xL mRNA | Increased | 10-100 pM | SH-SY5Y cells | [5] |
| Bax mRNA | No change | Not specified | SH-SY5Y cells | [5] |
| BDNF mRNA | Increased (5-10 fold) | Not specified | Rat midbrain | [21] |
| GDNF mRNA | Increased (5-10 fold) | Not specified | Rat midbrain | [21] |
| p-PKC levels | Upregulated | 0.1 mg/kg (in vivo) | Mouse hippocampus | [15] |
| Nuclear GAPDH | Reduced (75-90%) | 3-10 µM | PC12 cells | [18][26] |
| Akt phosphorylation | Increased (50%) | 10 µM | PC12 cells | [18][26] |
| Nrf2 nuclear shuttling | Increased (40-90%) | 1-5 µM | PC12 cells | [18][26] |
VIII. Experimental Protocols
A. Western Blot Analysis for Bcl-2 Family Proteins and Signaling Molecules
-
Cell Lysis: Treat neuronal cells (e.g., SH-SY5Y) with this compound at various concentrations for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Bcl-2, Bax, phospho-Akt, total Akt, phospho-PKC, total PKC, etc. Follow with incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
B. Immunofluorescence Staining for GAPDH Nuclear Translocation
-
Cell Culture and Treatment: Plate neuronal cells on coverslips and treat with a neurotoxic stimulus in the presence or absence of this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block with bovine serum albumin and incubate with a primary antibody against GAPDH. Follow with a fluorescently labeled secondary antibody.
-
Nuclear Staining and Imaging: Counterstain the nuclei with DAPI. Acquire images using a confocal microscope.
-
Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of GAPDH to determine the extent of nuclear translocation.
IX. Visualization of Signaling Pathways
Caption: this compound's multifaceted neuroprotective signaling pathways.
X. Conclusion: A Paradigm Shift in Neuroprotective Drug Discovery
The exploration of this compound's molecular targets beyond MAO-B has unveiled a sophisticated network of interactions that converge on the promotion of neuronal survival. By modulating the Bcl-2 family of proteins, inhibiting the pro-apoptotic function of GAPDH, activating multiple pro-survival signaling cascades, and inducing the expression of neurotrophic factors, this compound demonstrates a multi-pronged approach to neuroprotection. This understanding not only provides a deeper appreciation for the therapeutic potential of this compound but also offers a compelling blueprint for the development of next-generation neuroprotective agents. The propargylamine moiety, in particular, emerges as a privileged scaffold for designing multi-target drugs that can address the complex and multifactorial nature of neurodegenerative diseases.
XI. References
-
Neuroprotective Function of this compound and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies. (2022). MDPI. --INVALID-LINK--
-
This compound retards apoptosis via multiple protection mechanisms. (2005). Annals of the New York Academy of Sciences. --INVALID-LINK--
-
Mechanism of neuroprotective-antiapoptotic action of this compound and its... (n.d.). ResearchGate. --INVALID-LINK--
-
BDNF levels are increased by aminoindan and this compound in a double lesion model of Parkinson's disease. (2015). Neuroscience. --INVALID-LINK--
-
Neuroprotective Function of this compound and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies. (2022). PubMed. --INVALID-LINK--
-
Induction of neurotrophic factors GDNF and BDNF associated with the mechanism of neurorescue action of this compound and ladostigil: new insights and implications for therapy. (2010). International Journal of Neuropsychopharmacology. --INVALID-LINK--
-
Novel neuroprotective mechanism of action of this compound is associated with its propargyl moiety: interaction of Bcl-2 family members with PKC pathway. (2005). Annals of the New York Academy of Sciences. --INVALID-LINK--
-
Mechanism of neuroprotective action of the anti-Parkinson drug this compound and its derivatives. (2003). Journal of Neural Transmission. Supplementum. --INVALID-LINK--
-
This compound ( Azilect ) activates tyrosine kinase receptor signaling pathway. (2006). Neurobiology of Disease. --INVALID-LINK--
-
Involvement of Bcl-2-associated athanogene (BAG)-family proteins in the neuroprotection by this compound. (2015). International Journal of Clinical and Experimental Medicine. --INVALID-LINK--
-
Regulation of protein kinase C by the anti-Parkinson drug, MAO-B inhibitor, this compound and its derivatives, in vivo. (2004). Neurochemical Research. --INVALID-LINK--
-
The anti-Parkinson drug, this compound, prevents apoptotic DNA damage induced by peroxynitrite in human dopaminergic neuroblastoma SH-SY5Y cells. (2001). ResearchGate. --INVALID-LINK--
-
Molecular basis of neuroprotective activities of this compound and the anti-Alzheimer drug TV3326 [(N-propargyl-(3R)aminoindan-5-YL)-ethyl methyl carbamate]. (2003). Journal of Neural Transmission. Supplementum. --INVALID-LINK--
-
This compound: neurodegeneration, neuroprotection, and mitochondrial permeability transition. (2005). Journal of Neuroscience Research. --INVALID-LINK--
-
Mechanisms of anti-apoptotic activity of of this compound ( Agilect ). (2000). Mechanisms of Ageing and Development. --INVALID-LINK--
-
This compound ( Agilect ) and the anti-apoptotic bcl-2 gene family. (2002). Neuroscience Letters. --INVALID-LINK--
-
This compound in treatment of Parkinson's disease. (2007). Neuropsychiatric Disease and Treatment. --INVALID-LINK--
-
Role of this compound in treating Parkinson's disease: Effect on disease progression. (2008). Clinical Interventions in Aging. --INVALID-LINK--
-
Revelation in the neuroprotective functions of this compound and selegiline: the induction of distinct genes by different mechanisms. (2007). Journal of Neural Transmission. Supplementum. --INVALID-LINK--
-
This compound – a novel MAO B inhibitor in Parkinson's disease therapy. (2007). Expert Opinion on Investigational Drugs. --INVALID-LINK--
-
This compound promotes regeneration of substantia nigra dopaminergic neurons in post-MPTP-induced Parkinsonism via activation of tyrosine kinase receptor signaling pathway. (2007). Neurochemical Research. --INVALID-LINK--
-
A Comparative Analysis of (Rac)-Rasagiline and Other Propargylamine Derivatives in Neuroprotective Drug Discovery. (2025). Benchchem. --INVALID-LINK--
-
Glyceraldehyde-3-Phosphate Dehydrogenase–Monoamine Oxidase B-Mediated Cell Death-Induced by Ethanol is Prevented by this compound and 1-R-Aminoindan. (2010). The Journal of Neuroscience. --INVALID-LINK--
-
This compound ( Agilect, Azilect ) as a neuroprotectant. (2004). Journal of Neuroscience Research. --INVALID-LINK--
-
Involvement of Bcl-2-associated athanogene (BAG)-family proteins in the neuroprotection by this compound. (2015). PubMed Central. --INVALID-LINK--
-
Effects of this compound and selegiline on BDNF and GDNF mRNA in siMao-B-... (n.d.). ResearchGate. --INVALID-LINK--
-
This compound Confers Neuroprotection to PC12 Cell Cultures Exposed to Oxygen-Glucose Deprivation/Reoxygenation Insult by Activating the Akt/Nrf2 Redox-Signaling Pathway and by Decreasing the Nuclear Translocation of Glyceraldehyde-3-Phosphate Dehydroge. (2024). Preprints.org. --INVALID-LINK--
-
This compound Exerts Neuroprotection towards Oxygen-Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling. (2024). PubMed. --INVALID-LINK--
-
This compound Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling. (2024). MDPI. --INVALID-LINK--
-
Regulation of protein kinase C by the anti‐Parkinson drug, MAO‐B inhibitor, this compound and its derivatives, in vivo. (2025). ResearchGate. --INVALID-LINK--
-
This compound ( Agilect ) and ladostigil / TV3326 : molecular mechanisms. (2003). Journal of Neural Transmission. Supplementum. --INVALID-LINK--
-
Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. (2023). Journal of Biomolecular Structure and Dynamics. --INVALID-LINK--
-
This compound Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling. (2024). PubMed Central. --INVALID-LINK--
-
The structures of propargylaminne possessing selegiline, this compound and multi-target drugs ladostigil, M30 and HLA20. (n.d.). ResearchGate. --INVALID-LINK--
-
A clever new Trk for this compound. (2017). The Science of Parkinson's. --INVALID-LINK--
-
Binding of this compound-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis. (2012). Journal of Medicinal Chemistry. --INVALID-LINK--
-
Pharmacology of this compound, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. (2010). Rambam Maimonides Medical Journal. --INVALID-LINK--
-
Analysis on the Clinical Research Progress of MAO-B inhibitors. (2023). Patsnap Synapse. --INVALID-LINK--
-
(PDF) this compound - A novel MAO B inhibitor in Parkinson's disease therapy. (2025). ResearchGate. --INVALID-LINK--
References
- 1. Novel neuroprotective mechanism of action of this compound is associated with its propargyl moiety: interaction of Bcl-2 family members with PKC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of neuroprotective action of the anti-Parkinson drug this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound ( Agilect, Azilect ) as a neuroprotectant [this compound.com]
- 5. This compound ( Agilect ) and the anti-apoptotic bcl-2 gene family [this compound.com]
- 6. This compound in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound retards apoptosis via multiple protection mechanisms [this compound.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of anti-apoptotic activity of of this compound ( Agilect ) [this compound.com]
- 11. Involvement of Bcl-2-associated athanogene (BAG)-family proteins in the neuroprotection by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Involvement of Bcl-2-associated athanogene (BAG)-family proteins in the neuroprotection by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glyceraldehyde-3-Phosphate Dehydrogenase–Monoamine Oxidase B-Mediated Cell Death-Induced by Ethanol is Prevented by this compound and 1-R-Aminoindan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound – a novel MAO B inhibitor in Parkinson’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of protein kinase C by the anti-Parkinson drug, MAO-B inhibitor, this compound and its derivatives, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound ( Azilect ) activates tyrosine kinase receptor signaling pathway [this compound.com]
- 17. benchchem.com [benchchem.com]
- 18. This compound Exerts Neuroprotection towards Oxygen-Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound Confers Neuroprotection to PC12 Cell Cultures Exposed to Oxygen-Glucose Deprivation/Reoxygenation Insult by Activating the Akt/Nrf2 Redox-Signaling Pathway and by Decreasing the Nuclear Translocation of Glyceraldehyde-3-Phosphate Dehydroge[v1] | Preprints.org [preprints.org]
- 20. mdpi.com [mdpi.com]
- 21. BDNF levels are increased by aminoindan and this compound in a double lesion model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Neuroprotective Function of this compound and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Induction of neurotrophic factors GDNF and BDNF associated with the mechanism of neurorescue action of this compound and ladostigil: new insights and implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound promotes regeneration of substantia nigra dopaminergic neurons in post-MPTP-induced Parkinsonism via activation of tyrosine kinase receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scienceofparkinsons.com [scienceofparkinsons.com]
- 26. This compound Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling | MDPI [mdpi.com]
(R)-1-Aminoindan: An In-Depth Technical Guide to the Core Active Metabolite of Rasagiline
Abstract
Rasagiline, a potent, second-generation irreversible inhibitor of monoamine oxidase type B (MAO-B), is a cornerstone in the symptomatic treatment of Parkinson's disease (PD).[1][2] While its primary therapeutic action is the inhibition of dopamine catabolism, a substantial body of research has illuminated the significant neuroprotective activities of its major metabolite, (R)-1-aminoindan.[3][4] Unlike the amphetamine-like byproducts of the first-generation inhibitor selegiline, (R)-1-aminoindan is not only devoid of such properties but possesses a distinct and clinically relevant pharmacological profile.[1][5] This technical guide provides a comprehensive analysis of the formation, pharmacological activity, and underlying molecular mechanisms of (R)-1-aminoindan, establishing its critical role in the overall therapeutic and potential disease-modifying effects of this compound.
The Metabolic Journey: From this compound to (R)-1-Aminoindan
The clinical efficacy and safety profile of a parent drug are intrinsically linked to its metabolic fate. This compound undergoes extensive hepatic biotransformation, with its metabolic profile being a key differentiator from other MAO-B inhibitors.
The Central Role of Cytochrome P450 1A2 (CYP1A2)
The principal metabolic pathway for this compound is N-dealkylation, a reaction mediated almost exclusively by the cytochrome P450 isoenzyme CYP1A2.[6][7][8] This enzymatic process cleaves the N-propargyl group from the parent molecule to yield the primary and major metabolite, (R)-1-aminoindan.[4][6]
Causality Insight: The heavy reliance on a single enzyme, CYP1A2, for this primary metabolic step has significant clinical implications. Co-administration of this compound with potent CYP1A2 inhibitors (e.g., ciprofloxacin, fluvoxamine) can increase this compound's area under the curve (AUC), necessitating a dose reduction to avoid potential adverse effects.[6] Conversely, CYP1A2 inducers may decrease its efficacy.[6] This underscores the importance of understanding the metabolic pathway for safe and effective prescribing.
Minor metabolic routes include hydroxylation, which forms 3-hydroxy-N-propargyl-1-aminoindan and 3-hydroxy-1-aminoindan.[5][6] However, it is the N-dealkylation product, (R)-1-aminoindan, that is of primary pharmacological interest due to its concentration and intrinsic activity.
Caption: Primary metabolic pathway of this compound.
Pharmacological Profile: A Departure from the Parent Compound
The structural modification from this compound to (R)-1-aminoindan—the removal of the N-propargyl group—results in a markedly different pharmacological profile.
Monoamine Oxidase-B (MAO-B) Inhibition
While this compound is a potent and irreversible inhibitor of MAO-B, (R)-1-aminoindan exhibits only weak, reversible MAO-B inhibitory activity, with some studies suggesting it is virtually devoid of significant inhibition at clinically relevant concentrations.[3][9][10] This is a critical distinction, as the propargyl moiety of this compound is essential for the covalent, irreversible binding to the flavin cofactor of the MAO-B enzyme.[2] The absence of this group in (R)-1-aminoindan means its biological effects are mediated through mechanisms independent of potent MAO-B inhibition.
Safety Profile: The Non-Amphetamine Advantage
A key advantage of this compound over selegiline is its metabolic profile. Selegiline is metabolized to L-methamphetamine and L-amphetamine, which can cause undesirable psychostimulant effects.[5][11] In stark contrast, (R)-1-aminoindan possesses no amphetamine-like structure or activity, contributing to a more favorable side-effect profile for this compound.[1][5][6]
Table 1: Comparative Pharmacological Profile
| Feature | This compound | (R)-1-Aminoindan |
| Primary Target | MAO-B | Non-MAO-B targets |
| MAO-B Inhibition | Potent, Irreversible[1][3] | Weak, Reversible / Negligible[3][9][10] |
| Metabolic Byproducts | Non-amphetamine-like[5] | N/A |
| Key Activity | Dopamine preservation | Neuroprotection, Anti-apoptosis[3][12] |
The Core Activity: Neuroprotection and Anti-Apoptotic Mechanisms
The primary biological significance of (R)-1-aminoindan lies in its well-documented neuroprotective capabilities, which may contribute to the potential disease-modifying effects suggested in some clinical trials of this compound.[3][4] These effects are observed in numerous in vitro and in vivo models and are mediated through several key molecular pathways.
Modulation of Apoptotic Pathways
(R)-1-aminoindan has been shown to directly intervene in the cellular machinery of apoptosis (programmed cell death).
-
Bcl-2 Family Proteins: It promotes neuronal survival by increasing the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[12]
-
Caspase Inhibition: Concurrently, it decreases the cleavage and activation of pro-apoptotic executioner proteins like caspase-3 and caspase-9.[12]
Causality Insight: By shifting the balance of these regulatory proteins, (R)-1-aminoindan helps to prevent the activation of the apoptotic cascade that leads to neuronal death, a hallmark of neurodegenerative diseases like PD.
Activation of Pro-Survival Signaling
The neuroprotective effects are not merely passive but involve the active engagement of pro-survival signaling cascades.
-
Protein Kinase C (PKC) / MAP Kinase Pathway: Studies have demonstrated that the neuroprotective activity of (R)-1-aminoindan involves the activation of the PKC-MAP kinase pathway.[12][13] This pathway is crucial for promoting cell growth, differentiation, and survival. The neuroprotection can be blocked by inhibitors of this pathway, confirming its mechanistic role.[13]
Protection Against Oxidative Stress
(R)-1-aminoindan demonstrates a robust ability to protect neurons from oxidative stress, a key pathological factor in Parkinson's disease. In animal models, it has been shown to protect neurons against toxins like 6-hydroxydopamine (6-OHDA) and hydrogen peroxide.[4][12] This protective effect is evidenced by the reversal of behavioral asymmetry and the restoration of striatal catecholamine levels in toxin-induced PD models.[4]
Table 2: Comparative Pharmacokinetic Parameters in Humans
| Parameter | This compound | (R)-1-Aminoindan |
| Tmax (Time to Peak) | 0.5 - 0.7 hours[5] | ~2.1 hours[5][6] |
| Cmax (Peak Level) at 1mg dose | ~8.5 ng/mL[5] | ~2.6 ng/mL[1][5] |
| AUC (Total Exposure) at 1mg dose | Dose-dependent | ~10.1 ng·h/mL[1][5] |
Experimental Protocol: Quantification of (R)-1-Aminoindan in Human Plasma via LC-MS/MS
Trustworthy research relies on robust and validated analytical methods. The following protocol outlines a standard workflow for the absolute quantification of (R)-1-aminoindan in human plasma, a critical step in pharmacokinetic and clinical studies.
Caption: Bioanalytical workflow for (R)-1-aminoindan quantification.
Step-by-Step Methodology
-
Sample Collection and Storage:
-
Collect whole blood in EDTA-containing tubes.
-
Immediately centrifuge at 2,000-3,000 x g for 10 minutes at 4°C to separate plasma.
-
Store plasma aliquots at -80°C until analysis to ensure stability.
-
-
Sample Preparation (Protein Precipitation):
-
Rationale: High concentrations of plasma proteins (e.g., albumin) interfere with chromatography and mass spectrometry. This step removes them.
-
Thaw plasma samples on ice.
-
To a 100 µL plasma aliquot, add a known concentration of a stable isotope-labeled internal standard (e.g., (R)-1-aminoindan-d5).
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a new vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Rationale: This provides the necessary separation and sensitivity for accurate quantification in a complex biological matrix.
-
Liquid Chromatography (LC):
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for polar analytes like aminoindans. Alternatively, a reversed-phase C18 column can be used.[14][15]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization in Positive Mode (ESI+).
-
Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for both (R)-1-aminoindan and its deuterated internal standard to ensure specificity and sensitivity.
-
-
-
Quantification and Validation:
-
A calibration curve is prepared by spiking known concentrations of (R)-1-aminoindan into a surrogate matrix (e.g., charcoal-stripped plasma).
-
The ratio of the analyte peak area to the internal standard peak area is plotted against concentration.
-
The concentration in unknown samples is determined by interpolating their peak area ratios from the linear regression of the calibration curve.
-
The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, linearity, selectivity, and stability.[16]
-
Conclusion and Future Directions
(R)-1-aminoindan is not an inert byproduct of this compound metabolism but a pharmacologically active entity with a significant neuroprotective profile. Its ability to modulate apoptotic and pro-survival pathways, independent of MAO-B inhibition, positions it as a key contributor to the overall therapeutic action of this compound.[3][12] This dual mechanism—symptomatic relief from the parent drug and neuroprotection from both the parent and its major metabolite—provides a compelling rationale for this compound's use in Parkinson's disease.
Future research should focus on further elucidating the specific molecular targets of (R)-1-aminoindan and quantifying its relative contribution to the neuroprotective effects observed in vivo. The development of novel therapeutics based on the aminoindan scaffold, designed specifically to harness these neuroprotective mechanisms, represents a promising avenue for creating next-generation, disease-modifying treatments for a range of neurodegenerative disorders.[17]
References
- 1. This compound in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound – a novel MAO B inhibitor in Parkinson’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of this compound, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymorphism of Drug Transporters, Rather Than Metabolizing Enzymes, Conditions the Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Hydride Abstraction as the Rate-Limiting Step of the Irreversible Inhibition of Monoamine Oxidase B by this compound and Selegiline: A Computational Empirical Valence Bond Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aminoindan and hydroxyaminoindan, metabolites of this compound and ladostigil, respectively, exert neuroprotective properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolites of the anti-Parkinson drugs this compound ( Agilect ) and selegiline [this compound.com]
- 14. d-nb.info [d-nb.info]
- 15. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 16. Methods for Absolute Quantification of Human Plasma Free Amino Acids by High-Performance Liquid Chromatography/Electrospray Ionization Mass Spectrometry Using Precolumn Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Rasagiline: A Multifaceted Modulator of Mitochondrial Integrity and Apoptotic Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Rasagiline, an irreversible inhibitor of monoamine oxidase-B (MAO-B), is a cornerstone in the symptomatic treatment of Parkinson's disease.[1] However, a growing body of preclinical evidence has illuminated its profound neuroprotective capabilities, which extend beyond its canonical role in dopamine metabolism.[2][3][4] This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning this compound's impact on mitochondrial function and its intricate interplay with anti-apoptotic pathways. Central to its neuroprotective profile is the propargylamine moiety, which orchestrates a suite of cellular responses that converge on the preservation of mitochondrial integrity and the suppression of programmed cell death.[2][3][5][6] This document will dissect these pathways, offering a granular view of this compound's molecular targets and providing field-proven insights into the experimental validation of its mechanisms.
The Propargylamine Moiety: A Locus of Neuroprotection Independent of MAO-B Inhibition
While the MAO-B inhibitory activity of this compound contributes to its therapeutic effect in Parkinson's disease by increasing synaptic dopamine levels, its neuroprotective actions are largely attributed to its propargylamine chemical group.[2][3][4] This has been substantiated by studies demonstrating that its S-isomer, TVP1022, which is over 1,000 times less potent as an MAO inhibitor, exhibits comparable neuroprotective effects.[2][3] This crucial finding uncouples the neuroprotective capacity of this compound from its primary pharmacological function and directs attention toward a distinct set of molecular interactions.
Orchestration of the Bcl-2 Family: A Strategic Defense Against Apoptosis
A primary mechanism through which this compound exerts its anti-apoptotic effects is the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical regulators of the intrinsic apoptotic pathway.[5][7] this compound has been shown to favorably shift the balance between pro-survival and pro-apoptotic members of this family.
Key Modulatory Effects:
-
Upregulation of Anti-Apoptotic Proteins: this compound treatment leads to an increased expression of pro-survival proteins such as Bcl-2, Bcl-xL, and Bcl-w.[1][5][6][8] This bolsters the cell's defenses against apoptotic stimuli.
-
Downregulation of Pro-Apoptotic Proteins: Concurrently, this compound suppresses the expression of pro-apoptotic members like Bax and Bad.[1][5][6]
This strategic regulation of the Bcl-2 family is pivotal in preventing the mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic cascade.
Preservation of Mitochondrial Integrity: The Core of this compound's Neuroprotective Action
Mitochondria are central to cellular life and death decisions, and their dysfunction is a hallmark of many neurodegenerative diseases.[2][3] this compound's neuroprotective prowess is intimately linked to its ability to safeguard mitochondrial function through several key mechanisms.
Stabilization of Mitochondrial Membrane Potential (ΔΨm)
A critical event in the initiation of apoptosis is the collapse of the mitochondrial membrane potential (ΔΨm).[9][10] this compound has been demonstrated to prevent this loss of ΔΨm in response to various neurotoxic insults.[1][4][7][10] By stabilizing the ΔΨm, this compound maintains the electrochemical gradient necessary for ATP synthesis and prevents the release of pro-apoptotic factors from the mitochondrial intermembrane space.
Inhibition of the Mitochondrial Permeability Transition Pore (mPTP)
The opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane, is a catastrophic event that leads to mitochondrial swelling, rupture, and the release of cytochrome c.[2][3][11] this compound and its propargylamine moiety have been shown to prevent the opening of the mPTP.[4][7][12] This action is critical for preserving mitochondrial integrity and preventing the activation of the downstream apoptotic cascade.
Attenuation of Oxidative Stress
While distinct from its direct anti-apoptotic signaling, this compound's ability to mitigate oxidative stress contributes to mitochondrial protection. By inhibiting MAO-B, this compound reduces the oxidative deamination of dopamine, a process that generates reactive oxygen species (ROS).[13] Furthermore, long-term administration has been shown to increase the activity of antioxidant enzymes like superoxide dismutase and catalase.[10]
Modulation of Key Signaling Cascades
This compound's influence on mitochondrial and apoptotic events is mediated through the modulation of upstream signaling pathways.
The Protein Kinase C (PKC) Pathway
The activation of Protein Kinase C (PKC) is a significant component of this compound's neuroprotective signaling.[2][3][5][6][7] Studies have shown that this compound stimulates the phosphorylation of PKC and upregulates the expression of specific PKC isoforms.[5][6] The anti-apoptotic effects of this compound can be reversed by PKC inhibitors, highlighting the essential role of this pathway in mediating this compound's cell survival signals.[5][6]
The Akt/Nrf2 Signaling Axis
Recent evidence indicates that this compound can activate the pro-survival Akt/Nrf2 signaling pathway.[14][15] Activation of Akt (Protein Kinase B) and the subsequent nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2) leads to the increased expression of antioxidant enzymes, further bolstering the cell's defense against oxidative stress and mitochondrial dysfunction.[14][15]
Novel Molecular Interactions
Beyond the well-established pathways, research has uncovered additional molecular targets of this compound that contribute to its anti-apoptotic profile.
Prevention of GAPDH Nuclear Translocation
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key glycolytic enzyme, has been implicated in cell death pathways upon its translocation to the nucleus.[1][16] this compound has been shown to prevent the nuclear translocation of GAPDH, thereby inhibiting this pro-apoptotic mechanism.[15][17][18]
Involvement of the BAG Protein Family
The Bcl-2-associated athanogene (BAG) family of proteins are co-chaperones that modulate a wide range of cellular processes, including apoptosis.[19] Studies have shown that this compound treatment can lead to the upregulation of BAG2 and BAG5, suggesting a novel pathway through which this compound may exert its neuroprotective effects.[19][20]
Visualizing the Mechanisms
To provide a clearer understanding of the intricate signaling networks modulated by this compound, the following diagrams illustrate the key pathways.
Caption: this compound's Anti-Apoptotic Signaling Cascade.
Quantitative Data Summary
| Parameter | Effect of this compound | Cell/Animal Model | Reference |
| Bcl-2 mRNA | Increased | SH-SY5Y cells | [8] |
| Bcl-xL mRNA | Increased | SH-SY5Y cells, PC12 cells | [5][8] |
| Bax mRNA | Decreased | PC12 cells | [5][6] |
| Bad mRNA | Decreased | PC12 cells | [5][6] |
| Caspase-3 Activation | Inhibited | SH-SY5Y cells, PC12 cells | [5][6][7][10] |
| Mitochondrial Membrane Potential (ΔΨm) | Stabilized / Prevents loss | SH-SY5Y cells | [7][10] |
| GAPDH Nuclear Translocation | Reduced by 75-90% | PC12 cells | [15] |
| Akt Phosphorylation | Increased by 50% | PC12 cells | [15] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol outlines a standard method for quantifying changes in ΔΨm using the fluorescent dye JC-1.
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate and culture overnight.
-
Treatment: Treat cells with the desired concentrations of this compound for a specified duration, followed by co-treatment with an apoptotic inducer (e.g., MPP+ or staurosporine). Include appropriate vehicle and positive controls.
-
JC-1 Staining: Remove the treatment media and incubate the cells with 5 µM JC-1 dye in culture media for 30 minutes at 37°C.
-
Washing: Gently wash the cells twice with phosphate-buffered saline (PBS).
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates, emission ~590 nm), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers, emission ~529 nm).
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of ΔΨm.
Protocol 2: Western Blot Analysis of Bcl-2 Family Proteins
This protocol details the steps for quantifying the expression levels of Bcl-2 family proteins.
-
Cell Lysis: Following treatment as described in Protocol 1, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bcl-xL, Bax, and Bad (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion and Future Directions
This compound's neuroprotective effects are a testament to its complex and multifaceted pharmacology. The convergence of its actions on the Bcl-2 family, the preservation of mitochondrial integrity, and the modulation of key signaling pathways like PKC and Akt/Nrf2, underscores its potential as a disease-modifying agent. The propargylamine moiety, in particular, stands out as a critical pharmacophore for neuroprotection, independent of MAO-B inhibition.
Future research should aim to further elucidate the direct molecular binding partners of the propargylamine group to better understand the initiation of these signaling cascades. Additionally, clinical studies designed to specifically assess biomarkers of mitochondrial function and apoptosis in patients treated with this compound could provide crucial in-human validation of these preclinical findings.[21][22] The continued exploration of this compound's mechanisms will not only enhance our understanding of its therapeutic potential but also pave the way for the development of novel neuroprotective strategies targeting mitochondrial and apoptotic pathways.
References
- 1. This compound in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of neuroprotective action of the anti-Parkinson drug this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of this compound in treating Parkinson’s disease: Effect on disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel neuroprotective mechanism of action of this compound is associated with its propargyl moiety: interaction of Bcl-2 family members with PKC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound retards apoptosis via multiple protection mechanisms [this compound.com]
- 7. Bcl-2, PKC and proteasome-ubiquitin complex activations are essential to neuroprotective/ anti-apoptotic activity of this compound ( Agilect ) [this compound.com]
- 8. This compound ( Agilect ) and the anti-apoptotic bcl-2 gene family [this compound.com]
- 9. This compound and the mitochondria [this compound.com]
- 10. Mechanisms of anti-apoptotic activity of of this compound ( Agilect ) [this compound.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound and selegiline suppress calcium efflux from mitochondria by PK11195-induced opening of mitochondrial permeability transition pore: a novel anti-apoptotic function for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amelioration of Mitochondrial Oxidant Stress by Isradipine and this compound | Parkinson's Disease [michaeljfox.org]
- 14. This compound Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. This compound – a novel MAO B inhibitor in Parkinson’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Glyceraldehyde-3-Phosphate Dehydrogenase–Monoamine Oxidase B-Mediated Cell Death-Induced by Ethanol is Prevented by this compound and 1-R-Aminoindan - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Involvement of Bcl-2-associated athanogene (BAG)-family proteins in the neuroprotection by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Involvement of Bcl-2-associated athanogene (BAG)-family proteins in the neuroprotection by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. neurology.org [neurology.org]
The Neuroprotective Potential of Rasagiline Beyond Parkinson's: A Technical Guide to Preclinical Evidence in Neurodegenerative Models
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
Rasagiline, a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor, is an established therapy for Parkinson's disease. However, a growing body of preclinical evidence suggests its neuroprotective capabilities extend to a broader spectrum of neurodegenerative disorders. This technical guide synthesizes the key preclinical findings for this compound in non-Parkinson's neurodegenerative models, including Alzheimer's disease, Huntington's disease, Amyotrophic Lateral Sclerosis (ALS), and Multiple Sclerosis (MS). We delve into the molecular mechanisms underpinning its therapeutic potential, focusing on its anti-apoptotic, antioxidant, and anti-inflammatory properties. This document provides researchers and drug development professionals with an in-depth understanding of the experimental frameworks and foundational data supporting the exploration of this compound as a multifaceted neuroprotective agent.
Introduction: Re-evaluating this compound's Therapeutic Horizon
The therapeutic landscape of neurodegenerative diseases is largely characterized by symptomatic treatments with limited disease-modifying capabilities. This compound's success in Parkinson's disease stems primarily from its ability to increase dopaminergic tone by inhibiting MAO-B.[1] However, extensive preclinical research has revealed that its neuroprotective effects are not solely dependent on MAO-B inhibition but are also linked to its propargylamine moiety.[2][3] This discovery has catalyzed investigations into its efficacy in other neurodegenerative conditions that share common pathological hallmarks such as mitochondrial dysfunction, oxidative stress, apoptosis, and neuroinflammation.
This guide provides a comprehensive overview of the preclinical evidence for this compound in various non-Parkinson's neurodegenerative models, offering a technical resource for scientists exploring its broader therapeutic applications. We will examine the causality behind experimental choices, present detailed protocols for key assays, and summarize the quantitative outcomes that form the basis of our current understanding.
Core Neuroprotective Mechanisms of this compound
This compound's neuroprotective effects are multifaceted, targeting several key pathways implicated in neuronal cell death and dysfunction.
Anti-Apoptotic Activity: Modulating the Bcl-2 Family and Mitochondrial Integrity
A central mechanism of this compound's neuroprotective action is its ability to modulate the intrinsic apoptotic pathway. This is achieved through the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins and the stabilization of mitochondrial function.
This compound has been shown to upregulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while downregulating pro-apoptotic proteins like Bax.[4] This shift in the Bcl-2/Bax ratio is critical for preventing the mitochondrial outer membrane permeabilization (MOMP), a key step in the apoptotic cascade.[5] Furthermore, this compound has been demonstrated to inhibit the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel whose prolonged opening leads to mitochondrial swelling, rupture, and the release of pro-apoptotic factors.[2][6] This stabilization of mitochondrial integrity is crucial for preventing the initiation of the downstream caspase cascade.[7]
Antioxidant Defense: Activating the Nrf2 Pathway
Oxidative stress is a common pathological feature across many neurodegenerative diseases. This compound has been shown to bolster the cellular antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter regions of its target genes. This leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and catalase, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).[8][9]
Neuroinflammation: Modulating Microglial Activation
Neuroinflammation, characterized by the activation of microglia and astrocytes, is another critical component of neurodegeneration. While evidence is still emerging, preclinical studies suggest that this compound may possess anti-inflammatory properties by modulating microglial activation. This is a crucial area of ongoing research, as targeting neuroinflammation presents a promising therapeutic strategy.
Preclinical Evidence in Specific Non-Parkinson's Models
The following sections detail the preclinical findings of this compound in established animal models of Alzheimer's disease, Huntington's disease, and Multiple Sclerosis.
Alzheimer's Disease
In preclinical models of Alzheimer's disease, this compound has demonstrated the ability to modulate the processing of amyloid precursor protein (APP), a key protein in the pathogenesis of the disease.[2] It has been shown to promote the non-amyloidogenic pathway by activating α-secretase, leading to the production of the neuroprotective soluble APPα (sAPPα) fragment.[2]
| Animal Model | This compound Dose | Key Findings | Reference |
| Aged Mice | 0.2 mg/kg | Improved cognitive scores, increased striatal dopamine and serotonin, increased Bcl-2/Bax ratio, and elevated catalase activity. | [5] |
| In vitro (PC-12 and SH-SY5Y cells) | Not specified | Increased release of soluble αAPP through upregulation of PKC and MAP kinase. | [2] |
Huntington's Disease
Huntington's disease is characterized by the progressive degeneration of medium spiny neurons in the striatum. Preclinical studies have investigated this compound's potential in toxin-induced and genetic models of the disease.
-
3-Nitropropionic Acid (3-NP) Model: 3-NP is a mitochondrial toxin that induces striatal degeneration similar to that seen in Huntington's disease.[10][11]
-
Quinolinic Acid Model: Intrastriatal injection of quinolinic acid, an NMDA receptor agonist, causes excitotoxic neuronal death, mimicking another aspect of Huntington's pathology.[12][13]
-
R6/2 Transgenic Mouse Model: These mice express exon 1 of the human huntingtin gene with an expanded CAG repeat and exhibit a progressive neurological phenotype.[14]
| Animal Model | This compound Dose | Key Findings | Reference |
| 3-NP-treated transgenic MSA mice | 2.5 mg/kg | Improved motor deficits and reduced neuronal loss in the striatum. | [7] |
| R6/2 Mice | Not specified | Limited data available; further studies are warranted. |
Multiple Sclerosis
Multiple sclerosis is an autoimmune demyelinating disease of the central nervous system. Preclinical research has explored this compound's potential in models that mimic the inflammatory and demyelinating aspects of the disease.
-
Experimental Autoimmune Encephalomyelitis (EAE) Model: EAE is the most commonly used animal model for MS, characterized by T-cell mediated inflammation and demyelination.[3]
-
Cuprizone Model: This model involves the administration of the copper chelator cuprizone, which induces oligodendrocyte death and demyelination, followed by spontaneous remyelination upon withdrawal.[9][12]
| Animal Model | This compound Dose | Key Findings | Reference |
| EAE Model | Not specified | Limited direct evidence; further investigation is needed. | |
| Cuprizone Model | Not specified | Limited direct evidence; further investigation is needed. |
Experimental Protocols: A Guide for the Bench Scientist
This section provides detailed, step-by-step methodologies for key experiments used to evaluate the neuroprotective effects of this compound.
Western Blot Analysis of Bcl-2 Family Proteins
This protocol outlines the procedure for assessing changes in the expression of pro- and anti-apoptotic Bcl-2 family proteins following this compound treatment.
Protocol Steps:
-
Cell Culture and Treatment: Culture neuronal cells (e.g., SH-SY5Y) to 70-80% confluency. Treat cells with desired concentrations of this compound or vehicle control for the specified duration.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST. Incubate with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
Mitochondrial Permeability Transition Pore (mPTP) Assay
This assay measures the opening of the mPTP in response to a stimulus and the protective effect of this compound.
Protocol Steps:
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for live-cell imaging.
-
Loading with Calcein-AM and CoCl₂: Load the cells with Calcein-AM, which fluoresces green in the cytoplasm and mitochondria. Add CoCl₂ to quench the cytoplasmic fluorescence, leaving only the mitochondrial fluorescence visible.
-
Baseline Imaging: Acquire baseline fluorescence images of the mitochondria.
-
Induction of mPTP Opening and this compound Treatment: Induce mPTP opening with a stimulus (e.g., calcium ionophore) in the presence or absence of this compound.
-
Time-Lapse Imaging: Acquire time-lapse images to monitor the quenching of mitochondrial fluorescence, which indicates mPTP opening and the entry of CoCl₂ into the mitochondria.
-
Data Analysis: Quantify the rate of fluorescence decay in the different treatment groups.
Immunohistochemistry for Microglial Activation
This protocol is used to visualize and quantify the activation state of microglia in brain tissue from animal models.
Protocol Steps:
-
Tissue Preparation: Perfuse the animal with paraformaldehyde and prepare brain sections.
-
Antigen Retrieval: Perform antigen retrieval to unmask the epitopes.
-
Immunostaining: Block non-specific binding and incubate the sections with a primary antibody against a microglial marker (e.g., Iba1).
-
Secondary Antibody and Visualization: Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Imaging: Acquire images using a fluorescence or confocal microscope.
-
Analysis: Analyze microglial morphology (e.g., ramified vs. amoeboid) and quantify the number and intensity of Iba1-positive cells.
Conclusion and Future Directions
The preclinical evidence strongly suggests that this compound's neuroprotective properties are not limited to its role as an MAO-B inhibitor in Parkinson's disease. Its ability to modulate fundamental pathological processes such as apoptosis, oxidative stress, and potentially neuroinflammation, positions it as a promising candidate for further investigation in a range of neurodegenerative disorders.
While the data in models of Alzheimer's disease and ALS are encouraging, further research is critically needed to establish the efficacy of this compound in Huntington's disease and Multiple Sclerosis. Future studies should focus on utilizing a range of preclinical models, including genetic models, to comprehensively evaluate its therapeutic potential. Furthermore, the elucidation of the precise molecular targets of this compound's propargylamine moiety will be instrumental in designing next-generation neuroprotective therapies. The continued exploration of this compound in these non-Parkinson's contexts holds the promise of repurposing a well-established drug to address the significant unmet medical needs in the broader landscape of neurodegenerative diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Function of this compound and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of long-term treatment with this compound on cognitive deficits and related molecular cascades in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound is neuroprotective in a transgenic model of multiple system atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of neurodegeneration and neuronal loss in aged 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Nitropropionic acid animal model and Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to Use the Cuprizone Model to Study De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chronology of behavioral symptoms and neuropathological sequela in R6/2 Huntington's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scantox.com [scantox.com]
The Converging Paths of Neuroprotection: A Technical Guide to the Roles of Bcl-2 and Protein Kinase C in Rasagiline's Therapeutic Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rasagiline, a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor, is a cornerstone in the symptomatic treatment of Parkinson's disease.[1][2] Beyond its established role in enhancing dopaminergic neurotransmission, a compelling body of evidence reveals a significant neuroprotective capacity, potentially slowing the progression of neurodegeneration.[3][4] This guide delves into the molecular underpinnings of this compound's neuroprotective effects, focusing on two pivotal signaling hubs: the B-cell lymphoma 2 (Bcl-2) family of apoptotic regulators and the protein kinase C (PKC) signaling cascade. We will explore the intricate interplay between these pathways, dissect the experimental evidence that substantiates these mechanisms, and provide detailed methodologies for their investigation.
Introduction: this compound - Beyond Symptomatic Relief
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[5] While this compound's primary therapeutic effect stems from its inhibition of MAO-B, which reduces the breakdown of dopamine in the brain, its neuroprotective properties are increasingly recognized as a crucial aspect of its clinical utility.[1][5] These protective effects appear to be independent of its MAO-B inhibitory activity and are largely attributed to its unique propargylamine moiety.[6][7] Research indicates that this compound can shield neurons from a variety of insults through mechanisms that include the suppression of apoptosis, or programmed cell death.[3][8]
The Gatekeepers of Cell Fate: The Bcl-2 Family in Apoptosis
The intrinsic pathway of apoptosis is a tightly regulated process orchestrated by the Bcl-2 family of proteins, which act as a central control point for mitochondrial-mediated cell death.[9][10] This family is broadly divided into two opposing factions:
-
Anti-apoptotic proteins: such as Bcl-2 and Bcl-xL, which safeguard mitochondrial integrity and prevent the release of pro-apoptotic factors.[9][11]
-
Pro-apoptotic proteins: which are further subdivided into the "effectors" (e.g., Bax and Bak) that directly permeabilize the mitochondrial outer membrane, and the "BH3-only" proteins (e.g., Bad and Bid) that act as sensors of cellular stress and activators of the effectors.[10][12]
The balance between these pro- and anti-apoptotic members determines a cell's susceptibility to apoptotic stimuli.[13] An excess of pro-apoptotic signals leads to the formation of pores in the mitochondrial membrane, releasing cytochrome c into the cytosol. This, in turn, triggers the activation of caspases, the executioner enzymes of apoptosis.[8][14]
This compound's Intervention: Modulating the Bcl-2 Rheostat
A significant component of this compound's neuroprotective strategy involves the direct modulation of the Bcl-2 family to favor cell survival. In vitro and in vivo studies have consistently demonstrated that this compound treatment leads to:
-
Upregulation of anti-apoptotic proteins: this compound has been shown to increase the expression of Bcl-2 and Bcl-xL.[3][15] This bolsters the cell's defenses against apoptotic triggers.
-
Downregulation of pro-apoptotic proteins: The drug concurrently reduces the levels of pro-apoptotic members like Bax and Bad.[3][16]
This strategic rebalancing of the Bcl-2 family effectively raises the threshold for apoptosis, making neurons more resilient to the toxic insults characteristic of neurodegenerative diseases.[8][17]
Quantitative Effects of this compound on Bcl-2 Family Protein Expression
| Protein | Effect of this compound Treatment | Cellular Model(s) | Reference(s) |
| Bcl-2 | Upregulation | SH-SY5Y, PC12 | [3][17] |
| Bcl-xL | Upregulation | SH-SY5Y, PC12 | [3][16] |
| Bax | Downregulation | SH-SY5Y, PC12 | [3][16] |
| Bad | Downregulation | PC12 | [6][16] |
Protein Kinase C: A Master Regulator of Neuronal Survival
Protein kinase C (PKC) represents a family of serine/threonine kinases that play a crucial role in a multitude of cellular processes, including proliferation, differentiation, and survival.[18][19] PKC isoforms are key components of signal transduction pathways that can either promote or inhibit apoptosis, depending on the specific isoform and cellular context.[20][21] In the context of neuronal health, the activation of certain PKC isoforms, such as PKCα and PKCε, is strongly associated with pro-survival signaling.[22][23]
The this compound-PKC-Bcl-2 Axis: A Pathway to Neuroprotection
The neuroprotective effects of this compound are intricately linked to its ability to activate the PKC signaling pathway.[6][16] This activation serves as an upstream event that orchestrates the observed changes in the Bcl-2 family. The proposed signaling cascade is as follows:
-
This compound Activates PKC: this compound treatment leads to the phosphorylation and activation of PKC, particularly the PKCα and PKCε isoforms.[22][24]
-
PKC-Mediated Regulation of Bcl-2 Family Proteins: Activated PKC, in turn, modulates the expression of Bcl-2 family members. This can occur through various downstream mechanisms, including the activation of transcription factors that control the genes encoding these proteins.
-
Inhibition of Apoptosis: The resulting shift in the Bcl-2 family balance towards anti-apoptotic members prevents mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation, ultimately leading to neuronal survival.[8][14]
Crucially, the use of PKC inhibitors has been shown to reverse the anti-apoptotic effects of this compound, confirming the essential role of this kinase in the drug's neuroprotective mechanism.[6][16]
Caption: this compound-mediated neuroprotective signaling pathway.
Experimental Workflows for Investigating this compound's Neuroprotective Mechanisms
Validating the roles of Bcl-2 and PKC in this compound's neuroprotective effects requires a series of well-defined experimental protocols.
Assessing Changes in Bcl-2 Family Protein Expression via Western Blotting
Objective: To quantify the levels of pro- and anti-apoptotic Bcl-2 family proteins in neuronal cells following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Culture neuronal cells (e.g., SH-SY5Y or PC12) to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control for a predetermined time course (e.g., 24-48 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for Bcl-2, Bcl-xL, Bax, Bad, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.
Caption: Western Blotting workflow for protein expression analysis.
Evaluating PKC Activation via Kinase Assay
Objective: To measure the activity of PKC in neuronal cells treated with this compound.
Methodology:
-
Cell Treatment and Lysis: Treat neuronal cells with this compound as described previously. Lyse the cells in a non-denaturing buffer.
-
Immunoprecipitation (Optional): For isoform-specific analysis, immunoprecipitate PKCα or PKCε using specific antibodies.
-
Kinase Reaction: Incubate the cell lysate or immunoprecipitated PKC with a specific PKC substrate (e.g., a synthetic peptide) and [γ-³²P]ATP in a kinase reaction buffer.
-
Substrate Phosphorylation Measurement: Stop the reaction and measure the incorporation of ³²P into the substrate using a scintillation counter or by spotting the reaction mixture onto phosphocellulose paper followed by washing and counting.
-
Data Analysis: Compare the kinase activity in this compound-treated samples to that of the vehicle control.
Conclusion and Future Perspectives
The neuroprotective effects of this compound are multifaceted, with the modulation of the Bcl-2 family of proteins and the activation of the PKC signaling pathway playing pivotal roles. The ability of this compound to shift the cellular balance towards survival by upregulating anti-apoptotic proteins and downregulating pro-apoptotic factors, mediated by PKC activation, provides a solid mechanistic basis for its disease-modifying potential.
Future research should aim to further delineate the downstream targets of PKC in this pathway and explore how this mechanism may be leveraged for the development of novel neuroprotective therapies. Understanding the precise molecular interactions and signaling networks activated by this compound will be crucial in designing next-generation drugs for neurodegenerative disorders.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of this compound, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound mesylate? [synapse.patsnap.com]
- 6. Novel neuroprotective mechanism of action of this compound is associated with its propargyl moiety: interaction of Bcl-2 family members with PKC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound – a novel MAO B inhibitor in Parkinson’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-apoptotic BCL-2 family proteins in acute neural injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Bcl-2, PKC and proteasome-ubiquitin complex activations are essential to neuroprotective/ anti-apoptotic activity of this compound ( Agilect ) [this compound.com]
- 15. Neuroprotective Function of this compound and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound retards apoptosis via multiple protection mechanisms [this compound.com]
- 17. The essentiality of Bcl-2, PKC and proteasome-ubiquitin complex activations in the neuroprotective-antiapoptotic action of the anti-Parkinson drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protein Kinase C (PKC) in Neurological Health: Implications for Alzheimer’s Disease and Chronic Alcohol Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein kinase C isoforms: Multi-functional regulators of cell life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Conventional protein kinase C in the brain: 40 years later - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Protein Kinase C: Targets to Regenerate Brain Injuries? [frontiersin.org]
- 22. Regulation of protein kinase C by the anti-Parkinson drug, MAO-B inhibitor, this compound and its derivatives, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound promotes regeneration of substantia nigra dopaminergic neurons in post-MPTP-induced Parkinsonism via activation of tyrosine kinase receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Topic: Rasagiline Synthesis and Purification Protocol for Laboratory Use
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive, field-proven protocol for the laboratory-scale synthesis and purification of (R)-(+)-N-propargyl-1-aminoindan (Rasagiline). This compound is a potent, irreversible inhibitor of monoamine oxidase B (MAO-B), primarily utilized in the management of Parkinson's disease.[1][2] By preventing the breakdown of dopamine in the brain, this compound helps alleviate motor symptoms associated with the condition.[3][4] This guide eschews a rigid template, instead presenting a logically structured workflow grounded in fundamental chemical principles. We detail a robust stereospecific synthetic route, followed by a validated purification protocol to yield high-purity this compound Mesylate, the most common pharmaceutically active salt. Each step is rationalized to provide researchers not just with a method, but with an understanding of the underlying process chemistry.
PART 1: SYNTHESIS OF (R)-(+)-RASAGILINE
Principle and Synthetic Strategy
The selected synthetic pathway is a highly efficient, stereospecific route that ensures the desired (R)-enantiomer is produced with high chiral purity, minimizing the need for challenging chiral resolution steps later in the process. The strategy relies on a nucleophilic substitution (SN2) reaction, which proceeds with a predictable inversion of stereochemistry.
The process begins with commercially available (S)-(-)-1-indanol. The hydroxyl group is first converted into a better leaving group, a tosylate, by reaction with 4-methylbenzene-1-sulfonyl chloride (tosyl chloride). This reaction preserves the stereochemistry at the chiral center. The subsequent SN2 reaction with propargylamine hydrochloride displaces the tosylate group. Due to the mechanism of the SN2 reaction, a complete inversion of configuration occurs at the chiral carbon, transforming the (S)-tosylate intermediate into the desired (R)-amine product, this compound.[5] The use of a phase-transfer catalyst (TEBAC) is crucial for facilitating the reaction between the aqueous and organic phases.[5]
Reaction Scheme
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. veeprho.com [veeprho.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
Application Note: A Validated Protocol for Assessing Rasagiline's Neuroprotective Efficacy in an SH-SY5Y Cell Model of Parkinson's Disease
Introduction: The Rationale for a Robust In Vitro Model
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] Rasagiline (N-propargyl-1(R)-aminoindan) is a potent, irreversible monoamine oxidase type-B (MAO-B) inhibitor used clinically to manage PD symptoms.[2][3] Beyond its symptomatic effects, extensive preclinical evidence demonstrates that this compound possesses significant neuroprotective properties, largely attributed to its propargylamine moiety.[3][4] These protective mechanisms are independent of MAO-B inhibition and involve the stabilization of mitochondrial function and the modulation of apoptotic pathways.[2][5][6] Specifically, this compound has been shown to upregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL, while down-regulating pro-apoptotic proteins such as Bad and Bax, thereby preventing the activation of executioner caspase-3.[7][8][9]
To investigate and quantify the neuroprotective potential of compounds like this compound, a reliable and reproducible in vitro model is indispensable. The human neuroblastoma SH-SY5Y cell line has emerged as a valuable and widely used tool for PD research.[10][11][12] These cells possess key characteristics of dopaminergic neurons, including the expression of tyrosine hydroxylase and the dopamine transporter, making them a suitable model for studying neurotoxicity and neuroprotection.[13] Pathological conditions relevant to PD can be induced in SH-SY5Y cells using specific neurotoxins, such as 1-methyl-4-phenylpyridinium (MPP+) or 6-hydroxydopamine (6-OHDA).[10][14] MPP+, the active metabolite of MPTP, selectively targets dopaminergic neurons and inhibits complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and apoptosis.[15][16]
This application note provides a comprehensive, validated protocol for assessing the neuroprotective effects of this compound against MPP+-induced toxicity in SH-SY5Y cells. The workflow is designed to be a self-validating system, incorporating essential controls and multiple endpoints to ensure data integrity and trustworthiness. We detail methodologies for measuring cell viability (MTT assay), cytotoxicity (LDH assay), and a key apoptotic marker (caspase-3 activity).
Core Scientific Principles & Workflow
The experimental design is based on a pre-treatment paradigm. SH-SY5Y cells are first incubated with this compound, allowing the compound to initiate its protective mechanisms. Subsequently, the cells are challenged with the neurotoxin MPP+ to induce cellular damage. The extent of neuroprotection is then quantified by comparing the outcomes of cells treated with this compound and MPP+ to those treated with MPP+ alone.
Experimental Workflow Diagram
The entire experimental process, from cell culture to data analysis, is outlined below. This workflow ensures a logical progression and includes all necessary controls for a robust and validatable assay.
Caption: High-level experimental workflow for the this compound neuroprotection assay.
Detailed Materials and Reagents
-
Cell Line: Human neuroblastoma SH-SY5Y cells (e.g., ATCC® CRL-2266™)
-
Base Medium: 1:1 mixture of Dulbecco’s Modified Eagle’s Medium (DMEM) and Ham’s F-12 medium
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin solution
-
Reagents for Cell Culture: Trypsin-EDTA (0.25%), Phosphate-Buffered Saline (PBS), pH 7.4
-
Test Compound: this compound mesylate (prepare stock in sterile water or DMSO)
-
Neurotoxin: MPP+ iodide (1-methyl-4-phenylpyridinium iodide) (prepare stock in sterile, serum-free medium)
-
Assay Kits:
-
Equipment: 96-well flat-bottom sterile tissue culture plates, multichannel pipettes, humidified incubator (37°C, 5% CO₂), microplate reader.
Experimental Protocols: A Step-by-Step Guide
Part 1: SH-SY5Y Cell Culture and Plating
-
Rationale: Establishing a healthy, logarithmically growing cell culture is critical for assay reproducibility. Seeding density must be optimized to ensure cells are not confluent at the end of the experiment, which could confound viability results.
-
Maintain Culture: Culture SH-SY5Y cells in complete medium (DMEM/F12 + 10% FBS + 1% Pen-Strep) in a T-75 flask. Passage cells every 3-4 days or when they reach 80-90% confluency.
-
Cell Seeding: On the day of the experiment, detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in fresh complete medium.
-
Plate Cells: Count viable cells using a hemocytometer or automated cell counter. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.[21]
-
Incubate: Place the plate in a humidified incubator at 37°C with 5% CO₂ for 24 hours to allow for cell adherence.
Part 2: Compound Treatment and Toxin Induction
-
Rationale: A 2-hour pre-incubation with this compound allows the drug to be taken up by the cells and to initiate the transcription and translation of protective proteins, such as Bcl-2.[5][9] The subsequent challenge with MPP+ is performed in low-serum or serum-free media, as serum components can interfere with toxin activity and assay reagents.
-
Prepare this compound Dilutions: Prepare serial dilutions of this compound in serum-free medium at 2X the final desired concentrations. The final concentration range should be determined empirically, but a starting point could be 0.1 µM to 10 µM.[7]
-
Pre-treatment: After 24 hours of cell adherence, carefully aspirate the medium from the wells. Add 50 µL of the appropriate this compound dilution or vehicle control (serum-free medium, potentially with a final DMSO concentration ≤0.1%) to each well.
-
Incubate: Return the plate to the incubator for 2 hours.
-
Prepare MPP+ Solution: Prepare a 2X solution of MPP+ in serum-free medium. The optimal toxic concentration must be determined via a dose-response curve, but a typical starting point for SH-SY5Y cells is a final concentration of 500 µM - 1 mM.[16][22][23]
-
Toxin Challenge: Add 50 µL of the MPP+ solution to the designated wells. For "Vehicle Control" and "this compound Only" wells, add 50 µL of serum-free medium instead. This brings the final volume in each well to 100 µL.
-
Final Incubation: Return the plate to the incubator for an additional 24 hours.
Part 3: Endpoint Assay Protocols
Protocol 3A: MTT Assay for Cell Viability
-
Principle: This colorimetric assay measures the activity of mitochondrial dehydrogenases, which reduces the yellow tetrazolium salt MTT to purple formazan crystals in living cells.[24][25] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[26]
-
Add MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[26]
-
Incubate: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilize Crystals: Carefully aspirate the medium. Add 100 µL of DMSO to each well to dissolve the crystals.
-
Read Absorbance: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[21] Read the absorbance at 570 nm using a microplate reader.
Protocol 3B: LDH Assay for Cytotoxicity
-
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of cytotoxicity or necrosis.[17][27] The assay measures the amount of released LDH.
-
Prepare Controls: This assay requires a "Maximum LDH Release" control. To these wells, add 10 µL of the lysis solution provided in the kit 45 minutes before the end of the 24-hour MPP+ incubation.
-
Collect Supernatant: Centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.[18]
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.
-
Add Reaction Mixture: Add 50 µL of the LDH Reaction Mixture (prepared according to the kit manufacturer's protocol) to each well of the new plate.[28]
-
Incubate: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Read Absorbance: Measure the absorbance at 490 nm using a microplate reader.
Protocol 3C: Caspase-3 Activity Assay
-
Principle: Caspase-3 is a key executioner enzyme in the apoptotic cascade.[29] Its activation signifies a commitment to apoptosis. This assay uses a specific substrate (e.g., Ac-DEVD-pNA) that is cleaved by active caspase-3, releasing a chromophore (pNA) that can be quantified.[30]
-
Prepare Cell Lysates: Remove the culture medium. Lyse the cells directly in the wells by adding 50-100 µL of ice-cold lysis buffer (provided with the kit) to each well. Incubate on ice for 15-20 minutes.[19]
-
Transfer Lysate: Transfer the lysates to microcentrifuge tubes and centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate supernatant (e.g., using a Bradford assay). This is crucial for normalizing caspase activity.
-
Perform Assay: In a new 96-well plate, add 50-200 µg of protein from each lysate per well. Adjust the volume with assay buffer.
-
Start Reaction: Add the caspase-3 substrate to each well as per the kit's instructions.[20]
-
Incubate: Incubate the plate at 37°C for 1-2 hours.
-
Read Absorbance: Measure the absorbance at 405 nm.
Data Analysis and Interpretation
For all assays, it is critical to subtract the average absorbance of the background control wells (medium only) from all other readings.
-
MTT Assay:
-
% Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100
-
-
LDH Assay:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous Release: LDH from untreated, viable cells.
-
Maximum Release: LDH from lysed, untreated cells.
-
-
Caspase-3 Activity:
-
Activity is often expressed as fold change over the vehicle control after normalizing to the total protein concentration of the lysate.
-
Example Data Presentation
Table 1: Effect of this compound on Cell Viability and Cytotoxicity
| Treatment Group | Concentration | % Cell Viability (MTT) (Mean ± SD) | % Cytotoxicity (LDH) (Mean ± SD) |
|---|---|---|---|
| Vehicle Control | - | 100 ± 4.5 | 5.1 ± 1.2 |
| MPP+ Only | 1 mM | 48.2 ± 5.1 | 55.3 ± 4.8 |
| This compound + MPP+ | 1 µM | 65.7 ± 4.9* | 38.6 ± 3.9* |
| This compound + MPP+ | 5 µM | 82.4 ± 5.3** | 21.7 ± 3.1** |
| This compound Only | 5 µM | 102.1 ± 4.2 | 5.5 ± 1.5 |
*p < 0.05, **p < 0.01 compared to MPP+ Only group.
Table 2: Effect of this compound on Caspase-3 Activity
| Treatment Group | Concentration | Relative Caspase-3 Activity (Fold Change vs. Control) |
|---|---|---|
| Vehicle Control | - | 1.0 |
| MPP+ Only | 1 mM | 4.8 ± 0.6 |
| This compound + MPP+ | 5 µM | 2.1 ± 0.4** |
*p < 0.01 compared to MPP+ Only group.
Mechanism of Action: How this compound Protects Neurons
This compound's neuroprotective effects are multifaceted. The propargylamine group within its structure is key to its anti-apoptotic functions.[4] It modulates the Bcl-2 family of proteins, increasing the expression of pro-survival members like Bcl-2 and decreasing pro-apoptotic members like Bax.[5][9] This action stabilizes the mitochondrial membrane potential, preventing the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately inhibiting apoptosis.[2][5]
Caption: this compound's anti-apoptotic signaling pathway in response to MPP+ toxicity.
References
- 1. MPP+ induced apoptotic cell death in SH-SY5Y neuroblastoma cells: an electron microscope study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of this compound in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of neuroprotective action of the anti-Parkinson drug this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Function of this compound and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound retards apoptosis via multiple protection mechanisms [this compound.com]
- 8. mdpi.com [mdpi.com]
- 9. An anti-Parkinson's disease drug, N-propargyl-1(R)-aminoindan (this compound), enhances expression of anti-apoptotic bcl-2 in human dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research-Old Practice for New Trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. The SH-SY5Y cell line: a valuable tool for Parkinson's disease drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mednexus.org [mednexus.org]
- 14. mdpi.com [mdpi.com]
- 15. IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. mpbio.com [mpbio.com]
- 21. MTT (Assay protocol [protocols.io]
- 22. The neurotoxin, MPP+, induces hyperphosphorylation of Tau, in the presence of alpha-Synuclein, in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Damage of Neuroblastoma Cell SH-SY5Y Mediated by MPP+ Inhibits Proliferation of T-Cell Leukemia Jurkat by Co-Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. atcc.org [atcc.org]
- 27. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 28. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 29. promega.es [promega.es]
- 30. assaygenie.com [assaygenie.com]
Application Note: Utilizing PC12 Cells to Elucidate the Neuroprotective Mechanisms of Rasagiline
Introduction
The progressive loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease (PD), a debilitating neurodegenerative disorder.[1] Current therapeutic strategies primarily focus on managing symptoms, highlighting the urgent need for disease-modifying interventions that can slow or halt neuronal degeneration. Rasagiline (N-propargyl-1(R)-aminoindan) is a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor used in PD treatment.[2][3] Beyond its symptomatic effects through MAO-B inhibition, extensive preclinical evidence suggests that this compound possesses significant neuroprotective properties.[4] These protective effects are largely attributed to its propargylamine moiety and appear to be independent of MAO-B inhibition.[2][5]
The rat pheochromocytoma-derived PC12 cell line serves as an exemplary in vitro model for neurobiological research.[6] Upon stimulation with nerve growth factor (NGF), these cells cease proliferation and differentiate into sympathetic-like neurons, exhibiting neurite outgrowth and expressing neuronal biomarkers.[7][8] This characteristic makes them a valuable tool for studying neuronal differentiation, survival, and degeneration. PC12 cells are sensitive to various neurotoxins that mimic PD pathology, such as 6-hydroxydopamine (6-OHDA), making them a robust platform for screening and characterizing neuroprotective compounds.[7][9]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the PC12 cell model to investigate the neuroprotective effects of this compound. We will detail the underlying scientific principles, provide step-by-step protocols for key experiments, and offer insights into data interpretation. The focus will be on elucidating this compound's ability to promote neuronal survival by modulating key signaling pathways involved in apoptosis.
Scientific Rationale: this compound's Multi-Faceted Neuroprotection
This compound's neuroprotective capacity stems from its ability to modulate several critical intracellular signaling pathways, primarily centered around the regulation of apoptosis and the promotion of cell survival. A key aspect of its mechanism is the interaction with the Bcl-2 family of proteins.[10] this compound has been shown to upregulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while simultaneously downregulating pro-apoptotic proteins such as Bax and Bad.[11][12] This shift in the balance between pro- and anti-apoptotic factors helps to stabilize the mitochondrial membrane potential and prevent the release of cytochrome c, a critical step in the intrinsic apoptotic cascade.[13][14]
Furthermore, this compound's neuroprotective effects are linked to the activation of pro-survival signaling cascades, including the protein kinase C (PKC) and MAPK/ERK pathways.[5][12] Activation of these pathways can lead to the phosphorylation and inactivation of pro-apoptotic proteins and the transcriptional upregulation of survival-related genes.[11] Studies have also indicated that this compound can activate the Akt/Nrf2 signaling pathway, which plays a crucial role in protecting cells from oxidative stress.[15] The propargylamine group within the this compound structure is essential for these anti-apoptotic and cell survival activities.[2][10]
Experimental Workflow & Protocols
The following section outlines a detailed workflow and protocols for studying the neuroprotective effects of this compound in PC12 cells.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing this compound's neuroprotection in PC12 cells.
Protocol 1: PC12 Cell Culture and Differentiation
Rationale: Proper cell culture technique is fundamental to obtaining reliable and reproducible results. PC12 cells require a collagen-coated surface to adhere and differentiate properly.[16] Nerve Growth Factor (NGF) is essential for inducing the differentiation of PC12 cells from a proliferative, chromaffin-like state to a post-mitotic, sympathetic neuron-like phenotype.[7][17]
Materials:
-
PC12 cell line (e.g., ATCC CRL-1721)
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Rat tail collagen, Type I
-
Nerve Growth Factor (NGF, 50-100 ng/mL)[18]
-
Sterile PBS
-
Tissue culture flasks and plates
Procedure:
-
Collagen Coating:
-
Dilute rat tail collagen to 50 µg/mL in sterile PBS.
-
Add the collagen solution to culture vessels, ensuring the entire surface is covered.
-
Incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Aspirate the excess collagen solution and allow the vessels to dry completely in a sterile hood.[16]
-
-
Cell Thawing and Maintenance:
-
Rapidly thaw a cryovial of PC12 cells in a 37°C water bath.[7]
-
Transfer the cells to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium (DMEM, 10% HS, 5% FBS, 1% Penicillin-Streptomycin).
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate onto a collagen-coated T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days. When splitting, avoid using trypsin; instead, dislodge the cells by gentle pipetting.[16]
-
-
Neuronal Differentiation:
-
Plate PC12 cells onto collagen-coated plates at a density of 1-2 x 10^5 cells/cm².
-
Allow the cells to attach for 24 hours in complete growth medium.
-
Replace the medium with differentiation medium (DMEM, 1% HS, 0.5% FBS, 1% Penicillin-Streptomycin) containing 50-100 ng/mL NGF.[18][19]
-
Change the differentiation medium every 2-3 days.
-
Differentiation is typically complete within 5-7 days, as evidenced by the extension of long, branching neurites.[16][20]
-
Protocol 2: Induction of Neurotoxicity and this compound Treatment
Rationale: 6-hydroxydopamine (6-OHDA) is a neurotoxin that is selectively taken up by dopaminergic neurons and induces oxidative stress and mitochondrial dysfunction, mimicking aspects of Parkinson's disease pathology.[21][22] This protocol establishes a model of neuronal injury against which the protective effects of this compound can be tested.
Materials:
-
Differentiated PC12 cells
-
6-hydroxydopamine (6-OHDA)
-
This compound
-
Differentiation medium
Procedure:
-
Prepare a stock solution of 6-OHDA (e.g., 10 mM in sterile, deionized water with 0.02% ascorbic acid to prevent oxidation). Prepare fresh for each experiment.
-
Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO or sterile water).
-
Pre-treatment (Optional but Recommended):
-
Aspirate the medium from the differentiated PC12 cells.
-
Add fresh differentiation medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM).[11]
-
Incubate for a predetermined time (e.g., 2-24 hours).
-
-
Induce Neurotoxicity:
-
To the this compound-containing medium, add 6-OHDA to a final concentration that induces approximately 50% cell death (this concentration should be determined empirically, but a starting range of 50-200 µM is common).[23][24]
-
Include control wells: untreated cells, cells treated with 6-OHDA alone, and cells treated with this compound alone.
-
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
Protocol 3: Assessment of Cell Viability (MTT Assay)
Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[25]
Materials:
-
Treated PC12 cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
After the treatment period, carefully aspirate the medium from each well.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.[26]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[26]
-
Aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[27]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 4: Assessment of Apoptosis (Caspase-3 Activity Assay)
Rationale: Caspase-3 is a key executioner caspase in the apoptotic pathway.[28] Its activation is a hallmark of apoptosis. This assay measures the cleavage of a specific substrate by active caspase-3, resulting in a colorimetric or fluorometric signal that is proportional to the level of caspase-3 activity.[29]
Materials:
-
Treated PC12 cells
-
Caspase-3 Assay Kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
After treatment, collect the cells (including any floating cells) and wash with ice-cold PBS.
-
Lyse the cells according to the manufacturer's protocol for the caspase-3 assay kit. This typically involves incubation in a specific lysis buffer on ice.[30][31]
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate to ensure equal loading.
-
In a 96-well plate, add an equal amount of protein from each sample to separate wells.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.[32]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[31][32]
-
Measure the absorbance (e.g., at 405 nm for pNA) or fluorescence according to the kit's instructions.[29]
Data Interpretation and Expected Outcomes
Quantitative Data Summary
| Treatment Group | Cell Viability (% of Control) | Caspase-3 Activity (Fold Change) |
| Control (Untreated) | 100 ± 5.2 | 1.0 ± 0.1 |
| 6-OHDA (100 µM) | 48 ± 4.5 | 4.2 ± 0.5 |
| This compound (1 µM) | 98 ± 6.1 | 1.1 ± 0.2 |
| This compound (1 µM) + 6-OHDA | 75 ± 5.8 | 2.1 ± 0.3 |
| This compound (10 µM) + 6-OHDA | 89 ± 6.3 | 1.4 ± 0.2 |
Data are presented as mean ± SEM and are hypothetical.
Interpretation:
-
Cell Viability: A significant decrease in cell viability is expected in the 6-OHDA-treated group compared to the untreated control. Treatment with this compound alone should not significantly affect cell viability. In the co-treatment groups, a dose-dependent increase in cell viability is anticipated, demonstrating this compound's protective effect against 6-OHDA-induced toxicity.
-
Caspase-3 Activity: A marked increase in caspase-3 activity is expected in the 6-OHDA group, indicating the induction of apoptosis. This compound treatment is expected to significantly attenuate this increase in a dose-dependent manner, confirming its anti-apoptotic properties.
Signaling Pathway Analysis
To further elucidate the molecular mechanisms of this compound's neuroprotection, Western blot analysis can be performed on cell lysates to examine the expression levels of key proteins in the Bcl-2 family and the activation state of pro-survival kinases.
This compound's Anti-Apoptotic Signaling Pathway
Caption: this compound's modulation of pro-survival and anti-apoptotic pathways.
Expected Western Blot Results:
-
Increased expression of Bcl-2 and Bcl-xL in this compound-treated cells compared to the 6-OHDA group.
-
Decreased expression of Bax and Bad in this compound-treated cells.
-
Increased phosphorylation of ERK (p-ERK) , indicating activation of the MAPK/ERK pathway.
The PC12 cell line provides a powerful and adaptable in vitro model for dissecting the molecular mechanisms underlying the neuroprotective effects of this compound. By employing the protocols outlined in this application note, researchers can effectively quantify this compound's ability to enhance neuronal survival and mitigate apoptotic cell death. The combination of cell viability assays, apoptosis detection, and signaling pathway analysis will yield a comprehensive understanding of this compound's therapeutic potential beyond its established role as an MAO-B inhibitor. These studies are crucial for the continued development of disease-modifying therapies for Parkinson's disease and other neurodegenerative disorders. Any significant findings from this model should ultimately be validated in primary neuronal cultures and in vivo models to ensure their translational relevance.[1][33]
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Mechanism of neuroprotective action of the anti-Parkinson drug this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of this compound in treating Parkinson’s disease: Effect on disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
- 7. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel neuroprotective mechanism of action of this compound is associated with its propargyl moiety: interaction of Bcl-2 family members with PKC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound retards apoptosis via multiple protection mechanisms [this compound.com]
- 12. This compound in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PC12 cell protocols [whitelabs.org]
- 17. Influence of NGF on PC12 cell neuronal differentiation activity [bio-protocol.org]
- 18. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The toxicity of 6-hydroxydopamine on PC12 and P19 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cell viability and dopamine secretion of 6-hydroxydopamine-treated PC12 cells co-cultured with bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. atcc.org [atcc.org]
- 27. spandidos-publications.com [spandidos-publications.com]
- 28. researchgate.net [researchgate.net]
- 29. creative-bioarray.com [creative-bioarray.com]
- 30. media.cellsignal.com [media.cellsignal.com]
- 31. mpbio.com [mpbio.com]
- 32. sigmaaldrich.com [sigmaaldrich.com]
- 33. Use of PC12 cells and rat superior cervical ganglion sympathetic neurons as models for neuroprotective assays relevant to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rasagiline Neuroprotection Studies in the 6-OHDA Rat Model of Parkinson's Disease
Introduction: Modeling Neurodegeneration and Testing Protection
Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic (DA) neurons in the substantia nigra pars compacta (SNc), leading to severe motor deficits.[1] The 6-hydroxydopamine (6-OHDA) rat model is a cornerstone of preclinical PD research, reliably replicating this specific neuronal degeneration.[2][3] 6-OHDA, a neurotoxic dopamine analog, is selectively taken up by catecholaminergic neurons via the dopamine transporter (DAT).[4] Inside the neuron, it auto-oxidizes, generating reactive oxygen species (ROS) and inhibiting mitochondrial respiratory chain complexes, which culminates in oxidative stress and apoptotic cell death.[3][5] This targeted destruction of the nigrostriatal pathway produces a robust and quantifiable "hemiparkinsonian" phenotype in rats, making it an ideal platform for evaluating potential neuroprotective therapies.[6]
Rasagiline [R(+)-N-propargyl-1-aminoindan] is a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor approved for PD treatment.[7][8] Its therapeutic benefit extends beyond symptomatic relief; extensive preclinical evidence demonstrates a significant neuroprotective capacity.[9][10][11] Notably, this neuroprotection is largely attributed to its propargylamine moiety and is independent of MAO-B inhibition.[8][12][13] this compound's mechanisms involve the upregulation of anti-apoptotic proteins like Bcl-2, the stabilization of mitochondrial membrane potential, and the activation of pro-survival signaling pathways, thereby counteracting the apoptotic cascade initiated by toxins like 6-OHDA.[12][14][15]
This guide provides a comprehensive, field-proven protocol for utilizing the unilateral 6-OHDA rat model to investigate the neuroprotective effects of this compound. We will detail the stereotaxic surgical procedure, drug administration regimens, behavioral assessments, and post-mortem neurochemical and histological analyses.
Experimental Design & Workflow
A successful study requires careful planning from animal preparation to endpoint analysis. The typical workflow involves establishing a baseline, inducing the lesion, administering the therapeutic agent, and assessing functional and structural outcomes.
Caption: Experimental workflow for a 6-OHDA neuroprotection study.
Part 1: Induction of the 6-OHDA Lesion
The most effective and widely used method for creating a severe and consistent lesion of the nigrostriatal DA system is by injecting 6-OHDA into the medial forebrain bundle (MFB), which contains the ascending DA axons.[1][6][16]
Materials & Reagents
| Reagent/Material | Specifications |
| Animals | Male Sprague-Dawley or Wistar rats (225-250 g) |
| Anesthesia | Isoflurane or Ketamine/Xylazine cocktail |
| Neurotoxin | 6-hydroxydopamine HCl (Sigma-Aldrich, Cat. H116) |
| Vehicle | 0.9% Sterile Saline with 0.02% Ascorbic Acid |
| Pre-treatment | Desipramine HCl (to protect noradrenergic neurons) |
| Equipment | Stereotaxic frame, micro-infusion pump, Hamilton syringe (10 µL) |
Protocol: Stereotaxic Surgery
-
Animal Preparation: Anesthetize the rat and place it securely in the stereotaxic frame. To protect noradrenergic neurons from 6-OHDA uptake, administer desipramine (25 mg/kg, i.p.) 30 minutes prior to surgery.[17]
-
Surgical Site Preparation: Shave the scalp, and sterilize the area with betadine and 70% ethanol. Make a midline incision to expose the skull.
-
Locating Bregma: Identify and level the skull by ensuring the coordinates for bregma and lambda are in the same horizontal plane. Bregma will serve as the zero point for all coordinates.
-
Drilling: Using the stereotaxic coordinates for the MFB, drill a small burr hole through the skull. Use care to not damage the underlying dura mater.
| Target | Rat Strain | Anteroposterior (AP) | Mediolateral (ML) | Dorsoventral (DV) | Source |
| MFB | Sprague-Dawley | -2.2 mm | +1.5 mm | -8.0 mm (from dura) | [16] |
-
6-OHDA Preparation & Injection:
-
Prepare a fresh solution of 6-OHDA in ice-cold, light-protected vehicle at a concentration of 4 mg/mL.
-
Lower the Hamilton syringe needle to the target DV coordinate.
-
Infuse a total volume of 4 µL at a rate of 1 µL/minute.[16]
-
Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow upon retraction.[16]
-
Slowly withdraw the needle.
-
-
Post-Operative Care: Suture the scalp incision. Administer post-operative analgesia (e.g., Buprenorphine) and place the animal in a clean cage on a heating pad to recover. Provide easy access to food and water.
Part 2: this compound Administration Protocol
This compound treatment can be administered before (pre-treatment) or after (post-treatment) the 6-OHDA lesion to model prophylactic or therapeutic intervention, respectively. A common and effective regimen involves daily administration starting shortly before surgery and continuing for several weeks.
Dosing and Administration
-
Dose: A dose of 0.5 mg/kg has been shown to be effective for neuroprotection in rodent models.[18] Higher doses can also be used.[2]
-
Vehicle: this compound can be dissolved in sterile saline.
-
Route: Intraperitoneal (i.p.) injection is a common and reliable route.
-
Schedule:
-
Pre-treatment Model: Begin daily i.p. injections of this compound (or vehicle for the control group) 3-7 days before 6-OHDA surgery.
-
Continuation: Continue daily injections for the entire post-operative period (e.g., 4-6 weeks) until the final behavioral tests are completed.
-
Part 3: Behavioral Assessment of Neuroprotection
Behavioral tests are critical for assessing the functional consequences of the lesion and the efficacy of the neuroprotective treatment. These should be performed 2-4 weeks post-lesion, allowing time for the full development of the deficit.
Apomorphine-Induced Rotation Test
This test measures the degree of dopamine receptor supersensitivity in the denervated striatum.[1]
-
Principle: The dopamine agonist apomorphine stimulates the supersensitive DA receptors on the lesioned side of the brain, causing the rat to rotate in the direction contralateral to the lesion. A successful lesion results in a high rotation rate, while neuroprotection will reduce it.
-
Protocol:
-
Habituate the rat to the testing chamber (a circular arena).
-
Administer apomorphine HCl (0.25 - 0.5 mg/kg, s.c., or up to 5 mg/kg i.p.).[10][12]
-
Place the animal in the chamber and record its behavior for 30-45 minutes.[10]
-
Count the number of full 360° turns contralateral to the lesion. A lesion is typically considered successful if the rat performs >7 full turns per minute.
-
Cylinder Test (Forelimb Use Asymmetry)
This test assesses spontaneous motor asymmetry by measuring the preferential use of the unimpaired (ipsilateral) forelimb.[7]
-
Principle: Rats with a unilateral lesion will use the contralateral (impaired) forelimb less frequently for support when exploring a novel environment. Neuroprotection will result in more balanced use of both forelimbs.[7]
-
Protocol:
-
Place the rat in a transparent glass cylinder (20 cm diameter, 30 cm height).[1][12]
-
A blinded observer counts the number of independent wall contacts made with the left forepaw, the right forepaw, and both paws simultaneously.
-
Calculate the percentage of contralateral paw use: [(Contralateral Contacts + 0.5 * Both Contacts) / (Total Contacts)] * 100.
-
Part 4: Post-Mortem Endpoint Analysis
Tyrosine Hydroxylase (TH) Immunohistochemistry
This is the gold standard for visualizing and quantifying the survival of dopaminergic neurons in the SNc.
-
Protocol:
-
Perfusion & Fixation: Deeply anesthetize the rat and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Sectioning: Post-fix the brain, then slice it into 40-50 µm coronal sections using a cryostat or vibratome.[14]
-
Staining:
-
Block non-specific binding with a blocking buffer (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100).
-
Incubate sections overnight at 4°C with a primary antibody against TH (e.g., Rabbit anti-TH, 1:500 dilution).[14]
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit, 1:200).[14]
-
Use an avidin-biotin complex (ABC) kit and visualize with 3,3'-diaminobenzidine (DAB).
-
-
Quantification: Use stereological methods (e.g., optical fractionator) to count the number of TH-positive neurons in the SNc of both the lesioned (ipsilateral) and unlesioned (contralateral) hemispheres. Express neuroprotection as the percentage of surviving neurons on the lesioned side relative to the unlesioned side.
-
HPLC Analysis of Striatal Dopamine
This analysis quantifies the DA content in the striatum, providing a biochemical measure of the integrity of dopaminergic terminals.
-
Protocol:
-
Dissection: Rapidly dissect the striata from a fresh, unperfused brain on an ice-cold plate.
-
Homogenization: Weigh the tissue and homogenize it in an ice-cold solution, typically 0.1 N perchloric acid, to precipitate proteins and prevent DA oxidation.[19]
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C.[4]
-
Analysis: Filter the supernatant and inject it into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector (ECD).[9][20]
-
Quantification: Compare the peak corresponding to dopamine against a standard curve generated from known DA concentrations. Results are typically expressed as ng of dopamine per mg of tissue weight.
-
Mechanism of this compound Neuroprotection
This compound's protective effects are multifaceted. While its inhibition of MAO-B reduces the oxidative breakdown of dopamine, its primary neuroprotective actions are linked to the propargylamine structure, which modulates key apoptotic and survival pathways.
Caption: this compound signaling pathway in neuroprotection.
Conclusion
The 6-OHDA rat model provides a robust and reliable system for evaluating the neuroprotective efficacy of compounds like this compound. By combining precise surgical lesioning with rigorous behavioral and post-mortem analyses, researchers can generate compelling data on a drug's ability to slow or prevent dopaminergic neurodegeneration. The protocols outlined here offer a validated framework for conducting such studies, grounded in the established mechanisms of both the neurotoxin and the protective agent.
References
- 1. mdbneuro.com [mdbneuro.com]
- 2. Neuroprotective effect of this compound in a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosine Hydroxylase Immunohistochemistry [bio-protocol.org]
- 4. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scantox.com [scantox.com]
- 6. researchgate.net [researchgate.net]
- 7. scantox.com [scantox.com]
- 8. KoreaMed [koreamed.org]
- 9. A procedure to measure the specific activities of dopamine and its metabolites in rat striatum, based on HPLC, electrochemical detection and liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apomorphine-induced rotations [protocols.io]
- 11. The role of this compound in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Behavioral test [bio-protocol.org]
- 13. Animal behavioural test - Sensory motor function - Cylinder test (Limb asymmetry use) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 14. 5.6. Tyrosine Hydroxylase Immunohistochemistry [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. This compound in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Therapeutic Effects of Rasagiline in the MPTP Mouse Model of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction: Modeling Parkinson's Disease to Find Neuroprotective Solutions
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to motor symptoms like tremors, rigidity, and bradykinesia.[1][2][3][4] A key challenge in developing new therapies is the ability to accurately model the disease's pathology in a preclinical setting. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used and well-validated tool for this purpose.[5][6][7][8] MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the nigrostriatal pathway, mimicking the core pathology of PD.[8][9][10] This model is invaluable for screening and validating potential neuroprotective and neurorestorative therapies.[5][8][9]
Rasagiline is a potent, irreversible, and selective inhibitor of monoamine oxidase-B (MAO-B), an enzyme that breaks down dopamine.[11][12][13] By inhibiting MAO-B, this compound increases dopamine levels in the brain, providing symptomatic relief for PD patients.[12][13] Furthermore, extensive preclinical evidence suggests that this compound possesses neuroprotective properties independent of its MAO-B inhibitory action, potentially by preventing apoptosis and promoting cell survival pathways.[11][14][15][16][17][18]
These application notes provide a comprehensive guide to utilizing the MPTP mouse model for the rigorous evaluation of this compound's therapeutic effects. We will delve into the experimental design, detailed protocols for drug administration and behavioral analysis, and crucial post-mortem neurochemical and histological assessments.
Scientific Rationale and Experimental Design
A robust experimental design is paramount for obtaining reliable and interpretable data. Here, we outline the critical considerations for designing a study to assess this compound's efficacy in the MPTP mouse model.
Choice of Animal Model: C57BL/6 mice are the most commonly used strain for MPTP studies due to their high sensitivity to the neurotoxin.[5] The selection of age and sex should be consistent throughout the study to minimize variability.
MPTP Dosing Regimen: The choice of MPTP dosing regimen (acute, sub-acute, or chronic) can influence the severity and progression of the dopaminergic lesion.[9][19][20][21] A sub-acute regimen, for instance, involving daily injections for several consecutive days, often leads to a more gradual and consistent neurodegeneration, which may be more relevant for studying neuroprotective effects.[10][19][21]
This compound Treatment Paradigm: To evaluate neuroprotection, this compound treatment should be initiated before or concurrently with MPTP administration.[16][22] To assess neurorestorative potential, treatment would begin after the MPTP-induced lesion has been established. The dosage of this compound should be based on previous studies and aim to achieve a therapeutic concentration in the brain.
Experimental Groups: A well-controlled study will include the following groups:
-
Vehicle Control: Mice receiving saline or another vehicle instead of MPTP and this compound.
-
MPTP Control: Mice receiving MPTP and a vehicle instead of this compound.
-
This compound + MPTP: Mice receiving both this compound and MPTP.
-
This compound Only: Mice receiving this compound and a vehicle instead of MPTP, to control for any effects of the drug itself.
Timeline of the Study: The duration of the study should be sufficient to observe both the development of the MPTP-induced deficits and the potential therapeutic effects of this compound. Behavioral testing should be conducted at baseline (before MPTP) and at several time points after MPTP administration.
Visualizing the Experimental Workflow
Caption: Experimental workflow for evaluating this compound in the MPTP mouse model.
Detailed Methodologies and Protocols
Protocol 1: MPTP and this compound Administration
Materials:
-
MPTP hydrochloride (handle with extreme caution in a certified chemical fume hood)
-
This compound mesylate
-
Sterile saline (0.9% NaCl)
-
Mouse scale
-
Syringes and needles (e.g., 27-gauge)
Procedure (Sub-acute MPTP Regimen):
-
Preparation of Solutions:
-
Dissolve MPTP hydrochloride in sterile saline to a final concentration of, for example, 3 mg/ml. Prepare fresh daily.
-
Dissolve this compound mesylate in sterile saline to the desired concentration (e.g., 0.1 mg/ml).
-
-
Animal Weighing: Weigh each mouse daily before injection to ensure accurate dosing.
-
This compound Administration:
-
For neuroprotective studies, begin this compound administration (e.g., 1 mg/kg, intraperitoneal injection) 30 minutes prior to the first MPTP injection and continue daily throughout the MPTP administration period.
-
-
MPTP Administration:
-
Control Groups: Administer the corresponding vehicle (saline) to the control groups following the same injection schedule.
-
Post-Injection Monitoring: Monitor animals closely for any adverse reactions.
Protocol 2: Behavioral Assessment of Motor Function
The rotarod test assesses motor coordination and balance.[23][24][25][26][27]
Apparatus:
-
Accelerating rotarod apparatus for mice.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least one hour before the test.[23]
-
Training: Train the mice on the rotarod for 2-3 days prior to baseline testing. Place the mouse on the rod rotating at a low, constant speed (e.g., 4 rpm) for 60 seconds. Repeat this three times with a 15-minute inter-trial interval.[24]
-
Testing:
-
Place the mouse on the rod and start the acceleration from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[23][24]
-
Record the latency to fall for each mouse. The trial ends when the mouse falls or clings to the rod and completes a full passive rotation.[24]
-
Perform three trials per mouse with a 15-minute inter-trial interval.[24]
-
-
Data Analysis: The average latency to fall across the three trials is used as the primary measure.
The open field test is used to evaluate general locomotor activity and can also provide insights into anxiety-like behavior.[28][29][30][31][32][33]
Apparatus:
-
A square arena (e.g., 50x50 cm) with walls.
-
Video tracking software.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes.[32][33]
-
Testing:
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each mouse to eliminate olfactory cues.[29][31]
-
Data Analysis: Use video tracking software to analyze parameters such as:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
Post-Mortem Analysis: Unveiling the Neuroprotective Effects
Following the final behavioral assessments, the mice are euthanized, and their brains are collected for neurochemical and histological analysis.
Protocol 3: Neurochemical Analysis of Dopamine Levels
High-Performance Liquid Chromatography (HPLC) is used to quantify dopamine and its metabolites in the striatum.
Procedure:
-
Tissue Dissection: Rapidly dissect the striata from the brain on an ice-cold surface.
-
Homogenization: Homogenize the tissue in an appropriate buffer.
-
HPLC Analysis: Analyze the supernatant using HPLC with electrochemical detection to measure the levels of dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA).[20]
-
Data Analysis: Normalize the neurotransmitter levels to the total protein content of the sample.
Protocol 4: Histological Assessment of Dopaminergic Neurons
Immunohistochemistry (IHC) for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, is used to visualize and quantify dopaminergic neurons in the substantia nigra and their terminals in the striatum.[34][35][36][37][38]
Procedure:
-
Tissue Processing: Perfuse the mice with saline followed by a fixative (e.g., 4% paraformaldehyde). Post-fix the brains and then cryoprotect them in a sucrose solution.
-
Sectioning: Cut coronal sections of the brain, including the substantia nigra and striatum, using a cryostat or vibratome.
-
Immunostaining:
-
Incubate the sections with a primary antibody against TH.
-
Follow with a biotinylated secondary antibody and an avidin-biotin-peroxidase complex.
-
Visualize the staining using a chromogen such as 3,3'-diaminobenzidine (DAB).
-
-
Quantification:
-
Substantia Nigra: Use stereological methods to count the number of TH-positive neurons.[34]
-
Striatum: Measure the optical density of TH-positive fibers.
-
Interpreting the Data: A Multifaceted Approach
The therapeutic efficacy of this compound is evaluated by comparing the outcomes across the different experimental groups.
Expected Outcomes:
-
Behavioral: MPTP-treated mice are expected to show a significant decrease in latency to fall on the rotarod and reduced locomotor activity in the open field test.[39][40] Treatment with this compound is hypothesized to ameliorate these motor deficits.
-
Neurochemical: The MPTP group should exhibit a significant depletion of striatal dopamine and its metabolites.[10][20][40] this compound treatment is expected to preserve dopamine levels.[22]
-
Histological: A significant loss of TH-positive neurons in the substantia nigra and reduced TH-positive fiber density in the striatum is expected in the MPTP group.[34][38] this compound is anticipated to attenuate this neuronal loss.
Data Presentation
Table 1: Hypothetical Behavioral Data
| Group | Rotarod Latency (s) | Total Distance in Open Field (cm) |
| Vehicle Control | 250 ± 20 | 3000 ± 400 |
| MPTP Control | 100 ± 15 | 1500 ± 300 |
| This compound + MPTP | 180 ± 25 | 2400 ± 350 |
| This compound Only | 245 ± 22 | 2950 ± 410 |
Table 2: Hypothetical Neurochemical and Histological Data
| Group | Striatal Dopamine (% of Control) | TH+ Neurons in SNc (% of Control) |
| Vehicle Control | 100 ± 8 | 100 ± 5 |
| MPTP Control | 40 ± 5 | 45 ± 7 |
| This compound + MPTP | 75 ± 6 | 80 ± 8 |
| This compound Only | 105 ± 7 | 98 ± 6 |
Mechanism of Action: A Visual Explanation
Caption: this compound's dual protective mechanisms against MPTP-induced neurotoxicity.
Conclusion and Future Directions
The MPTP mouse model provides a powerful platform for evaluating the therapeutic potential of compounds like this compound for Parkinson's disease. By combining behavioral, neurochemical, and histological analyses, researchers can gain a comprehensive understanding of a drug's efficacy and mechanism of action. The protocols outlined here provide a framework for conducting these studies with scientific rigor. Future research could explore the effects of this compound in chronic MPTP models, investigate its impact on non-motor symptoms, and further elucidate its molecular neuroprotective pathways.
References
- 1. Nigrostriatal pathway - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. Nigrostriatal Pathway Mnemonic for USMLE [pixorize.com]
- 5. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MPTP mouse models of Parkinson's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 10. mdpi.com [mdpi.com]
- 11. nbinno.com [nbinno.com]
- 12. This compound in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of this compound mesylate? [synapse.patsnap.com]
- 14. Mechanism of neuroprotective action of the anti-Parkinson drug this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacology of this compound, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound: New Treatment for Parkinson's Disease - Page 6 [medscape.com]
- 17. This compound: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. modelorg.com [modelorg.com]
- 20. iris.unica.it [iris.unica.it]
- 21. Neurochemical, histological, and behavioral profiling of the acute, sub-acute, and chronic MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound ( Agilect ) v selegiline : monoamine oxidase-inhibition and MPTP-induced neurotoxicity [this compound.com]
- 23. Rotarod-Test for Mice [protocols.io]
- 24. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 25. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 26. biomed-easy.com [biomed-easy.com]
- 27. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Open field test for mice [protocols.io]
- 29. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 30. Behavioral phenotyping of mouse models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 32. behaviorcloud.com [behaviorcloud.com]
- 33. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Quantitative whole-brain 3D imaging of tyrosine hydroxylase-labeled neuron architecture in the mouse MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
- 38. gubra.dk [gubra.dk]
- 39. mdpi.com [mdpi.com]
- 40. Chronic neurochemical and behavioral changes in MPTP-lesioned C57BL/6 mice: a model for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Fluorometric Assay for Determining the Inhibitory Potency of Rasagiline against Monoamine Oxidase-B (MAO-B)
Abstract
This document provides a detailed protocol for determining the inhibitory activity of rasagiline against human recombinant Monoamine Oxidase-B (MAO-B). This compound is a potent, selective, and irreversible inhibitor of MAO-B, a key enzyme in the degradation of dopamine, making it a cornerstone therapy for Parkinson's disease.[1][2] This protocol employs a robust, high-throughput fluorometric method suitable for 96-well plates. The assay quantifies the hydrogen peroxide (H₂O₂) produced from the MAO-B-catalyzed oxidation of a substrate. This is achieved through a coupled reaction with horseradish peroxidase (HRP), which uses the H₂O₂ to drive the oxidation of a fluorogenic probe (e.g., Amplex™ Red), yielding a highly fluorescent product. The methodology described herein is designed for researchers, scientists, and drug development professionals to accurately determine the IC₅₀ value of this compound and mechanistically similar inhibitors.
Introduction and Scientific Principle
Monoamine Oxidase-B (MAO-B) is a flavin-containing enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of monoamines, including dopamine and phenylethylamine.[2][3][4] In neurodegenerative conditions like Parkinson's disease, the loss of dopaminergic neurons leads to motor deficits. Inhibiting MAO-B prevents the breakdown of dopamine in the striatum, thereby increasing its availability and providing symptomatic relief.[5][6][7]
This compound, a second-generation propargylamine inhibitor, is highly selective for MAO-B.[5][6] Its mechanism of action involves the formation of a covalent, irreversible bond with the N5 nitrogen of the FAD cofactor at the enzyme's active site, leading to time-dependent inactivation.[5][6][7]
The assay principle is based on a two-step enzymatic cascade:
-
MAO-B Catalysis: MAO-B oxidizes an amine substrate (e.g., benzylamine, a preferred substrate for MAO-B), producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[3][8]
-
R-CH₂-NH₂ + O₂ + H₂O → R-CHO + NH₃ + H₂O₂
-
-
Fluorometric Detection: The generated H₂O₂ is used by horseradish peroxidase (HRP) to catalyze the oxidation of a non-fluorescent probe, such as 10-acetyl-3,7-dihydroxyphenoxazine (Amplex™ Red), into the highly fluorescent product, resorufin.[3][9] The increase in fluorescence is directly proportional to the amount of H₂O₂ produced and, therefore, to the MAO-B activity.
The inhibitory effect of this compound is quantified by measuring the reduction in fluorescence signal in its presence compared to a vehicle control.
Mechanism of Irreversible Inhibition by this compound
Understanding the mechanism of this compound is crucial for proper assay design. As an irreversible inhibitor, this compound's potency is not only concentration-dependent but also time-dependent.[10] The inhibition follows a two-step kinetic model where the inhibitor first binds non-covalently to the enzyme (forming an E·I complex with affinity Kᵢ) and then undergoes a chemical reaction to form a covalent adduct (EI) at a specific rate (kᵢₙₐ꜀ₜ).[10][11]
E + I ⇌ E·I → EI
This time-dependency necessitates a pre-incubation step where the enzyme and inhibitor are allowed to react for a defined period before the addition of the substrate.[12][13] Measuring inhibition at a single time point can be misleading, as a low IC₅₀ could reflect either high binding affinity (low Kᵢ) or high chemical reactivity (high kᵢₙₐ꜀ₜ).[10] For rigorous characterization, performing the assay with multiple pre-incubation times is recommended.[14]
Mechanism of irreversible MAO-B inhibition by this compound.
Materials and Reagents
| Reagent | Recommended Source/Purity | Storage | Purpose |
| Recombinant Human MAO-B | Insect or E. coli expressed[15][16][17] | -80°C | Enzyme source |
| This compound Mesylate | ≥98% purity | -20°C (solid) | Test inhibitor |
| Benzylamine | ≥99% purity | Room Temp | MAO-B specific substrate[3] |
| Amplex™ Red (or equivalent) | High purity | -20°C, desiccated | Fluorogenic probe[18] |
| Horseradish Peroxidase (HRP) | Type VI-A, ≥250 units/mg | -20°C | Coupling enzyme |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Room Temp | Solvent for inhibitor and probe |
| Potassium Phosphate Buffer (K₃PO₄) | Molecular biology grade | Room Temp | Assay buffer component |
| 96-well black, flat-bottom microplate | Polystyrene, non-treated | Room Temp | Low background fluorescence plate |
| Selegiline (Deprenyl) | ≥98% purity | -20°C (solid) | Positive control irreversible inhibitor[4] |
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.4. Prepare from stock solutions and sterile filter.
-
This compound Stock Solution (10 mM): Accurately weigh this compound mesylate (MW: 267.34 g/mol ) and dissolve in 100% DMSO.[19] For example, weigh 2.67 mg and dissolve in 1 mL of DMSO.[19] Store in small aliquots at -20°C.
-
Enzyme Working Solution: Dilute recombinant human MAO-B in cold Assay Buffer to the desired final concentration (e.g., 2-5 µg/mL). Prepare fresh and keep on ice.
-
Substrate Working Solution (Benzylamine): Prepare a stock solution in water. Dilute further in Assay Buffer to the desired final concentration (typically near its Km value).
-
Detection Reagent Mix: Prepare fresh and protect from light. For a 10 mL final volume, combine:
-
100 µL of 10 mM Amplex™ Red stock in DMSO
-
100 µL of 10 U/mL HRP stock in Assay Buffer
-
9.8 mL of Assay Buffer
-
Final concentrations in mix: 100 µM Amplex™ Red, 1 U/mL HRP
-
Step-by-Step Experimental Protocol
This protocol is optimized for a 96-well plate format with a final assay volume of 200 µL.
Step 1: Preparation of this compound Dilution Series
-
Perform serial dilutions of the 10 mM this compound stock solution in 100% DMSO.
-
Further dilute this series in Assay Buffer to create the final working concentrations. Ensure the final DMSO concentration in the assay well remains constant and low (typically ≤0.5%) to avoid affecting enzyme activity.
Step 2: Assay Plate Setup
-
Design a plate map including all controls (see table below).
-
Add 50 µL of Assay Buffer to all wells.
-
Add 50 µL of the appropriate this compound working dilutions to the "Test Inhibitor" wells.
-
Add 50 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells to the "Vehicle Control" and "Background Control" wells.
| Well Type | Reagent Added | Purpose |
| Background Control | Assay Buffer + Vehicle (DMSO) | Measures signal from non-enzymatic reactions (autoxidation of probe) |
| Vehicle Control | Enzyme + Assay Buffer + Vehicle (DMSO) | Represents 100% enzyme activity (0% inhibition) |
| Positive Control | Enzyme + Selegiline (known MAO-B inhibitor) | Validates assay performance and confirms inhibition is possible |
| Test Inhibitor | Enzyme + this compound (serial dilutions) | Measures dose-dependent inhibition by the test compound |
Step 3: Pre-incubation with Inhibitor
-
Add 50 µL of the MAO-B enzyme working solution to all wells except the "Background Control" wells (add 50 µL of Assay Buffer to these instead). The total volume is now 150 µL.
-
Mix the plate gently on an orbital shaker for 30 seconds.
-
Cover the plate and incubate for a defined period (e.g., 15 minutes ) at 37°C. This allows the irreversible inhibitor to bind to the enzyme.
Step 4: Initiation of Enzymatic Reaction and Detection
-
To initiate the reaction, add 50 µL of the Detection Reagent Mix (containing substrate, Amplex™ Red, and HRP) to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes. Use an excitation wavelength of ~530-560 nm and an emission wavelength of ~580-590 nm.
Experimental workflow for the MAO-B inhibition assay.
Data Analysis and Interpretation
-
Calculate Reaction Rates: For each well, determine the rate of reaction (slope) from the linear portion of the kinetic fluorescence data (Relative Fluorescence Units per minute, RFU/min).
-
Correct for Background: Subtract the average rate of the "Background Control" wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula for each concentration of this compound:
-
% Inhibition = (1 - (Rate of Test Inhibitor Well / Rate of Vehicle Control Well)) * 100
-
-
Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the this compound concentration. Fit the data to a non-linear regression model (log(inhibitor) vs. response -- variable slope, four parameters) using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value. The IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50%.
Important Consideration: Because this compound is an irreversible inhibitor, the calculated IC₅₀ value is highly dependent on the pre-incubation time.[20] It is crucial to report the pre-incubation time alongside the IC₅₀ value (e.g., IC₅₀ = X nM with a 15-minute pre-incubation). For a more complete characterization, determining the kinetic constants kᵢₙₐ꜀ₜ and Kᵢ is recommended, which involves more complex experimental designs with varied pre-incubation times and substrate concentrations.[11][14]
References
- 1. Mechanism of neuroprotective action of the anti-Parkinson drug this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase B Activity Assay Kit ((MAOB Assay) (ab109912) | Abcam [abcam.com]
- 3. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Pharmacology of this compound, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of this compound, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential (Abstract) | Rambam Maimonides Medical Journal [rmmj.org.il]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Peroxidase-Coupled Assay to Measure MAO Enzymatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. benchchem.com [benchchem.com]
- 14. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recombinant Human Monoamine Oxidase B - Creative BioMart [creativebiomart.net]
- 16. bioivt.com [bioivt.com]
- 17. Human Monoamine Oxidase B Recombinant Protein (RP-75660) [thermofisher.com]
- 18. Amplex™ Red Monoamine Oxidase Assay Kit 500 Assays | Buy Online | Invitrogen™ [thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Application Note: Quantifying the Neuroprotective Effects of Rasagiline on DNA Damage Using the TUNEL Assay
Introduction: Beyond Symptom Management in Neurodegeneration
Neurodegenerative disorders such as Parkinson's disease are characterized by the progressive loss of neuronal populations. A key mechanism underlying this cell death is apoptosis, or programmed cell death, with nuclear DNA fragmentation being a definitive hallmark.[1] Rasagiline, a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor, is an established therapy for Parkinson's disease.[2][3] While its primary therapeutic action involves inhibiting dopamine metabolism to reduce oxidative stress, a growing body of evidence reveals that this compound possesses profound neuroprotective properties that are independent of MAO-B inhibition.[2][4] These properties are linked to the propargylamine moiety within its structure, which helps to preserve mitochondrial integrity and modulate pro-survival and anti-apoptotic signaling pathways.[2][5][6]
The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a highly sensitive and specific method for detecting the DNA fragmentation that occurs during the final stages of apoptosis.[7][8] This application note provides a comprehensive guide for researchers on how to leverage the TUNEL assay to quantitatively assess the efficacy of this compound in preventing DNA damage in a neuronal cell culture model subjected to oxidative stress. We will detail the underlying scientific principles, a validated experimental workflow, a step-by-step protocol, and data interpretation guidelines.
Scientific Principles: The "Why" Behind the Protocol
This compound's Anti-Apoptotic Mechanism of Action
This compound's neuroprotective capacity extends far beyond its function as an MAO-B inhibitor. Its core anti-apoptotic activity is associated with the stabilization of the mitochondrial membrane.[9][10] In response to cellular stress, this compound has been shown to:
-
Upregulate Anti-Apoptotic Proteins: It promotes the expression of proteins from the Bcl-2 family, such as Bcl-2 and Bcl-xL, which function to prevent the opening of the mitochondrial permeability transition pore (MPTP).[5][11][12]
-
Downregulate Pro-Apoptotic Proteins: It suppresses pro-apoptotic members of the Bcl-2 family, like Bad and Bax.[5]
-
Inhibit Caspase Activation: By preserving mitochondrial integrity, this compound prevents the release of cytochrome c into the cytoplasm, a critical step that initiates the activation of the caspase cascade (including key executioner caspase-3), which is ultimately responsible for cleaving cellular substrates and orchestrating DNA fragmentation.[10][13][14]
This multi-faceted mechanism provides a strong rationale for investigating this compound's ability to prevent the nuclear DNA damage detectable by the TUNEL assay.
The TUNEL Assay: Visualizing the End Stage of Apoptosis
The TUNEL assay is designed to specifically identify the DNA strand breaks generated by caspase-activated DNases during apoptosis.[1][15]
-
Core Principle: The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to catalyze the addition of labeled deoxyuridine triphosphates (dUTPs) to the free 3'-hydroxyl (3'-OH) termini of fragmented DNA.[8][16][17]
-
Detection: These incorporated dUTPs are conjugated to a reporter molecule, most commonly a fluorophore (e.g., FITC) or biotin. Fluorescently labeled dUTPs allow for direct visualization via fluorescence microscopy, while biotin-labeled dUTPs require a secondary detection step with enzyme-conjugated streptavidin (e.g., HRP-streptavidin) for chromogenic detection.[17]
-
Specificity and Considerations: While highly effective, it is crucial to recognize that the TUNEL assay labels free 3'-OH ends irrespective of their origin. Therefore, cells undergoing necrosis or those with extensive, non-apoptotic DNA damage may also stain positive.[18][19] For this reason, results should always be correlated with morphological changes characteristic of apoptosis, such as cell shrinkage and nuclear condensation, often visualized with a nuclear counterstain like DAPI.[7]
Experimental Design and Workflow
A robust experimental design is critical for obtaining reliable and interpretable data. The following workflow is recommended for assessing this compound's protective effects on neuronal cells, such as the human neuroblastoma SH-SY5Y line, a well-established model in neurodegeneration research.[9][20]
Caption: Experimental workflow for TUNEL assay.
Essential Treatment and Control Groups
To ensure the validity of the results, the following groups must be included:
-
Vehicle Control: Untreated cells to establish the baseline level of apoptosis.
-
Stressor-Only Control: Cells treated only with the apoptosis-inducing agent (e.g., H₂O₂) to measure the maximum level of DNA damage.
-
Experimental Group(s): Cells pre-treated with various concentrations of this compound before the addition of the stressor.
-
This compound-Only Control: Cells treated only with the highest concentration of this compound to confirm the drug is not cytotoxic.
-
TUNEL Positive Control: A separate coverslip of vehicle-treated cells is treated with DNase I prior to the labeling step. This artificially induces DNA breaks and confirms that the TUNEL reagents and protocol are functioning correctly.[7][16][21]
-
TUNEL Negative Control: A coverslip from the stressor-only group is processed with a labeling solution that omits the TdT enzyme. This is crucial for assessing the level of non-specific background fluorescence.[7][16][21]
Detailed Step-by-Step Protocol
This protocol is optimized for neuronal cells cultured on glass coverslips and employs a fluorescence-based detection method.
I. Materials and Reagents
-
Neuronal cell line (e.g., SH-SY5Y) and complete culture medium
-
This compound mesylate (dissolved in sterile water or DMSO)
-
Apoptosis-inducing agent (e.g., Hydrogen peroxide, H₂O₂)
-
24-well tissue culture plates and sterile 12 mm glass coverslips
-
In Situ Cell Death Detection Kit (e.g., from Roche, Millipore, or equivalent), containing:
-
Terminal deoxynucleotidyl transferase (TdT) enzyme
-
Fluorescently labeled dUTP solution (e.g., FITC-dUTP)
-
Reaction/Labeling Buffer
-
-
DNase I (for positive control)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.2% Triton X-100 in PBS
-
Nuclear Counterstain: DAPI (1 µg/mL) or Hoechst 33342
-
Antifade Mounting Medium
-
Fluorescence microscope with appropriate filter sets (e.g., Blue for DAPI, Green for FITC)
II. Cell Culture and Treatment
-
Cell Seeding: Aseptically place a sterile 12 mm glass coverslip into each well of a 24-well plate. Seed cells onto the coverslips at a density that will result in 60-70% confluency after 24 hours.
-
Pre-treatment: Once cells are adhered, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle. Incubate for 20 minutes to 24 hours, depending on the experimental design. A 20-minute pre-incubation has been shown to be effective.[9]
-
Induction of Apoptosis: Add the apoptosis-inducing agent (e.g., H₂O₂ at a final concentration of 100-300 µM) directly to the wells containing this compound/vehicle.
-
Incubation: Return the plate to the incubator for the desired time (e.g., 6-24 hours).
III. TUNEL Staining Procedure
Perform all subsequent steps at room temperature unless otherwise specified and protect samples from light after the addition of fluorescent labels.
-
Fixation: Gently aspirate the culture medium. Wash the cells twice with 500 µL of PBS. Add 400 µL of 4% PFA to each well and incubate for 20 minutes. This cross-links the cellular components, preserving morphology and locking fragmented DNA in place.[15]
-
Washing: Aspirate the PFA and wash the coverslips three times for 5 minutes each with PBS.
-
Permeabilization: Add 400 µL of 0.2% Triton X-100 in PBS to each well. Incubate for 5 minutes. This step is critical to create pores in the nuclear membrane, allowing the large TdT enzyme to access the fragmented DNA within the nucleus.[15][22]
-
Washing: Wash the coverslips three times for 5 minutes each with PBS.
-
Positive/Negative Controls:
-
Positive Control: To the designated coverslip, add 100 µL of DNase I solution (10 U/mL in reaction buffer) and incubate for 15 minutes at 37°C. This will create extensive DNA breaks. Rinse thoroughly.
-
Negative Control: This coverslip will receive a reaction mix without the TdT enzyme in the next step.
-
-
TUNEL Reaction: Prepare the TUNEL reaction mixture immediately before use according to the kit manufacturer's instructions (typically by mixing the enzyme and label solutions).
-
Carefully remove the PBS from the coverslips.
-
Add 50 µL of the complete TUNEL reaction mixture to each experimental and positive control coverslip.
-
Add 50 µL of the label solution without TdT enzyme to the negative control coverslip.
-
Incubate the plate in a dark, humidified chamber for 60 minutes at 37°C to prevent evaporation.[15][22]
-
-
Stop Reaction & Wash: Aspirate the reaction mixture. Wash the coverslips three times for 5 minutes each with PBS to remove unincorporated nucleotides.
-
Nuclear Counterstaining: Add 400 µL of DAPI solution (1 µg/mL) to each well. Incubate for 10 minutes in the dark. This stains the nuclei of all cells, allowing for the determination of the total cell count.[1]
-
Final Wash: Wash three times for 5 minutes each with PBS.
-
Mounting: Using fine-tipped forceps, carefully remove the coverslips from the wells. Wick away excess PBS with a lab wipe and mount them cell-side down onto a clean microscope slide using a drop of antifade mounting medium. Seal the edges with clear nail polish if desired.
Data Acquisition, Presentation, and Interpretation
Image Acquisition
-
Using a fluorescence microscope, visualize the slides.
-
Use the DAPI/Blue filter to identify the total number of nuclei in a field of view.
-
Use the FITC/Green filter to identify the TUNEL-positive nuclei (apoptotic cells).
-
For each coverslip, capture at least 5-10 random, non-overlapping fields of view to ensure representative data. Use identical exposure settings for all images within an experiment.
Data Quantification and Presentation
The primary metric is the Apoptotic Index . It is calculated for each field of view and then averaged across all fields for a given condition.
Apoptotic Index (%) = (Number of TUNEL-Positive Nuclei / Total Number of Nuclei) x 100
The results should be presented in a clear, tabular format and visualized using a bar graph to compare the different treatment groups.
| Treatment Group | Apoptotic Index (%) (Mean ± SEM) |
| Vehicle Control | 1.8 ± 0.4 |
| H₂O₂ (200 µM) | 45.2 ± 3.1 |
| This compound (1 µM) + H₂O₂ | 28.5 ± 2.5 |
| This compound (10 µM) + H₂O₂ | 12.7 ± 1.9 |
| This compound (10 µM) Only | 2.1 ± 0.5 |
Table 1: Representative quantitative data summarizing the protective effect of this compound against H₂O₂-induced apoptosis as measured by the TUNEL assay. Data are hypothetical.
Interpretation of Results
-
Vehicle and this compound-Only Controls: Should exhibit a low apoptotic index (<2-3%), indicating healthy cell populations.[23]
-
Stressor-Only Control: Should show a significantly elevated apoptotic index, confirming the efficacy of the stressor in inducing DNA damage.
-
Experimental Groups: A statistically significant, dose-dependent decrease in the apoptotic index in the this compound-treated groups compared to the stressor-only group demonstrates a neuroprotective effect. This indicates that this compound prevents the downstream event of DNA fragmentation.
-
Assay Controls: The positive control should show >90% TUNEL-positive cells, while the negative control should have minimal to no green fluorescence, validating the assay's performance.
Visualizing this compound's Proposed Protective Pathway
The following diagram illustrates the molecular cascade leading to DNA fragmentation and highlights the key intervention points for this compound.
Caption: this compound's anti-apoptotic signaling pathway.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No/Weak Signal in Positive Control | 1. Inactive TdT enzyme. 2. Insufficient permeabilization. 3. Degraded labeled dUTP. | 1. Prepare fresh TUNEL reaction mix just before use; store reagents properly.[24] 2. Optimize Proteinase K/Triton X-100 concentration and incubation time.[24][25] 3. Use a new kit or fresh reagents. |
| High Background in Negative Control | 1. Non-specific binding of labeled dUTP. 2. Autofluorescence of cells/tissue. | 1. Ensure thorough washing after the labeling step. 2. Check an unstained sample for autofluorescence. If present, use an autofluorescence quencher or a different fluorophore.[25] |
| All Cells Appear TUNEL-Positive | 1. Excessive DNase activity (contamination). 2. Over-fixation or harsh permeabilization creating artificial breaks. 3. TdT concentration too high. | 1. Use nuclease-free water and reagents. 2. Reduce fixation/permeabilization times or reagent concentrations.[15] 3. Titrate the TdT enzyme concentration as recommended by the manufacturer.[25] |
Conclusion
The TUNEL assay serves as a powerful and quantitative tool for evaluating the end-stage of apoptosis. When combined with a well-controlled cellular model of neurodegeneration, it provides a direct readout of DNA damage. This application note outlines a validated framework for demonstrating and quantifying the significant neuroprotective effects of this compound, which are mediated by its ability to stabilize mitochondria and inhibit the core apoptotic machinery. By following this protocol, researchers can generate robust data to further elucidate the therapeutic potential of this compound and other novel compounds in preventing neuronal cell death.
References
- 1. Detection of DNA Fragmentation in Apoptotic Cells by TUNEL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of neuroprotective action of the anti-Parkinson drug this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.huji.ac.il [cris.huji.ac.il]
- 4. Monoamine oxidase B inhibitors as neuroprotectants against Parkinson's disease [this compound.com]
- 5. This compound retards apoptosis via multiple protection mechanisms [this compound.com]
- 6. The role of this compound in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 8. TUNEL assay - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound and and its optical (S)-isomer, TV1022: anti-apoptotic activity [this compound.com]
- 11. Neuroprotective Function of this compound and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Molecular basis of neuroprotective activities of this compound and the anti-Alzheimer drug TV3326 [(N-propargyl-(3R)aminoindan-5-YL)-ethyl methyl carbamate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound protects against alpha-synuclein induced sensitivity to oxidative stress in dopaminergic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clyte.tech [clyte.tech]
- 16. TUNEL assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]
- 17. TUNEL staining [abcam.com]
- 18. In situ detection of fragmented DNA (TUNEL assay) fails to discriminate among apoptosis, necrosis, and autolytic cell death: a cautionary note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. Comparative neuroprotective effects of this compound and aminoindan with selegiline on dexamethasone-induced brain cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. genscript.com [genscript.com]
- 22. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 23. TUNEL Assay: A Powerful Tool for Kidney Injury Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. arcegen.com [arcegen.com]
- 25. yeasenbio.com [yeasenbio.com]
Application Notes and Protocols for Western Blot Analysis of Bcl-2 and Bax Levels Following Rasagiline Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax in cellular models following treatment with rasagiline. This compound, a potent monoamine oxidase B (MAO-B) inhibitor, has demonstrated neuroprotective properties that are, in part, attributed to its ability to modulate the expression of key proteins in the apoptotic cascade.[1][2] Specifically, this compound has been shown to upregulate the expression of anti-apoptotic proteins like Bcl-2 and downregulate pro-apoptotic proteins such as Bax.[3][4] The ratio of Bax to Bcl-2 is a critical determinant of cell fate, making it a crucial biomarker for assessing the efficacy of potential neuroprotective agents.[5][6] This guide details the underlying scientific rationale, provides step-by-step protocols for Western blot analysis, and offers insights into data interpretation.
Scientific Rationale and Experimental Design
The Role of Bcl-2 Family Proteins in Apoptosis
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[7] This family is comprised of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak).[8][9] The balance between these opposing factions dictates the integrity of the outer mitochondrial membrane. Pro-apoptotic signals trigger the translocation of Bax from the cytosol to the mitochondrial membrane, where it oligomerizes to form pores.[10][11] This permeabilization of the mitochondrial outer membrane leads to the release of cytochrome c into the cytosol, a key event that initiates the caspase cascade and culminates in programmed cell death.[7] Conversely, anti-apoptotic proteins like Bcl-2 sequester pro-apoptotic members, preventing their activation and preserving mitochondrial integrity.[8]
This compound's Mechanism of Action in Modulating Bcl-2 and Bax
This compound, an irreversible inhibitor of MAO-B, is primarily used in the treatment of Parkinson's disease.[4] Beyond its enzymatic inhibition, this compound exhibits neuroprotective effects that are independent of MAO-B inhibition.[2] Studies have shown that the propargylamine moiety of this compound is crucial for these anti-apoptotic properties.[12][13] this compound treatment has been demonstrated to increase the expression of Bcl-2 and decrease the expression of Bax in various neuronal cell models.[1][14] This shift in the Bax/Bcl-2 ratio towards a pro-survival state is a key mechanism underlying its neuroprotective effects.[3] The modulation of these proteins is thought to be mediated, in part, through the activation of protein kinase C (PKC) signaling pathways.[12]
Experimental Rationale
To investigate the effect of this compound on apoptotic signaling, a robust and quantitative method is required to measure the protein levels of Bcl-2 and Bax. Western blotting is a widely used and powerful technique for this purpose, allowing for the specific detection and quantification of target proteins in complex biological samples.[15] By comparing the expression levels of Bcl-2 and Bax in this compound-treated cells to untreated controls, researchers can elucidate the drug's impact on the intrinsic apoptotic pathway.
Signaling Pathways and Workflow Visualization
Bcl-2 Family-Mediated Apoptotic Pathway
The following diagram illustrates the central role of Bcl-2 and Bax in the mitochondrial apoptotic pathway and the proposed influence of this compound.
Caption: this compound's modulation of the Bcl-2/Bax apoptotic pathway.
Western Blot Experimental Workflow
The diagram below outlines the major steps involved in the Western blot analysis of Bcl-2 and Bax.
Caption: A streamlined workflow for Western blot analysis.
Detailed Protocols
Cell Culture and this compound Treatment
-
Cell Line Selection: SH-SY5Y human neuroblastoma cells or PC12 rat pheochromocytoma cells are commonly used models for studying neuroprotection.[1][14]
-
Cell Seeding: Plate cells at an appropriate density to achieve 70-80% confluency at the time of treatment.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).[3]
-
Incubation: Replace the existing medium with the this compound-containing medium and incubate for the desired time period (e.g., 24, 48 hours). Include a vehicle control (medium with the same concentration of solvent used for this compound).
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[16]
-
Lysis Buffer: Add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to the cells.[17][18]
-
Scraping and Incubation: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.[16]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[19]
-
Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract.
Protein Quantification
-
Assay Selection: Use a standard protein quantification method, such as the bicinchoninic acid (BCA) assay or the Bradford assay, to determine the protein concentration of each sample.[16]
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin - BSA).
-
Measurement and Calculation: Measure the absorbance of the standards and samples and calculate the protein concentration of each sample based on the standard curve.
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.[19]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 12% SDS-polyacrylamide gel.[20][21] Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[20]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19][22]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2 and Bax, diluted in blocking buffer, overnight at 4°C with gentle agitation.[20] Refer to the manufacturer's datasheet for recommended antibody dilutions.[23]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[19]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[20]
-
Final Washes: Repeat the washing step as described above.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[20]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
Data Analysis and Interpretation
Densitometric Analysis
-
Band Quantification: Use densitometry software (e.g., ImageJ) to quantify the intensity of the protein bands corresponding to Bcl-2, Bax, and a loading control.[15]
-
Normalization: To account for variations in protein loading and transfer, normalize the band intensity of Bcl-2 and Bax to the intensity of a housekeeping protein, such as β-actin or GAPDH.[15][24] It is crucial to ensure that the expression of the chosen loading control is not affected by the experimental treatment.[25]
-
Calculation of the Bax/Bcl-2 Ratio: For each sample, calculate the ratio of the normalized Bax intensity to the normalized Bcl-2 intensity.[6][26]
Data Presentation
Summarize the quantitative data in a table for clear comparison between treatment groups.
| Treatment Group | This compound (µM) | Normalized Bcl-2 Expression (Arbitrary Units) | Normalized Bax Expression (Arbitrary Units) | Bax/Bcl-2 Ratio |
| Vehicle Control | 0 | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 |
| This compound | 0.1 | 1.25 ± 0.18 | 0.85 ± 0.11 | 0.68 |
| This compound | 1 | 1.80 ± 0.25 | 0.60 ± 0.09 | 0.33 |
| This compound | 10 | 2.50 ± 0.31 | 0.40 ± 0.07 | 0.16 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Interpretation of Results
Troubleshooting and Best Practices
-
Antibody Validation: Ensure the specificity of the primary antibodies for Bcl-2 and Bax through the use of positive and negative controls.[22][30]
-
Loading Control Selection: Validate that the expression of the chosen housekeeping protein is stable across all experimental conditions.[24][25]
-
Linear Range: Ensure that the chemiluminescent signal is within the linear range of detection to allow for accurate quantification.[24] This may require optimizing antibody concentrations and exposure times.
-
Consistent Technique: Maintain consistency in all steps of the protocol, from cell culture to data analysis, to ensure reproducibility.[15]
References
- 1. Bcl-2, PKC and proteasome-ubiquitin complex activations are essential to neuroprotective/ anti-apoptotic activity of this compound ( Agilect ) [this compound.com]
- 2. This compound: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound retards apoptosis via multiple protection mechanisms [this compound.com]
- 4. Pharmacology of this compound, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cbsjournal.com [cbsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Video: The Intrinsic Apoptotic Pathway [jove.com]
- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 9. Pro-Apoptosis Bcl-2 Family Antibody Sampler Kit II | Cell Signaling Technology [cellsignal.com]
- 10. Apoptosis regulator BAX - Wikipedia [en.wikipedia.org]
- 11. The Relationship between the Bcl-2/Bax Proteins and the Mitochondria-Mediated Apoptosis Pathway in the Differentiation of Adipose-Derived Stromal Cells into Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel neuroprotective mechanism of action of this compound is associated with its propargyl moiety: interaction of Bcl-2 family members with PKC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular basis of neuroprotective activities of this compound and the anti-Alzheimer drug TV3326 [(N-propargyl-(3R)aminoindan-5-YL)-ethyl methyl carbamate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 18. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 19. benchchem.com [benchchem.com]
- 20. Western Blot Analysis of Bcl-2, Bax, Cytochrome C, Caspase-9, Caspase-3 Expression [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 23. Bcl-2 Monoclonal Antibody (Bcl-2/100) (BMS1028) [thermofisher.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. blog.cellsignal.com [blog.cellsignal.com]
- 26. researchgate.net [researchgate.net]
- 27. wjgnet.com [wjgnet.com]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. bio-rad-antibodies.com [bio-rad-antibodies.com]
JC-1 assay for measuring mitochondrial membrane potential with rasagiline
Application Notes and Protocols
Topic: JC-1 Assay for Measuring Mitochondrial Membrane Potential with Rasagiline Audience: Researchers, scientists, and drug development professionals.
Evaluating the Neuroprotective Effects of this compound on Mitochondrial Health Using a JC-1-Based Assay
Abstract
The mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health and a key parameter in the study of apoptosis and mitochondrial dysfunction.[1] The lipophilic cationic dye, JC-1, is a widely used fluorescent probe for assessing ΔΨm, exhibiting a unique potential-dependent shift in fluorescence from green to red.[2][3][4] This document provides a detailed guide to the principles and application of the JC-1 assay for investigating the effects of this compound, a potent monoamine oxidase-B (MAO-B) inhibitor known for its neuroprotective properties.[5][6] this compound has been shown to protect mitochondrial viability by preventing mitochondrial permeability transition pore (mPTP) opening and modulating apoptosis-related proteins.[6][7][8] This guide offers comprehensive protocols for both flow cytometry and fluorescence microscopy, data interpretation guidelines, and troubleshooting advice to enable researchers to reliably quantify changes in mitochondrial health in response to this compound treatment.
Scientific Principle: The JC-1 Ratiometric Method
The JC-1 assay's utility lies in its ratiometric detection capability, which provides a clear distinction between healthy and apoptotic cells based on the mitochondrial membrane potential.[9][10]
-
In Healthy, Energized Mitochondria: The inner mitochondrial membrane maintains a high electrochemical gradient (high ΔΨm). The cationic JC-1 dye is actively drawn into the negatively charged mitochondrial matrix.[3][10] As its concentration increases, the dye molecules self-assemble into complexes known as J-aggregates, which emit an intense red-orange fluorescence (emission maximum ~590 nm).[1][4]
-
In Apoptotic or Unhealthy Mitochondria: Disruption of mitochondrial function, a hallmark of early apoptosis, leads to the collapse of the ΔΨm.[2] Without the strong negative charge, JC-1 can no longer accumulate inside the mitochondria. It disperses throughout the cytoplasm in its monomeric form, which emits green fluorescence (emission maximum ~529 nm).[1][2][11]
This shift from red to green fluorescence is a direct indicator of mitochondrial depolarization.[2] The ratio of red to green fluorescence intensity is therefore proportional to the ΔΨm, providing a robust method for quantifying mitochondrial health that is largely independent of factors like mitochondrial size or shape.[12][13]
Caption: JC-1 dye behavior in healthy vs. depolarized mitochondria.
This compound: A Neuroprotective Agent Targeting Mitochondria
This compound (N-propargyl-1R-aminoindan) is an irreversible MAO-B inhibitor used in the treatment of Parkinson's disease.[5][6] Beyond its enzymatic inhibition, this compound possesses significant neuroprotective properties that are not dependent on MAO inhibition and are largely attributed to its propargylamine moiety.[6][14][15]
Key mitochondrial-protective actions of this compound include:
-
Stabilization of ΔΨm: this compound and its derivatives have been shown to prevent the decline in mitochondrial membrane potential induced by various neurotoxins.[8][16] Studies have demonstrated that this compound treatment can lead to an increased JC-1 red/green fluorescence ratio, signifying enhanced mitochondrial polarization.[17][18]
-
Regulation of Apoptotic Proteins: The drug promotes mitochondrial stability by upregulating anti-apoptotic proteins like Bcl-2 and downregulating pro-apoptotic proteins such as Bax.[6][19][20]
-
Prevention of mPTP Opening: this compound helps prevent the opening of the mitochondrial permeability transition pore (mPTP), a critical event that leads to the collapse of ΔΨm and initiates the apoptotic cascade.[5][6][7]
By employing the JC-1 assay, researchers can directly visualize and quantify these protective effects of this compound on mitochondrial integrity.
Experimental Design and Controls
A well-designed experiment with proper controls is crucial for obtaining reliable and interpretable data.
-
Cell Selection: Use a relevant cell line, such as human neuroblastoma SH-SY5Y cells, which are commonly used in neurodegenerative disease research.
-
This compound Treatment: Determine the optimal concentration and incubation time for this compound through dose-response and time-course experiments. Concentrations typically range from the nanomolar to low micromolar scale.
-
Essential Controls:
-
Negative Control: Untreated cells cultured under normal conditions. This group represents the baseline mitochondrial health and provides the maximal red/green fluorescence ratio.
-
Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve this compound, at the same final concentration. This ensures that any observed effects are due to the drug and not the vehicle.
-
Positive Control (Depolarization Agent): Cells treated with a potent mitochondrial uncoupler like CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) or FCCP.[1][21] A typical treatment is 10-50 µM CCCP for 15-30 minutes, which causes a rapid and complete collapse of the ΔΨm, resulting in a minimal red/green ratio.[1][12][21]
-
Detailed Experimental Protocols
4.1. Reagent Preparation
-
JC-1 Stock Solution (200 µM): JC-1 has poor aqueous solubility.[2] Dissolve lyophilized JC-1 powder in high-quality, anhydrous DMSO to create a stock solution (e.g., 200 µM).[12] Aliquot into light-protective tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Assay Buffer (1X): If using a commercial kit, dilute the provided concentrated buffer (e.g., 5X or 10X) with deionized water to a 1X working concentration.[22] Warm to 37°C before use.[22]
-
JC-1 Staining Solution (1-2 µM): Immediately before use, prepare the staining solution. A common protocol involves diluting the JC-1 stock solution into pre-warmed complete cell culture medium or 1X Assay Buffer to a final concentration of 1-2 µM.[21] Vortex thoroughly. If particulates are visible, warm the solution at 37°C for 5-10 minutes.[2][23]
4.2. Experimental Workflow Diagram
Caption: General workflow for the JC-1 assay with this compound.
4.3. Protocol for Flow Cytometry (Suspension or Adherent Cells)
This method provides quantitative data on cell populations. Adherent cells must be harvested first.
-
Cell Seeding & Treatment: Seed 0.5-1 x 10^6 cells/mL and treat with this compound and controls for the desired duration.[21]
-
Harvesting (for Adherent Cells): Gently detach cells using trypsin or a cell scraper. Collect all cells, including any floating in the supernatant which may be apoptotic, and pellet by centrifugation (e.g., 400 x g for 5 minutes).[1]
-
Resuspension: Resuspend the cell pellet in 1 mL of pre-warmed complete medium or PBS.[21]
-
Staining: Add the prepared JC-1 staining solution to a final concentration of ~2 µM.[12][21] Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[1][12]
-
Washing (Optional but Recommended): Add 2 mL of 1X Assay Buffer, centrifuge, and discard the supernatant. This reduces background fluorescence. Resuspend the cell pellet in 500 µL of fresh 1X Assay Buffer.[21]
-
Acquisition: Analyze the samples immediately on a flow cytometer. Use a 488 nm excitation laser. Detect green fluorescence in the FL1 channel (e.g., 530/30 nm filter) and red fluorescence in the FL2 channel (e.g., 585/42 nm filter).[3][12]
4.4. Protocol for Fluorescence Microscopy (Adherent Cells)
This method provides qualitative and spatial information.
-
Cell Seeding & Treatment: Seed cells on glass coverslips or in chamber slides to ~80% confluency.[1] Treat with this compound and controls.
-
Staining: Remove the treatment medium and add the JC-1 staining solution (1-10 µM). Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently aspirate the staining solution and wash the cells once or twice with 1X Assay Buffer or pre-warmed PBS.[3]
-
Imaging: Add fresh buffer to the cells to prevent them from drying out.[1] Immediately visualize under a fluorescence microscope using standard filter sets for FITC (green channel) and TRITC/Rhodamine (red channel).[4]
Data Analysis and Interpretation
The primary output is the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
5.1. Flow Cytometry Analysis
-
Gating: Gate on the main cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
-
Quadrant Analysis: Create a dot plot of red fluorescence (FL2) vs. green fluorescence (FL1).
-
Healthy Cells: High red and low-to-moderate green fluorescence (Upper-left or upper-right quadrant, depending on instrument setup).
-
Apoptotic/Depolarized Cells: Low red and high green fluorescence (Lower-right quadrant).
-
-
Quantification: Calculate the ratio of the geometric mean fluorescence intensity (MFI) of the red channel to the green channel (Red MFI / Green MFI) for each sample. Alternatively, quantify the percentage of cells in the "healthy" (high red) vs. "apoptotic" (high green) gates.
5.2. Fluorescence Microscopy Analysis
-
Healthy Cells: Exhibit punctate red-orange staining within the cytoplasm, indicating JC-1 accumulation in mitochondria.
-
Apoptotic Cells: Show diffuse green fluorescence throughout the cell with a loss of red puncta.[11]
-
Quantification: Use image analysis software (e.g., ImageJ) to measure the mean fluorescence intensity in both the red and green channels across multiple fields of view for each condition. Calculate the red/green intensity ratio.
5.3. Example Data Presentation
| Treatment Group | Red Fluorescence (MFI) | Green Fluorescence (MFI) | Red/Green Ratio | Interpretation |
| Untreated Control | 8500 | 750 | 11.3 | Baseline healthy mitochondria |
| Vehicle Control (DMSO) | 8450 | 760 | 11.1 | No effect from vehicle |
| This compound (1 µM) | 9800 | 700 | 14.0 | Mitochondrial hyperpolarization/protection |
| CCCP (50 µM) | 950 | 6500 | 0.15 | Complete depolarization |
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Red crystals in JC-1 working solution | Poor solubility of JC-1; improper dilution order.[2][23] | Prepare solution strictly per protocol, diluting in water before adding buffer.[2] Warm at 37°C for 5-10 min to aid dissolution.[2][24] |
| Weak overall signal | Low dye concentration; cells are unhealthy at baseline; photobleaching. | Optimize JC-1 concentration (1-10 µM range). Ensure control cells are healthy and not overgrown.[3] Handle all staining steps protected from light.[1][23] |
| High green fluorescence in control cells | Cells are stressed, overgrown, or dying; JC-1 concentration is too high, causing cytoplasmic aggregates. | Use healthy, sub-confluent cells. Optimize cell seeding density.[25] Test a lower range of JC-1 concentrations.[9] |
| No change after CCCP treatment | CCCP is inactive; cells are resistant. | Use fresh CCCP. Increase CCCP concentration or incubation time. Confirm cell viability with a different assay (e.g., Trypan Blue). |
| Cannot analyze samples immediately | - | JC-1 staining is for live cells and should be analyzed immediately.[1][2][24] Fixing cells is not an option as it destroys the membrane potential.[24] |
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. JC-1 Experiment Common Questions and Solutions [elabscience.com]
- 3. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. This compound: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of neuroprotective action of the anti-Parkinson drug this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound and the mitochondria [this compound.com]
- 9. researchgate.net [researchgate.net]
- 10. ANALYSIS OF MITOCHONDRIAL MEMBRANE POTENTIAL (Dy) [cyto.purdue.edu]
- 11. antibodiesinc.com [antibodiesinc.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Pharmacology of this compound, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. A multi-center screening trial of this compound in patients with amyotrophic lateral sclerosis: Possible mitochondrial biomarker target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Neuroprotective Function of this compound and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. bdbiosciences.com [bdbiosciences.com]
- 23. Troubleshooting Mitochondrial Function Assays: Common Issues and Practical Solutions [elabscience.com]
- 24. benchchem.com [benchchem.com]
- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Rasagiline Concentration for In Vitro Studies
Welcome to the technical support center for the in vitro application of rasagiline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during experimentation. Our goal is to ensure the scientific integrity and reproducibility of your results by offering insights grounded in established research.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the use of this compound in in vitro settings.
Q1: What is the primary mechanism of action of this compound in vitro?
This compound is a potent and irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme primarily responsible for the breakdown of dopamine in the brain.[1][2] By binding covalently to MAO-B, this compound inactivates the enzyme, leading to an increase in dopamine levels.[2][3] This is its principal mechanism in the context of Parkinson's disease research. Additionally, studies have shown that this compound possesses neuroprotective properties that may be independent of its MAO-B inhibitory activity.[4][5] These neuroprotective effects are associated with the propargylamine moiety of the molecule and involve the activation of pro-survival signaling pathways and the stabilization of mitochondrial function.[4][6]
Q2: How do I prepare a stock solution of this compound?
Proper preparation of your this compound stock solution is critical for experimental accuracy. This compound base has limited aqueous solubility, so an organic solvent is typically required.[7][8] The mesylate salt of this compound, however, is highly soluble in water.[9][10]
For this compound Base:
-
Recommended Solvent: Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO) is the most common solvent.[7] Ethanol can also be used.[8]
-
Recommended Stock Concentration: A 10 mM stock solution in DMSO is standard.[7]
-
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.[9]
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in the appropriate volume of DMSO. Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C water bath) can be used to aid dissolution.[7]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7]
-
Store aliquots at -20°C or -80°C for long-term stability.[7]
-
For this compound Mesylate:
-
Recommended Solvent: Sterile distilled water or a suitable sterile buffer (e.g., PBS, pH 7.4).[9]
-
Procedure:
-
Follow the same initial steps for weighing as with the base.
-
Add the desired volume of the aqueous solvent.
-
Vortex until completely dissolved.[9]
-
It is recommended to sterile-filter the aqueous stock solution through a 0.22 µm syringe filter.[9]
-
Aqueous solutions are best prepared fresh and are not recommended for storage for more than one day.[8][9]
-
Q3: What is a typical working concentration range for this compound in vitro?
The optimal concentration of this compound is highly dependent on the specific assay and cell type being used. It is always recommended to perform a dose-response experiment to determine the ideal concentration for your specific experimental conditions.
| Assay Type | Cell Line Example | Typical Concentration Range | Key Considerations |
| MAO-B Inhibition | Rat or Human Brain Homogenates | 1 nM - 1 µM | The IC50 for MAO-B is in the low nanomolar range. |
| Neuroprotection | SH-SY5Y, PC12 | 0.01 µM - 100 µM | Neuroprotective effects are often observed at concentrations higher than those required for MAO-B inhibition.[8] |
| Cytotoxicity | Various Cancer Cell Lines (e.g., Melanoma) | 10 µM - 400 µM | Significant cytotoxicity is generally seen at much higher concentrations.[11] |
| Apoptosis Inhibition | PC12 | 0.01 µM - 100 µM | This compound can inhibit apoptosis induced by various stressors.[8] |
Q4: What are the off-target effects of this compound I should be aware of?
While this compound is highly selective for MAO-B over MAO-A, this selectivity is dose-dependent.[12][13] At higher concentrations, this compound can inhibit MAO-A.[1] It is also important to consider that some of the observed neuroprotective effects of this compound are independent of its MAO-inhibitory activity and are linked to the modulation of signaling pathways involved in cell survival and apoptosis.[4][14]
Troubleshooting Guide
This section provides solutions to common problems encountered during in vitro experiments with this compound.
Problem 1: Inconsistent or unexpected results in my cell-based assay.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. A broad range of concentrations should be tested initially.
-
-
Possible Cause 2: DMSO Toxicity.
-
Possible Cause 3: Instability of this compound in Solution.
Problem 2: High background signal in my MAO-B inhibition assay.
-
Possible Cause 1: Non-specific binding or interference from other components in the assay.
-
Solution: Ensure that your assay buffer and other reagents are compatible with the assay format. Run appropriate controls, including a no-enzyme control and a no-substrate control, to identify the source of the background signal.
-
-
Possible Cause 2: Contamination of reagents.
-
Solution: Use fresh, high-quality reagents and sterile techniques to prepare all solutions.
-
Problem 3: No observable neuroprotective effect.
-
Possible Cause 1: Insufficient concentration of this compound.
-
Solution: The concentrations required for neuroprotection are often higher than those for MAO-B inhibition.[8] Test a higher range of concentrations in your dose-response experiment.
-
-
Possible Cause 2: The chosen model of neurotoxicity is not amenable to this compound's mechanism of action.
Experimental Protocols and Workflows
Protocol: Determining the IC50 of this compound for MAO-B Inhibition
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against MAO-B.
Materials:
-
MAO-B enzyme source (e.g., rat or human brain homogenates)
-
This compound
-
MAO-B substrate (e.g., benzylamine)
-
Detection reagent (fluorometric or colorimetric)
-
Assay buffer
-
96-well black microplates (for fluorometric assays)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare working solutions of the MAO-B enzyme, substrate, and detection reagent.[16]
-
Assay Setup: In a 96-well plate, add the different concentrations of this compound. Include wells for a negative control (no inhibitor) and a positive control inhibitor.[16]
-
Enzyme Incubation: Add the MAO-B enzyme solution to each well and incubate to allow this compound to bind to the enzyme.[16]
-
Reaction Initiation: Add the MAO-B substrate to all wells to start the enzymatic reaction.[16]
-
Signal Detection: After a set incubation period, stop the reaction and add the detection reagent. Measure the signal (fluorescence or absorbance) using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]
Experimental Workflow for an In Vitro MAO-B Inhibition Assay
Caption: Workflow for an in vitro MAO-B inhibition assay.
Protocol: Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., SH-SY5Y)
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[17]
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.[17][18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17][18]
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells.
This compound's Neuroprotective Signaling Pathways
Caption: this compound's neuroprotective signaling pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound mesylate? [synapse.patsnap.com]
- 3. Pharmacology of this compound, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of neuroprotective action of the anti-Parkinson drug this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rmmj.org.il [rmmj.org.il]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. EP2389927A1 - Pharmaceutical formulations of this compound - Google Patents [patents.google.com]
- 11. This compound Inhibits Human Melanoma Cell Viability and Interacts Synergistically with Mitoxantrone and Antagonistically with Cisplatin—In Vitro Isobolographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Neuroprotective Function of this compound and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. bds.berkeley.edu [bds.berkeley.edu]
Technical Support Center: Rasagiline Stability & Degradation in Aqueous Solutions
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource on the stability and degradation of rasagiline in aqueous solutions for experimental use. It is designed to offer practical, field-proven insights and troubleshooting advice to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound mesylate in aqueous solutions?
This compound mesylate, the commonly used salt form, is freely soluble in water.[1][2] This high solubility makes it straightforward to prepare aqueous stock solutions for most experimental needs. For specific quantitative details, please refer to the data table below.
Q2: How should I prepare a fresh aqueous stock solution of this compound mesylate?
For non-cell-based assays, you can directly dissolve this compound mesylate in high-purity water (e.g., Milli-Q® or equivalent). For cell-based experiments, the use of a sterile aqueous medium like phosphate-buffered saline (PBS) or cell culture medium is recommended. It is crucial to prepare these solutions fresh for each experiment. For a detailed step-by-step guide, see the "Experimental Protocols" section.
Q3: How long can I store an aqueous solution of this compound? Is it stable?
Aqueous solutions of this compound are not recommended for long-term storage.[3][4] It is best practice to prepare them on the same day of use.[4] The stability of this compound in an aqueous environment is significantly influenced by pH, temperature, and exposure to light. Storing aqueous solutions, even for more than a day, is not advised due to the potential for degradation.[4]
Q4: What are the primary factors that cause this compound to degrade in solution?
Forced degradation studies have identified several key stress factors:
-
Acidic and Basic Conditions: this compound degrades significantly under both acidic and alkaline (basic) conditions.[5][6][7] Hydrolysis is a key degradation pathway under these conditions.[8][9]
-
Thermal Stress: Elevated temperatures accelerate the degradation of this compound.[5][6]
-
Oxidative Stress: The presence of oxidizing agents, such as hydrogen peroxide, will lead to oxidative degradation.[6][10]
-
Photolytic Stress: While considered relatively stable under photolytic stress, it is still a standard laboratory precaution to protect this compound solutions from prolonged and direct exposure to light.[4][11]
Q5: Can I store this compound solutions in organic solvents?
Yes, for longer-term storage, dissolving this compound in organic solvents is the preferred method. Solutions in DMSO or ethanol can be stored at -20°C for up to a month, or even longer at -80°C.[3][12] Always aliquot the stock solution into single-use vials to prevent multiple freeze-thaw cycles, which can introduce moisture and accelerate degradation.[12]
Troubleshooting Guide
Problem 1: I'm observing inconsistent results or a loss of compound activity in my multi-day experiment.
-
Causality: This is a classic sign of compound degradation. As established, aqueous solutions of this compound are not stable for extended periods. If your experiment runs longer than a single day, the concentration of active this compound is likely decreasing over time.
-
Solution:
-
Fresh Preparations: Prepare a fresh aqueous solution of this compound from a solid or a freshly thawed organic stock for each day of your experiment.
-
pH Control: Ensure the pH of your experimental buffer or medium is stable and within a neutral range (ideally close to pH 7.4) where this compound exhibits better stability.[13] Avoid highly acidic or basic conditions.
-
Temperature Management: Maintain your experimental setup at a consistent and controlled temperature. Avoid unnecessary exposure to high heat.
-
Problem 2: My this compound solution has turned cloudy or shows visible precipitates.
-
Causality: While this compound mesylate is highly soluble in water, precipitation can occur due to several factors:
-
Solvent Evaporation: Over time, solvent can evaporate, increasing the concentration beyond the solubility limit.
-
pH Shift: A significant change in the pH of the solution can alter the ionization state of this compound, potentially reducing its solubility.
-
Interaction with Buffer Components: In complex media, this compound may interact with other components, leading to the formation of insoluble salts.
-
-
Solution:
-
Verify Concentration: Double-check your calculations to ensure you have not exceeded the solubility limit.
-
Gentle Sonication: Use gentle sonication or vortexing to aid dissolution.[4]
-
Prepare Fresh: Discard the precipitated solution and prepare a fresh one, ensuring all components are fully dissolved before use.
-
Problem 3: My analytical chromatogram (HPLC) shows multiple peaks besides the main this compound peak.
-
Causality: The appearance of additional peaks is a direct indication of degradation.[14] Forced degradation studies confirm that this compound breaks down into several byproducts under stress.[5][8]
-
Solution:
-
Review Solution Handling: Re-evaluate your solution preparation and storage procedures. Was the aqueous solution left at room temperature for an extended period? Was it exposed to strong light or extreme pH?
-
Implement a Stability-Indicating Method: Use a validated stability-indicating HPLC method to identify and quantify the degradation products. This will help you understand the extent of degradation and pinpoint the likely cause.[6] See the "Experimental Protocols" section for a generic method outline.
-
Data & Protocols
Quantitative Data Summary
Table 1: Solubility of this compound Mesylate
| Solvent | Solubility | Temperature | Reference |
|---|---|---|---|
| Water | ~617 mg/mL | 25°C | [13] |
| Water | Freely Soluble | Ambient | [1][2] |
| Ethanol | Freely Soluble | Ambient | [1][10] |
| Isopropanol | Sparingly Soluble | Ambient |[10][13] |
Table 2: Summary of this compound Stability Under Forced Degradation Conditions
| Stress Condition | Observation | Significance | References |
|---|---|---|---|
| Acid Hydrolysis (e.g., 1M HCl, 75°C) | Significant Degradation | High | [5][6][8] |
| Alkaline Hydrolysis (e.g., 0.1M NaOH, 75°C) | Significant Degradation | High | [6][7][8] |
| Oxidative (e.g., 3-20% H₂O₂, 60-70°C) | Degradation Observed | Medium | [6][10] |
| Thermal (e.g., 80-105°C) | Significant Degradation | High | [5][6][10] |
| Photolytic (UV or Sunlight) | Relatively Stable | Low |[4][10][11] |
Visualized Workflows and Pathways
Caption: Recommended workflow for preparing aqueous this compound solutions.
Caption: Conceptual pathways of this compound degradation in solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound Mesylate
This protocol is for preparing a high-concentration stock solution for subsequent dilution in experimental buffers.
-
Calculate Required Mass: The molecular weight of this compound mesylate is 267.34 g/mol .[13] To prepare 10 mL of a 10 mM solution:
-
Mass (g) = 0.010 L * 0.010 mol/L * 267.34 g/mol = 0.0267 g
-
Therefore, you will need 26.7 mg of this compound mesylate.
-
-
Weighing: Accurately weigh 26.7 mg of solid this compound mesylate using a calibrated analytical balance.
-
Dissolution: Transfer the powder to a 15 mL sterile conical tube. Add approximately 8 mL of your chosen sterile aqueous solvent (e.g., PBS, pH 7.4).
-
Mixing: Vortex the tube thoroughly. If needed, use a brief sonication in a water bath to ensure the compound is completely dissolved.
-
Final Volume: Adjust the final volume to 10 mL with the aqueous solvent.
-
Sterilization (for cell culture): If the solution is for use in cell culture, sterile-filter it through a 0.22 µm syringe filter into a new sterile tube.
-
Usage: Use the solution immediately. Do not store.
Protocol 2: Forced Degradation Study (Basic Overview)
This protocol outlines a basic procedure to qualitatively assess the stability of your this compound solution.
-
Prepare Solutions: Prepare a 1 mg/mL solution of this compound mesylate in water.
-
Aliquot and Stress: Dispense the solution into four separate, clearly labeled tubes (e.g., glass vials).
-
Control: Store at 4°C, protected from light.
-
Acid: Add HCl to a final concentration of 0.1 N.
-
Base: Add NaOH to a final concentration of 0.1 N.
-
Oxidative: Add H₂O₂ to a final concentration of 3%.
-
-
Incubation: Place the Acid, Base, and Oxidative tubes in a water bath at 60°C for 2 hours.[10] Keep the Control under the protected conditions.
-
Neutralization: After incubation, cool the tubes to room temperature. Neutralize the Acid tube with an equimolar amount of NaOH and the Base tube with an equimolar amount of HCl.
-
Analysis: Analyze all four samples by RP-HPLC (see Protocol 3) to observe the appearance of degradation peaks relative to the control.
Protocol 3: Generic RP-HPLC Method for this compound Analysis
This method is a starting point for the analysis of this compound and its degradation products, based on common parameters found in the literature.[8][11][15]
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][10]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile). A common starting ratio is 75:25 (v/v) aqueous:organic.[8][11] A gradient elution may be necessary to resolve all degradation products.[5]
References
- 1. This compound Mesylate - LKT Labs [lktlabs.com]
- 2. This compound | C12H13N | CID 3052776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound mesylate CAS#: 161735-79-1 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of a stability-indicating RP-HPLC method for the simultaneous estimation of process related impurities and degradation products of this compound mesylate in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 9. Study of stress degradation behavior of this compound mesylate under hydrolytic conditions by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iosrjournals.org [iosrjournals.org]
- 11. sphinxsai.com [sphinxsai.com]
- 12. benchchem.com [benchchem.com]
- 13. EP2389927A1 - Pharmaceutical formulations of this compound - Google Patents [patents.google.com]
- 14. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 15. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
How to prevent rasagiline-induced cytotoxicity in cell culture
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for researchers utilizing rasagiline in cell culture experiments. This guide is designed to address a common yet paradoxical challenge: observing cytotoxicity when using a compound renowned for its neuroprotective properties. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
We will move beyond simple checklists to a diagnostic framework, helping you distinguish between true compound-induced cytotoxicity and experimental artifacts. This resource is structured into two main sections: a high-level Frequently Asked Questions (FAQs) section to address common queries and a detailed Troubleshooting Guide with actionable, step-by-step protocols.
Part 1: Frequently Asked Questions (FAQs)
This section tackles the most common questions researchers face when initial results with this compound are not as expected.
Q1: I am observing significant cell death after treating my cultures with this compound. Isn't it supposed to be neuroprotective?
This is a critical and common question. While it seems counterintuitive, the observation of cytotoxicity with a neuroprotective agent like this compound almost always points to one of three factors: concentration, cell type, or experimental conditions.
-
Concentration-Dependent Effects: this compound's neuroprotective actions are well-documented at specific, relatively low concentrations, typically in the range of 0.1 to 10 µM.[1] At these concentrations, it effectively engages anti-apoptotic and antioxidant pathways.[2][3] However, at significantly higher, supra-pharmacological concentrations, off-target effects can lead to cellular stress and death, as has been noted in some cancer cell lines with IC50 values exceeding 100 µM.[4]
-
Cell-Type Specificity: The vast majority of neuroprotection studies are conducted in neuronal or neuron-like cells (e.g., SH-SY5Y, PC12) where this compound's mechanisms are most relevant.[5][6] In non-neuronal cells or certain cancer cell lines (e.g., melanoma), the cellular machinery and signaling pathways may respond differently, and this compound has been shown to have anti-proliferative or even cytotoxic effects at high doses.[7]
-
Experimental Artifacts: Often, perceived cytotoxicity is not caused by the compound itself but by experimental variables. These can include solvent toxicity (e.g., DMSO), compound precipitation at high concentrations, or instability in the culture medium.[8][9] It is crucial to rule out these factors before concluding that this compound is the cytotoxic agent.
Q2: What are the primary mechanisms that make this compound protective, and how can I leverage this knowledge?
Understanding this compound's protective mechanisms is key to designing experiments that capture its benefits rather than inducing artifacts. Its action is multifaceted and extends beyond its well-known role as a monoamine oxidase B (MAO-B) inhibitor.[10][11]
-
Mitochondrial Stabilization: this compound helps stabilize the mitochondrial membrane potential, preventing the opening of the mitochondrial permeability transition pore (mPTP).[6][12][13] This is a critical upstream event in the intrinsic apoptotic cascade. By keeping the mitochondrial membrane intact, it blocks the release of pro-apoptotic factors like cytochrome c.[14][15]
-
Regulation of Apoptotic Proteins: The drug modulates the balance of the Bcl-2 family of proteins. It has been shown to upregulate anti-apoptotic members like Bcl-2 and Bcl-xL while downregulating pro-apoptotic members like Bax and Bad.[1][5][14] This shifts the cellular balance toward survival.
-
Inhibition of Caspase Activation: By preventing cytochrome c release, this compound consequently inhibits the activation of downstream executioner caspases, such as caspase-3, which are responsible for carrying out the final steps of apoptosis.[12][16][17]
-
Activation of Pro-Survival Signaling: this compound activates signaling pathways known to promote cell survival, including the Protein Kinase C (PKC) and Akt/Nrf2 pathways.[1][2][14] The activation of Nrf2 is particularly important as it leads to the transcription of a suite of endogenous antioxidant enzymes, bolstering the cell's ability to handle oxidative stress.[2][11][18]
You can leverage this knowledge by measuring these endpoints (e.g., mitochondrial membrane potential, caspase-3 activity) to confirm if this compound is acting as expected in your model.
Q3: What is a reliable concentration range for observing neuroprotection without cytotoxicity?
The optimal concentration is always cell-type and context-dependent. However, based on extensive literature, a clear pattern emerges. The table below provides a general guideline.
| Effect | Concentration Range | Cell Types | Key Findings | References |
| Neuroprotection / Anti-Apoptosis | 0.1 µM - 10 µM | SH-SY5Y, PC12, Primary Neurons | Decreased apoptosis, stabilization of mitochondrial potential, upregulation of Bcl-2. | [1][2][19] |
| Antioxidant Activity | ~10 µM | PC12 | Reduced ROS production, activation of Nrf2 signaling pathway. | [2][17] |
| Cytotoxicity / Anti-Proliferative | > 30 µM | Human Melanoma Cells | IC50 values ranged from ~117 µM to ~403 µM. | [4][7] |
Recommendation: For a new cell model, always begin by performing a dose-response curve starting from a low nanomolar range up to ~100 µM to empirically determine the optimal window for neuroprotection and the threshold for cytotoxicity.
Part 2: Troubleshooting Guides & Protocols
This section provides systematic workflows to diagnose and solve issues of unexpected cytotoxicity.
Guide 1: High Cytotoxicity Observed at Most Concentrations
If you are observing widespread cell death, it is critical to perform a systematic check of your experimental setup.
Caption: A stepwise workflow for troubleshooting unexpected cytotoxicity.
This protocol allows you to determine the precise concentration at which this compound reduces cell viability by 50% in your specific cell model.
Materials:
-
Cells of interest in complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in complete culture medium. A common range would be from 200 µM down to 1 nM. Crucially, ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (ideally ≤0.1%).[8][9]
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions. Include "vehicle control" wells (medium + DMSO) and "untreated" wells (medium only).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Analysis: Calculate the percentage of viability for each concentration relative to the vehicle control. Plot the results on a semi-log graph (viability vs. log concentration) to determine the IC50 value.
If you suspect that the observed cytotoxicity is due to overwhelming oxidative stress, this experiment can test that hypothesis. NAC is a potent antioxidant and a precursor to glutathione, the cell's primary endogenous antioxidant.[20][21][22]
Materials:
-
All materials from Protocol 1
-
N-acetylcysteine (NAC) stock solution (e.g., 1 M in water, pH adjusted to 7.4)
Procedure:
-
Experimental Setup: Design your experiment with the following groups, using a concentration of this compound that you found to be moderately toxic in Protocol 1 (e.g., the IC75 or IC90):
-
Vehicle Control
-
This compound only
-
NAC only (a non-toxic concentration, e.g., 1-5 mM)
-
This compound + NAC (co-treatment)
-
-
Cell Seeding & Treatment: Seed cells as described previously. Treat the cells according to the groups above. For the co-treatment group, you can either pre-treat with NAC for 1-2 hours before adding this compound or add both compounds simultaneously.
-
Incubation & Analysis: Incubate for the desired duration and assess cell viability using the MTT assay (or another preferred method).
-
Interpretation: If NAC co-treatment significantly increases cell viability compared to the this compound-only group, it strongly suggests that this compound-induced cytotoxicity in your model is, at least in part, mediated by oxidative stress.[20]
Part 3: Understanding the Core Protective Pathway
To aid in your experimental design, the following diagram illustrates the key molecular targets of this compound in its canonical neuroprotective signaling cascade. Observing effects on these nodes can help validate that the drug is acting as expected in your system.
Caption: this compound's primary neuroprotective signaling pathways.
References
- 1. This compound retards apoptosis via multiple protection mechanisms [this compound.com]
- 2. This compound Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects against alpha-synuclein induced sensitivity to oxidative stress in dopaminergic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Human Melanoma Cell Viability and Interacts Synergistically with Mitoxantrone and Antagonistically with Cisplatin—In Vitro Isobolographic Studies [mdpi.com]
- 5. This compound in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound ( Agilect ) suppresses apoptosis and induces prosurvival genes [this compound.com]
- 7. This compound Inhibits Human Melanoma Cell Viability and Interacts Synergistically with Mitoxantrone and Antagonistically with Cisplatin—In Vitro Isobolographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Role of this compound in treating Parkinson’s disease: Effect on disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Mechanisms of anti-apoptotic activity of of this compound ( Agilect ) [this compound.com]
- 13. This compound and the mitochondria [this compound.com]
- 14. Bcl-2, PKC and proteasome-ubiquitin complex activations are essential to neuroprotective/ anti-apoptotic activity of this compound ( Agilect ) [this compound.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound protects against alpha-synuclein induced sensitivity to oxidative stress in dopaminergic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protective effects of N-acetylcysteine on cisplatin-induced oxidative stress and DNA damage in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mims.com [mims.com]
Technical Support Center: Rasagiline Solubility for Experimental Protocols
Welcome to the technical support center for rasagiline. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for challenges related to this compound solubility in experimental settings. The following sections are structured in a question-and-answer format to directly address common issues and provide robust, validated protocols.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding the handling and dissolution of this compound.
Q1: Which form of this compound should I use—the free base or the mesylate salt?
A: For most experimental protocols, especially those involving aqueous solutions, This compound mesylate is the preferred form. The mesylate salt exhibits significantly higher aqueous solubility and stability compared to the free base. This compound mesylate is a white to off-white powder that is freely soluble in water and ethanol[1][2][3][4]. The free base, in contrast, is sparingly soluble in aqueous buffers and is typically reserved for specific non-aqueous applications[5][6].
Q2: What is the best solvent to prepare a high-concentration stock solution of this compound mesylate?
A: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for preparing high-concentration stock solutions of this compound mesylate, with a solubility of ≥13.4-15 mg/mL[7][8]. Anhydrous, cell-culture grade DMSO should be used to ensure the stability and sterility of your stock[9]. For applications where DMSO is not suitable, ethanol is a viable alternative, with a reported solubility of approximately 46-53 mg/mL[7][10].
Q3: Can I dissolve this compound mesylate directly in aqueous buffers like PBS?
A: Yes, this compound mesylate is highly soluble in water (reported values range from ≥20 mg/mL to as high as 617 mg/mL at 25°C) and, therefore, can be dissolved directly in aqueous buffers[6][8][11]. However, the solubility is pH-dependent[12]. While it is freely soluble, for cell culture applications, it is standard practice to first prepare a concentrated stock in DMSO and then dilute it to the final working concentration in the aqueous medium[9]. This minimizes weighing errors and ensures accurate final concentrations.
Q4: What is the recommended storage condition for my this compound solutions?
A: For long-term stability, stock solutions prepared in DMSO or ethanol should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C[6][9]. Aqueous solutions are less stable and should ideally be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day[5][13]. Both solid compounds and solutions should be protected from prolonged exposure to direct light[13].
Part 2: In-Depth Troubleshooting Guide
This section addresses more complex issues that may arise during your experiments, providing causal explanations and actionable solutions.
Q5: My this compound mesylate precipitated out of solution when I diluted my DMSO stock into my cell culture medium (PBS-based, pH 7.4). What happened?
A: This phenomenon is known as anti-solvent precipitation . This compound is highly soluble in an organic solvent like DMSO but has pH-dependent solubility in aqueous solutions[12]. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the solvent environment changes dramatically. The buffer acts as an "anti-solvent," causing the localized concentration of this compound to exceed its solubility limit in the mixed solvent system, leading to precipitation.
Troubleshooting Steps:
-
Reduce Stock Concentration: Prepare a less concentrated DMSO stock solution (e.g., 10 mM instead of 100 mM). This reduces the magnitude of the concentration gradient upon dilution.
-
Use Serial Dilutions: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of your stock in the cell culture medium, mix well, and then perform the final dilution to your target concentration[9].
-
Increase Final Volume of Solvent: Add the DMSO stock solution to a larger volume of the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing. This helps to avoid localized supersaturation.
-
Verify Buffer pH: Although this compound mesylate is generally soluble at neutral pH, its solubility increases in more acidic conditions[12]. Ensure your buffer's pH is correct and has not shifted.
Workflow for Troubleshooting Precipitation
The following diagram illustrates a decision-making workflow to resolve precipitation issues.
Caption: Decision workflow for resolving this compound precipitation.
Q6: I am observing inconsistent results in my cell-based assays. Could this be related to this compound solution stability?
A: Yes, inconsistent results can often be traced back to compound instability. This compound mesylate is susceptible to degradation under certain conditions.
-
pH Sensitivity: The compound can degrade in the presence of strong acids and bases[13]. While stable in typical culture media (pH ~7.4), significant shifts in pH could promote degradation.
-
Thermal and Oxidative Stress: Forced degradation studies show that this compound degrades under thermal stress (e.g., high heat) and in the presence of strong oxidizing agents[14][15][16]. Avoid autoclaving this compound solutions. If sterilization is required, use a 0.22 µm syringe filter[6].
-
Aqueous Instability: As mentioned, aqueous solutions should be used the same day they are prepared. Hydrolysis can occur over time, reducing the effective concentration of the active compound[13][17].
Self-Validation Protocol:
-
Vehicle Control: Always include a vehicle control in your experiments (e.g., cells treated with the same final concentration of DMSO without this compound) to ensure the observed effects are not due to the solvent[9].
-
Fresh Preparations: Prepare fresh dilutions from a frozen stock aliquot for every experiment to ensure consistent starting concentrations.
-
Monitor pH: Before adding to cells, check that the pH of your final working solution is within the acceptable range for your experiment.
Q7: My research requires a formulation without organic solvents for an in vivo study. How can I prepare a soluble aqueous solution of this compound mesylate?
A: Since this compound mesylate is freely soluble in water, you can prepare a formulation directly in a sterile aqueous vehicle like saline (0.9% NaCl)[1][10].
For enhanced solubility or to achieve higher concentrations, you can employ pH adjustment. This compound is a weak base, and its solubility increases as the pH becomes more acidic[12]. You can dissolve the compound in a slightly acidic buffer (e.g., citrate buffer, pH 4-5) and then, if necessary, adjust the pH towards neutral with a suitable base, ensuring the compound remains in solution.
Another advanced option is the use of cyclodextrins . These are cyclic oligosaccharides that can form inclusion complexes with drug molecules, enhancing their aqueous solubility and stability[18][19]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, biocompatible choice for in vivo formulations.
Part 3: Quantitative Data & Experimental Protocols
Solubility Data Summary
The following table summarizes the solubility of this compound and its mesylate salt in various common laboratory solvents. This data has been consolidated from multiple supplier datasheets and publications to provide a comprehensive reference.
| Compound Form | Solvent | Reported Solubility | Reference(s) |
| This compound (Free Base) | Ethanol | ~10 mg/mL | [5][9] |
| DMSO | ~10 mg/mL | [5][9] | |
| Dimethylformamide (DMF) | ~3 mg/mL | [5] | |
| Aqueous Buffer (PBS, pH 7.2) | Sparingly soluble (~0.1 mg/mL with co-solvent) | [5] | |
| This compound Mesylate | Water | Freely soluble (≥20 mg/mL to >600 mg/mL) | [1][7][8][11] |
| Ethanol | Freely soluble (~46-53 mg/mL) | [1][7][10] | |
| Methanol | Freely soluble | [1] | |
| DMSO | ≥13.4 - 15 mg/mL | [7][8] |
Protocol 1: Preparation of a 10 mM this compound Mesylate Stock Solution in DMSO
This protocol is standard for preparing a high-concentration stock for in vitro cell culture experiments.
Materials:
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Equilibration: Allow the vial of this compound mesylate powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 267.34 g/mol * (1000 mg / 1 g) = 2.6734 mg Note: It is advisable to prepare a larger volume (e.g., 5 mL) to minimize weighing errors. For 5 mL, you would weigh out 13.37 mg.[9]
-
Weighing: Accurately weigh the calculated amount of this compound mesylate and transfer it to a sterile conical tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the tube thoroughly until the powder is completely dissolved. If needed, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution[6][9].
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile tubes. Store the aliquots at -20°C or -80°C for long-term stability[9].
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the DMSO stock solution into an aqueous medium for treating cells.
Procedure:
-
Thaw Stock: Thaw one aliquot of your 10 mM DMSO stock solution at room temperature.
-
Intermediate Dilution (Recommended): To achieve a final concentration of 10 µM, first prepare an intermediate dilution (e.g., 100 µM or 1 mM).
-
Example for 100 µM intermediate: Add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed sterile cell culture medium. Mix well by gentle pipetting[9].
-
-
Final Dilution: Add the appropriate volume of the intermediate dilution to your cell culture vessel.
-
Example: To achieve a final concentration of 10 µM in a well containing 2 mL of medium, add 20.2 µL of the 100 µM intermediate solution.
-
-
Vehicle Control: Crucially, prepare a vehicle control by adding the same final concentration of DMSO to a separate set of cells. Ensure the final DMSO concentration is non-toxic, typically below 0.1% (v/v)[9].
Mechanism of pH-Dependent Solubility
This compound is a weakly basic compound. Its solubility in aqueous solution is governed by the pH of the environment. The diagram below illustrates this principle.
Caption: pH effect on this compound's aqueous solubility.
References
- 1. This compound Mesylate - LKT Labs [lktlabs.com]
- 2. data.epo.org [data.epo.org]
- 3. This compound | C12H13N | CID 3052776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. raybiotech.com [raybiotech.com]
- 8. ≥98% (HPLC), MAO B inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. EP2389927A1 - Pharmaceutical formulations of this compound - Google Patents [patents.google.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. benchchem.com [benchchem.com]
- 14. Development and validation of a stability-indicating RP-HPLC method for the simultaneous estimation of process related impurities and degradation products of this compound mesylate in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. sphinxsai.com [sphinxsai.com]
- 17. benchchem.com [benchchem.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
Technical Support Center: Vehicle Control Considerations for In Vitro Studies with Rasagiline
Introduction
Rasagiline is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B) used extensively in neuroscience research and for the treatment of Parkinson's disease.[1][2] Its mechanism involves the inhibition of dopamine breakdown in the brain.[1][3] Beyond its primary function, this compound has demonstrated neuroprotective properties in various in vitro models, often independent of MAO-B inhibition, by modulating mitochondrial function and inhibiting apoptotic pathways.[3][4][5]
Accurate and reproducible in vitro studies with this compound hinge on meticulous experimental design, particularly the selection and validation of an appropriate vehicle control. The vehicle, or solvent used to dissolve a compound, can exert its own biological effects, potentially confounding the interpretation of experimental results. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting vehicle controls in in vitro experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound stock solutions for in vitro use?
A1: For this compound free base, which is sparingly soluble in aqueous solutions, Dimethyl Sulfoxide (DMSO) and ethanol are the most common and effective solvents.[6][7] this compound mesylate, a salt form, is highly soluble in water, which can also be used.[8]
-
DMSO: Recommended for preparing high-concentration stock solutions (e.g., 10-50 mM).[7]
-
Ethanol: Another suitable organic solvent with a similar solubility profile to DMSO for this compound base (~10 mg/mL).[6]
-
Water/PBS (for this compound Mesylate): The high water solubility of the mesylate salt (~617 mg/mL) allows for direct dissolution in sterile water or phosphate-buffered saline (PBS), which can eliminate the need for an organic solvent.[8]
Q2: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A2: The final concentration of DMSO should be kept as low as possible, ideally ≤ 0.1% (v/v) .[9][10][11] While some robust cell lines can tolerate up to 0.5% or even 1%, many cell types, especially primary neurons and sensitive cell lines like SH-SY5Y and Neuro2a, can exhibit cytotoxic effects or altered phenotypes at concentrations above 0.1%.[9][12][13] It is imperative to perform a vehicle toxicity test for your specific cell line.[12]
Q3: How do I properly prepare and store a this compound stock solution?
A3: Proper preparation and storage are critical for maintaining the compound's stability and ensuring consistent experimental results.[14]
-
Preparation: Always use anhydrous, cell culture-grade solvent (e.g., DMSO).[7] Allow the powdered this compound vial to equilibrate to room temperature before opening to prevent condensation.[8] Weigh the desired amount and dissolve it in the appropriate volume of solvent. Vortex thoroughly; gentle warming or brief sonication can aid dissolution.[7][8]
-
Storage: Store stock solutions in small, single-use aliquots in sterile polypropylene or glass vials with Teflon-sealed screw caps to minimize solvent evaporation and contamination.[15] Store aliquots at -20°C for short-term and -80°C for long-term storage to prevent degradation.[8] Avoid repeated freeze-thaw cycles.[8]
Q4: What is a vehicle control and why is it essential?
A4: A vehicle control is a sample that contains the cells and culture medium treated with the same volume/concentration of the solvent (e.g., DMSO) used to dissolve the experimental drug, but without the drug itself.[16][17] Its purpose is to isolate the effects of the drug from any potential effects of the solvent.[16] Without a proper vehicle control, you cannot definitively attribute observed changes in cell viability, gene expression, or signaling to this compound alone.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Problem: My vehicle control (e.g., 0.1% DMSO) is showing significant cell death or altered cell morphology.
-
Cause: The cell line being used is highly sensitive to the solvent. This is more common in primary cultures or specific neuronal cell lines.[9]
-
Solution 1: Reduce Vehicle Concentration. Lower the final concentration of the vehicle in your culture medium. This may require preparing a more concentrated primary stock of this compound. A good practice is to create a dose-response curve for the vehicle itself (e.g., 0.01%, 0.05%, 0.1%, 0.5% DMSO) to determine the maximum non-toxic concentration for your specific cells and assay duration.[12]
-
Solution 2: Change the Solvent. If using this compound mesylate, switch to a sterile aqueous solvent like PBS to eliminate organic solvents entirely.[8]
-
Solution 3: Reduce Incubation Time. If the experiment allows, reducing the duration of exposure to the vehicle might mitigate toxicity.
Problem: I am observing precipitation or cloudiness in the culture medium after adding my this compound working solution.
-
Cause 1: Poor Solubility. this compound free base has limited aqueous solubility.[6] Adding a concentrated stock in an organic solvent directly to the aqueous medium can cause it to crash out of solution.
-
Solution 1: Prepare an intermediate dilution of the stock solution in a serum-free medium before adding it to the wells containing cells and complete medium. Add the working solution dropwise while gently swirling the plate.
-
Cause 2: Salt Incompatibility. The buffer or salt concentration in your culture medium may be incompatible with the prepared drug solution.
-
Solution 2: If using this compound mesylate dissolved in water, ensure the pH of the stock solution is compatible with your culture medium.[8]
Problem: My experimental results are highly variable between replicates.
-
Cause 1: "Edge Effect". Wells on the periphery of a 96-well plate are prone to evaporation, leading to increased concentrations of media components, vehicle, and drug.[18]
-
Solution 1: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or medium to create a humidity barrier.[18]
-
Cause 2: Inconsistent Dosing. Inaccurate pipetting or inhomogeneous mixing of the drug in the wells.
-
Solution 2: Use calibrated pipettes.[15] After adding the drug solution, mix the contents of the well gently by pipetting up and down a few times or by using a plate shaker, being careful not to disturb adherent cells.
-
Cause 3: Inconsistent Cell Seeding. Uneven cell density across wells will lead to variable results in viability or activity assays.[18]
-
Solution 3: Ensure you have a homogenous single-cell suspension before plating. Gently mix the cell suspension between pipetting into different wells.
Key Protocols and Workflows
Protocol 1: Determining Maximum Tolerated Vehicle Concentration
This protocol is essential for establishing a baseline and should be performed for every new cell line or batch.
-
Cell Seeding: Plate your cells in a 96-well plate at the density required for your primary assay (e.g., MTT, Caspase-3 activity).
-
Vehicle Dilution Series: Prepare a serial dilution of your vehicle (e.g., DMSO) in complete culture medium to achieve final concentrations ranging from 2% down to 0.01%. Include a "medium only" negative control.
-
Treatment: Add the vehicle dilutions to the appropriate wells. Ensure each concentration is tested in at least triplicate.
-
Incubation: Incubate the plate for the longest duration planned for your this compound experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a standard cell viability assay, such as the MTT assay.[19][20]
-
Analysis: Calculate the percent viability for each vehicle concentration relative to the "medium only" control. The highest concentration that results in ≥95% viability is typically considered the maximum tolerated concentration.
Data Summary: Vehicle (DMSO) Cytotoxicity
| Final DMSO Conc. (v/v) | Typical Effect on Most Cell Lines | Recommendation |
| > 1% | Often cytotoxic, can cause protein denaturation.[12] | Avoid |
| 0.5% - 1.0% | May be tolerated by robust cell lines, but can induce off-target effects.[9] | Use with caution; requires rigorous validation. |
| < 0.5% | Generally considered safe for many cell lines in short-term assays.[21] | Recommended Upper Limit |
| ≤ 0.1% | Widely considered non-toxic with minimal off-target effects.[10][13] | Best Practice / Gold Standard |
Experimental Workflow: Validating Vehicle Control in a this compound Experiment
The following diagram illustrates the critical control groups needed for a robust in vitro experiment.
Caption: Workflow for proper use and validation of vehicle controls.
This compound's Mechanism of Action & Assay Considerations
This compound is an irreversible inhibitor of MAO-B, an enzyme primarily located on the outer mitochondrial membrane that metabolizes dopamine.[3][22] By inhibiting MAO-B, this compound increases dopamine levels, which is its primary therapeutic action in Parkinson's disease.[1][23] However, many of its observed neuroprotective effects in vitro, such as the inhibition of apoptosis, are believed to be independent of MAO-B inhibition.[3][24]
When designing assays, consider which pathway you are investigating:
-
MAO-B Inhibition: Use a fluorometric MAO-B inhibitor screening kit. These assays measure the byproducts of MAO-B activity (like H₂O₂), and inhibition is seen as a reduction in signal.[2][25][26]
-
Neuroprotection/Apoptosis: Assays like Caspase-3/7 activity, which measure key effectors in the apoptotic cascade, are common.[27][28][29] Here, a reduction in the apoptotic signal in the presence of a toxin would indicate a neuroprotective effect by this compound.
Caption: Dual mechanisms of this compound: MAO-B inhibition and anti-apoptotic effects.
References
- 1. This compound in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. What is the mechanism of this compound mesylate? [synapse.patsnap.com]
- 4. Pharmacology of this compound, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rmmj.org.il [rmmj.org.il]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bitesizebio.com [bitesizebio.com]
- 15. enfanos.com [enfanos.com]
- 16. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT assay overview | Abcam [abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 23. droracle.ai [droracle.ai]
- 24. Role of this compound in treating Parkinson’s disease: Effect on disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 27. cdn.caymanchem.com [cdn.caymanchem.com]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. abcam.co.jp [abcam.co.jp]
Technical Support Center: Addressing Variability in Animal Models Treated with Rasagiline
Introduction
Rasagiline (N-propargyl-1(R)-aminoindan) is a potent, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B), widely used in the treatment of Parkinson's disease (PD).[1][2] Its primary therapeutic action is believed to stem from the inhibition of dopamine metabolism in the striatum, which helps alleviate motor symptoms.[1] Beyond this, extensive preclinical research in various animal models has highlighted this compound's neuroprotective potential, which may be independent of MAO-B inhibition and linked to anti-apoptotic and cell survival signaling pathways.[3][4][5]
However, researchers frequently encounter significant variability in both motor and neuroprotective outcomes when using this compound in animal models of neurodegeneration. This variability can obscure true therapeutic effects, reduce reproducibility, and ultimately hinder the translation of preclinical findings. This guide is designed to serve as a technical resource for researchers, providing in-depth troubleshooting advice and standardized protocols to help identify and mitigate sources of experimental variability.
Section 1: Foundational Sources of Variability
Understanding the root causes of variability is the first step toward controlling it. The efficacy and observed effects of this compound can be influenced by a complex interplay of pharmacological, biological, and procedural factors.
Pharmacokinetics and Metabolism
-
Primary Metabolism: this compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[1][6][7] This process generates its major metabolite, 1-(R)-aminoindan.[1][7][8]
-
Active Metabolite: Unlike selegiline, which is metabolized to amphetamine-like compounds, this compound's metabolite, 1-(R)-aminoindan, is non-amphetamine-based.[1][3][7] Importantly, this metabolite is not inert; it possesses intrinsic neuroprotective properties that may contribute to the overall therapeutic effect of the parent drug.[2][3][8] It is, however, a much weaker MAO-B inhibitor than this compound itself.[8]
-
Variability Source: Differences in hepatic CYP1A2 expression and activity between animal species, strains, and even sexes can lead to significant variations in the ratio of this compound to 1-(R)-aminoindan, altering the observed pharmacological profile.[9]
Animal Model and Biological Factors
-
Choice of Model: The animal model used to induce a PD-like pathology is a critical source of variability.[10] Neurotoxin models (e.g., MPTP, 6-OHDA, rotenone) and genetic models (e.g., α-synuclein overexpression) have different mechanisms of neurodegeneration and may respond differently to this compound's therapeutic actions.[10][11][12] For example, toxin models often produce rapid and severe dopaminergic cell loss, while genetic models may feature a more progressive pathology.[12]
-
Species, Strain, and Sex: The genetic background of the animal significantly impacts the experimental outcome.[10] Different mouse strains (e.g., C57BL/6 vs. BALB/c) exhibit varying sensitivity to neurotoxins like MPTP and may have different baseline levels of MAO-B or dopamine transporters.[13] Furthermore, sex is a crucial biological variable, as hormonal differences and sexually dimorphic gene expression in metabolic enzymes can affect drug pharmacokinetics and pharmacodynamics.[9]
-
Age: The age of the animals at the time of model induction and treatment is paramount. Age-related changes in metabolic function, neuroinflammation, and regenerative capacity can all influence the response to both the neurotoxic insult and the therapeutic intervention.
Section 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during experiments with this compound in a direct question-and-answer format.
Q1: We are observing high inter-animal variability in neuroprotection (e.g., tyrosine hydroxylase-positive cell counts) despite using a consistent dose of this compound. What are the likely causes?
Answer: This is a frequent challenge. The variability likely stems from a combination of factors related to the lesioning procedure and the drug's administration.
Troubleshooting Steps:
-
Lesion Consistency: The initial neurotoxic lesion is often the largest source of variability.
-
Neurotoxin Stability: Ensure the neurotoxin (e.g., 6-OHDA, MPTP) is properly stored and freshly prepared for each experiment to avoid degradation.
-
Injection Accuracy: For stereotactic injections (e.g., 6-OHDA into the substantia nigra or striatum), minor deviations in coordinates can lead to vastly different lesion sizes.[13] Validate your coordinates with a dye like Evans Blue in a pilot cohort. Use a slow, consistent injection rate to minimize backflow.
-
MPTP Administration: For systemic MPTP administration, factors like animal strain, age, sex, and even the supplier can influence the extent of the lesion.[13] It is critical to source animals consistently and characterize the lesion severity in your specific colony.
-
-
Drug Administration & Formulation:
-
Route of Administration: The method of delivery (e.g., oral gavage, intraperitoneal injection, subcutaneous) affects bioavailability. Oral administration can be influenced by the gut microbiome and first-pass metabolism. Ensure the chosen route is consistent and performed with precision.
-
Vehicle and Solubility: Confirm that this compound is fully dissolved in its vehicle. Precipitation can lead to inaccurate dosing. Check the stability of your formulation over the course of the experiment.
-
-
Metabolic Differences:
Q2: Our behavioral data (e.g., rotarod, pole test) is inconsistent, even within the same treatment group. How can we improve the reliability of these tests?
Answer: Behavioral tests are notoriously sensitive to external variables.[14][15] Strict standardization of procedures is essential.
Troubleshooting Steps:
-
Acclimation and Handling: Ensure all animals are adequately acclimated to the testing room and handled by the experimenter for several days before testing begins. This reduces stress-induced performance changes.
-
Environmental Control: Conduct tests at the same time of day to control for circadian rhythm effects. Maintain consistent lighting, temperature, and background noise levels.
-
Protocol Standardization:
-
Training: All animals must be trained on the apparatus (e.g., rotarod) for a consistent number of trials before baseline data is collected.[12][15]
-
Experimenter Blinding: The person conducting the behavioral test and analyzing the data should be blind to the treatment groups to eliminate unconscious bias.
-
Inter-trial Interval: Use a consistent rest period between trials to prevent fatigue from confounding the results.
-
-
Timing of this compound Administration: The timing of the behavioral test relative to the drug administration is critical. Measure the Cmax (time to maximum concentration) of this compound with your specific administration route and animal strain to ensure you are testing at a point of consistent drug exposure.
Q3: What is the role of this compound's metabolite, 1-aminoindan, and could it be contributing to our results?
Answer: Absolutely. 1-(R)-aminoindan is an active metabolite with demonstrated neuroprotective effects of its own, independent of MAO-B inhibition.[1][3][8]
Key Considerations:
-
Dual Mechanism: Your observed effect is likely a composite of this compound's MAO-B inhibition (increasing dopamine levels) and the anti-apoptotic/pro-survival properties of both this compound and 1-aminoindan.[3][16]
-
Variability Contribution: As discussed, animal-to-animal differences in the rate of metabolism will alter the relative concentrations of the parent drug and its active metabolite, potentially leading to different outcomes.
-
Experimental Control: To dissect these effects, you could consider an experimental group treated directly with 1-(R)-aminoindan. This would help differentiate the effects stemming from MAO-B inhibition versus the metabolite's intrinsic properties.
Q4: We are using this compound without dietary restrictions. Could tyramine be a confounding factor?
Answer: At recommended therapeutic doses in preclinical models, this compound is highly selective for MAO-B over MAO-A.[6][7] MAO-A is the primary enzyme responsible for metabolizing dietary tyramine in the gut.[17] Therefore, the risk of a tyramine-induced hypertensive crisis (the "cheese effect") is minimal when using appropriate doses.[18][19]
Best Practice:
-
Dose Adherence: Do not exceed the recommended dose range, as selectivity for MAO-B diminishes at higher concentrations.[20]
-
Standard Diet: Use a standard, consistent rodent chow for all experimental groups. Some specialized or custom diets could contain variable levels of tyramine precursors.
Section 3: Recommended Protocols & Best Practices
Adherence to standardized protocols is the most effective way to reduce variability.
Protocol 1: this compound Formulation and Administration (Oral Gavage)
-
Calculation: Determine the required dose in mg/kg. A common dose range for neuroprotection studies in rodents is 0.2 to 2.5 mg/kg/day.[4][21][22]
-
Vehicle: Sterile water or 0.9% saline are common vehicles.
-
Formulation:
-
Weigh the required amount of this compound mesylate powder in a sterile conical tube.
-
Add the calculated volume of vehicle.
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
-
Protect the solution from light, as propargylamines can be light-sensitive.
-
-
Administration:
-
Accurately weigh each animal daily to calculate the precise volume for administration.
-
Use an appropriate gauge gavage needle (e.g., 20-22 gauge for mice, 18-20 gauge for rats) with a ball tip to prevent injury.
-
Ensure proper technique to deliver the solution directly to the stomach, avoiding administration into the lungs.
-
Administer to control animals with the vehicle alone.
-
Workflow for Minimizing Variability in Experimental Design
This workflow provides a logical sequence to proactively address potential sources of error.
Caption: Workflow for reducing variability in this compound studies.
Data Summary Table: this compound Dosing in Rodent Models
This table summarizes effective doses from published literature to guide experimental design.
| Animal Model | Species/Strain | This compound Dose | Administration Route | Key Outcome | Reference |
| 6-OHDA Lesion | Sprague-Dawley Rat | 0.8 or 2.5 mg/kg/day | Subcutaneous | +97% and +119% survival of dopaminergic neurons | [4],[22] |
| MPTP Toxin | Mouse | Not Specified | Not Specified | Protected dopaminergic neurons | [4] |
| α-Synuclein Transgenic | Mouse | 3 mg/kg/day | In drinking water | Rescued odor detection deficit | [23] |
| Rotenone-induced | Wistar Rat | 1 mg/kg/day (equiv.) | Intraperitoneal (microspheres) | Reverted motor deficits, neuroprotection in SNc | [24] |
| Haloperidol-induced Catalepsy | Rat | 0.4 - 2.4 mg/kg | Intraperitoneal | Improved recovery of normal locomotion | [21] |
Visualizing the Mechanism of Action and Metabolism
Understanding the pathways this compound influences is key to interpreting results.
Caption: this compound's dual mechanism: MAO-B inhibition and neuroprotection.
References
- 1. This compound in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotection by this compound: A New Therapeutic Approach to Parkinson's Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of this compound, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. View of Animal Models of Parkinson’s Disease | Exon Publications [exonpublications.com]
- 13. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Mechanism of neuroprotective action of the anti-Parkinson drug this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tyramine - Wikipedia [en.wikipedia.org]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. This compound – a novel MAO B inhibitor in Parkinson’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of this compound in treating Parkinson’s disease: Effect on disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound [biopsychiatry.com]
- 22. Neuroprotective effect of this compound in a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound Ameliorates Olfactory Deficits in an Alpha-Synuclein Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An effective novel delivery strategy of this compound for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies of Rasagiline Mesylate
Welcome to the technical support center for forced degradation studies of rasagiline mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting advice for navigating the complexities of these critical stability studies. Our goal is to equip you with the scientific rationale and practical methodologies necessary to conduct robust and compliant forced degradation experiments for this compound mesylate.
Troubleshooting Guide
This section addresses specific technical challenges you may encounter during your forced degradation studies of this compound mesylate, providing in-depth explanations and actionable solutions.
Issue 1: Inadequate or Excessive Degradation of this compound Mesylate
Question: I am struggling to achieve the target degradation of 5-20% for this compound mesylate as recommended by ICH guidelines. My degradation is either too low or the drug substance is completely degraded. How can I optimize my stress conditions?
Answer:
Achieving the target degradation range is crucial for generating relevant degradation products without driving the reaction to completion, which could mask the formation of primary degradants.[1][2] The key is a systematic and incremental approach to adjusting stress conditions. This compound mesylate has been reported to be particularly sensitive to acid and thermal stress.[3][4]
Troubleshooting Steps:
-
Systematic Adjustment of Stressor Concentration:
-
Acid/Base Hydrolysis: If degradation is too low, incrementally increase the molarity of the acid (e.g., HCl) or base (e.g., NaOH). For instance, start with 0.1 M and increase to 0.5 M, 1 M, or even 5 M as reported in some studies, while carefully monitoring the degradation at each step.[4][5] Conversely, if degradation is excessive, decrease the molarity.
-
Oxidation: Adjust the concentration of the oxidizing agent (e.g., H₂O₂). Start with a lower concentration, such as 3% H₂O₂, and increase as needed.[4]
-
-
Modification of Temperature and Exposure Time:
-
Temperature is a significant factor in degradation kinetics.[6] If you observe minimal degradation at room temperature, consider performing the study at elevated temperatures, such as 60°C or 70°C.[4][7]
-
For time, start with shorter durations (e.g., 2, 4, 8 hours) and extend the exposure time based on the initial results. A time-course study is highly recommended to understand the degradation kinetics.
-
-
Consideration of Secondary Degradation:
-
Excessive degradation can lead to the formation of secondary degradants, which may not be relevant to the stability profile of the drug product. If you suspect this, analyze samples at earlier time points to identify the primary degradation products.
-
Example Experimental Conditions for this compound Mesylate:
| Stress Condition | Stress Agent | Typical Concentration | Temperature | Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 1 M - 5 M | 60°C - 75°C | 30 min - 8 hours |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M - 5 M | 60°C - 75°C | 5 min - 8 hours |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 20% | 60°C | 10 min - 30 min |
| Thermal (Dry Heat) | Oven | N/A | 60°C - 105°C | 6 hours - 12 hours |
| Photolytic | UV/Fluorescent Light | >1.2 million lux hours | Ambient | As per ICH Q1B |
This table synthesizes data from multiple sources.[3][4][5][7][8]
Issue 2: Poor Resolution Between this compound and Its Degradants in RP-HPLC
Question: My HPLC chromatogram shows poor separation between the main this compound peak and the peaks of its degradation products. How can I improve the resolution of my stability-indicating method?
Answer:
A stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from all its degradation products and any process-related impurities.[3][9] Poor resolution can lead to inaccurate quantification and failure to detect critical degradants. Method optimization should be approached systematically.
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
pH Adjustment: The pH of the mobile phase buffer is a critical parameter for ionizable compounds like this compound. Explore a pH range around the pKa of this compound to optimize peak shape and retention. A pH of 3.0 has been successfully used in several reported methods.[5][8]
-
Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A gradient elution, where the organic solvent concentration is increased over time, is often more effective than an isocratic method for separating complex mixtures of degradants.[3][5][8]
-
-
Stationary Phase Selection:
-
Instrumental Parameter Adjustments:
Workflow for HPLC Method Optimization:
Caption: Systematic workflow for troubleshooting poor HPLC peak resolution.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles and execution of forced degradation studies for this compound mesylate.
Q1: What is the primary purpose of performing forced degradation studies on this compound mesylate?
Forced degradation studies, or stress testing, are a critical component of drug development mandated by regulatory agencies like the FDA and outlined in ICH guidelines.[6][9] The primary objectives are:
-
To identify potential degradation products: This helps in understanding the degradation pathways of this compound mesylate.[1]
-
To establish the intrinsic stability of the molecule: This provides insights into its chemical properties and potential liabilities.
-
To develop and validate a stability-indicating analytical method: The generated degradants are used to demonstrate that the analytical method can accurately measure the drug substance in the presence of its breakdown products.[1][4]
-
To inform formulation and packaging development: Understanding how the drug degrades helps in selecting appropriate excipients and packaging to enhance stability.
Q2: What are the typical stress conditions applied in a forced degradation study for this compound mesylate?
According to ICH guidelines, a comprehensive forced degradation study should expose the drug substance to a variety of stress conditions.[6][9] For this compound mesylate, these typically include:
-
Hydrolysis: Across a wide pH range, typically using a strong acid (e.g., HCl) and a strong base (e.g., NaOH).[4][5]
-
Oxidation: Using an oxidizing agent like hydrogen peroxide.[4][7]
-
Thermal Degradation: Exposing the solid drug substance to dry heat.[3][7][8]
-
Photodegradation: Exposing the drug substance to light with specified UV and visible light outputs as per ICH Q1B guidelines.[9]
Q3: How do I handle a situation where no degradation is observed under a specific stress condition?
If no degradation is observed even after applying vigorous stress conditions (e.g., high temperature, high concentration of stressor), it indicates that this compound mesylate is stable under that particular condition. This is a valid result and should be documented in your study report. It is important to demonstrate that the conditions were sufficiently stringent. For example, for hydrolytic stability, you should test at the limits of pH (e.g., pH 1-2 and pH 12-13) and at an elevated temperature.
Q4: Is mass balance an important consideration in forced degradation studies?
Yes, mass balance is a critical aspect of a forced degradation study. It is an attempt to account for all the drug substance by summing the assay value of the undegraded drug and the amounts of all detected degradation products. A good mass balance (typically >95%) provides confidence that all major degradation products have been detected and that the analytical method is specific and accurate.[3][4]
Overall Forced Degradation Study Workflow:
Caption: A comprehensive workflow for conducting forced degradation studies.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. youtube.com [youtube.com]
- 3. Development and validation of a stability-indicating RP-HPLC method for the simultaneous estimation of process related impurities and degradation products of this compound mesylate in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 6. ijcrt.org [ijcrt.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Validation & Comparative
A Comparative Guide to the Preclinical Efficacy of Rasagiline and Selegiline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of two pivotal monoamine oxidase B (MAO-B) inhibitors, rasagiline and selegiline, focusing on their performance in preclinical models of neurodegenerative disease, particularly Parkinson's disease (PD). By examining their mechanisms, neuroprotective effects, and metabolic fates, this document aims to equip researchers with the nuanced understanding required for informed experimental design and drug development decisions.
Introduction: The Role of MAO-B Inhibition in Neuroprotection
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. A key strategy in managing PD is to preserve dopamine levels in the brain. Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of dopamine.[1] Inhibiting MAO-B elevates dopamine concentrations, providing symptomatic relief. Selegiline and this compound are both potent, irreversible inhibitors of MAO-B, but preclinical data reveal significant differences in their broader pharmacological profiles that extend beyond simple enzyme inhibition.[2][3] This guide delves into these differences to provide a clearer picture of their respective therapeutic potentials.
Core Mechanisms of Action: More Than Just MAO-B Inhibition
While both drugs share a primary mechanism, their secondary effects and molecular interactions diverge significantly.
MAO-B Inhibition: Potency and Selectivity
Both selegiline and this compound are irreversible inhibitors that covalently bind to the flavin cofactor of MAO-B.[4] However, preclinical studies indicate that this compound is a more potent inhibitor of MAO-B than selegiline.[3][4] this compound also demonstrates a high selectivity for MAO-B over MAO-A.[4]
Neuroprotective Pathways: Divergent Routes to Neuronal Survival
Beyond their shared role in dopamine preservation, both drugs exhibit neuroprotective properties through distinct mechanisms.[2][5] These effects are often attributed to their propargylamine moiety.[6]
This compound has been shown to activate several pro-survival signaling pathways.[6] It upregulates anti-apoptotic proteins like Bcl-2 and activates protein kinase C (PKC), which are crucial for neuronal survival and plasticity.[6][7][8] Furthermore, this compound has been demonstrated to provide neuroprotection in ischemic neuronal cultures by inhibiting α-synuclein and glyceraldehyde-3-phosphate dehydrogenase (GAPDH)-mediated cell death, and by increasing mitochondria-specific antioxidant enzymes through the Akt/Nrf2 redox-signaling pathway.[9][10]
Selegiline , in addition to MAO-B inhibition, has been found to possess a dopaminergic enhancer effect, stimulating the release of dopamine through a mechanism independent of MAO-B inhibition, potentially via an agonist effect on the trace amine-associated receptor 1 (TAAR1).[11][12] Recent research also suggests a novel neuroprotective mechanism where selegiline suppresses the pro-apoptotic activity of protein disulfide isomerase (PDI).[13]
References
- 1. Monoamine oxidase B - Wikipedia [en.wikipedia.org]
- 2. Neuroprotective Function of this compound and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Function of this compound and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The essentiality of Bcl-2, PKC and proteasome-ubiquitin complex activations in the neuroprotective-antiapoptotic action of the anti-Parkinson drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel neuroprotective mechanism of action of this compound is associated with its propargyl moiety: interaction of Bcl-2 family members with PKC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Confers Neuroprotection to PC12 Cell Cultures Exposed to Oxygen-Glucose Deprivation/Reoxygenation Insult by Activating the Akt/Nrf2 Redox-Signaling Pathway and by Decreasing the Nuclear Translocation of Glyceraldehyde-3-Phosphate Dehydroge[v1] | Preprints.org [preprints.org]
- 10. This compound Exerts Neuroprotection towards Oxygen-Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel neuroprotective mechanism of selegiline by suppressing the pro-apoptotic activity of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Comparative Guide to Validating the Neuroprotective Effects of 1-Aminoindan
This guide provides an in-depth, objective comparison of the neuroprotective properties of 1-(R)-aminoindan, the primary metabolite of the anti-Parkinsonian drug rasagiline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple review to offer a practical framework for validating these effects. We will explore the underlying molecular mechanisms, compare its efficacy against its parent compound and other alternatives, and provide detailed experimental protocols to empower researchers to rigorously test these properties in their own laboratories.
Introduction: From this compound to its Active Metabolite
This compound [N-propargyl-1-(R)-aminoindan], marketed as Azilect®, is a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor used for the symptomatic treatment of Parkinson's disease (PD)[1][2]. Clinical trials have shown that this compound not only improves motor symptoms but may also alter the progression of PD, suggesting a disease-modifying potential[1][2]. This has spurred significant research into its neuroprotective activities, which appear to extend beyond simple MAO-B inhibition[3].
Upon administration, this compound is primarily metabolized in the liver by the cytochrome P-450 enzyme system, specifically CYP1A2, to form its major metabolite, 1-(R)-aminoindan[1][2][3]. Unlike selegiline, another MAO-B inhibitor which is metabolized to L-amphetamine and L-methamphetamine, this compound's metabolite is a non-amphetamine compound[3]. While 1-(R)-aminoindan is only a weak, reversible MAO-B inhibitor, emerging evidence strongly suggests it possesses significant neuroprotective and anti-apoptotic properties of its own, potentially contributing to the overall therapeutic benefit of this compound[1][2][4]. This guide focuses on dissecting and validating these intrinsic neuroprotective effects.
Core Neuroprotective Mechanisms of 1-Aminoindan
The neuroprotective capacity of 1-aminoindan is not tied to potent MAO-B inhibition but rather to its ability to modulate fundamental cell survival and death pathways. This distinction is critical, as it suggests a mode of action independent of the parent drug's primary pharmacological target.
Anti-Apoptotic Activity
A central feature of 1-aminoindan's neuroprotective profile is its ability to thwart apoptosis, or programmed cell death, a key process in neurodegeneration. This is achieved by modulating the delicate balance between pro-survival and pro-apoptotic proteins.
-
Regulation of the Bcl-2 Protein Family: Studies show that 1-aminoindan can increase the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL[4]. These proteins act on the mitochondrial outer membrane to prevent the release of cytochrome c, a critical initiator of the caspase cascade. By up-regulating these pro-survival members, 1-aminoindan effectively raises the threshold for triggering apoptosis. Chronic treatment with 1-aminoindan in aged mice has been shown to increase the anti-apoptotic index of Bcl-2/Bax[5].
-
Inhibition of Caspase Activation: Downstream of mitochondrial events, 1-aminoindan has been shown to decrease the cleavage, and therefore activation, of key executioner caspases, such as caspase-9 and caspase-3[4]. This directly halts the molecular machinery responsible for dismantling the cell during apoptosis.
The following diagram illustrates the proposed anti-apoptotic signaling pathway influenced by 1-aminoindan.
Caption: Proposed anti-apoptotic mechanism of 1-(R)-aminoindan.
Modulation of Neurotrophic Factors & Synaptic Plasticity
Beyond preventing cell death, 1-aminoindan appears to actively promote neuronal health and connectivity. Chronic administration in aged animals has been shown to significantly enhance the expression of key neurotrophins[5].
-
Brain-Derived Neurotrophic Factor (BDNF) & Nerve Growth Factor (NGF): These factors are crucial for neuronal survival, growth, and differentiation. 1-aminoindan treatment increases levels of BDNF and NGF in the striatum and hippocampus, brain regions critical for motor control and memory, respectively[5].
-
Synaptic Plasticity Markers: The compound also upregulates proteins like synapsin-1 and growth-associated protein-43 (GAP-43), indicating a positive effect on synaptic integrity and the potential for neuronal remodeling[5].
Antioxidant and Anti-inflammatory Properties
Neurodegenerative processes are intimately linked with oxidative stress and neuroinflammation. 1-aminoindan contributes to neuroprotection by mitigating these damaging processes.
-
Antioxidant Activity: It has been shown to protect neurons from hydrogen peroxide-induced oxidative stress[6]. In aged mice, it enhances the activity of the antioxidant enzyme catalase[5].
-
Anti-inflammatory Effects: While less characterized than its anti-apoptotic effects, the modulation of glial cells is a likely component of its action. Neuroinflammation involves the activation of microglia and astrocytes, which can release cytotoxic factors[7][8]. By promoting neuronal survival, 1-aminoindan may indirectly reduce the release of damage-associated molecular patterns that trigger this inflammatory cascade.
Comparative Analysis: 1-Aminoindan vs. Alternatives
A key question for researchers is how the neuroprotective efficacy of 1-aminoindan compares to its parent drug, this compound, and other relevant compounds. The data suggests a cooperative or additive effect.
In a study using a dexamethasone-induced apoptosis model in SH-SY5Y neuroblastoma cells, both this compound and 1-aminoindan offered significant protection against cell death. However, this compound consistently showed a higher protective effect at the same concentrations[4][9]. This is not surprising, as this compound's neuroprotective actions are multifaceted, involving both its intrinsic anti-apoptotic properties (linked to its propargylamine moiety) and the effects of its metabolite, 1-aminoindan[4].
The crucial comparison is with selegiline. While selegiline also has neuroprotective properties, its metabolites (amphetamine derivatives) do not and may even antagonize the anti-apoptotic action of the parent compound[2]. In contrast, 1-aminoindan contributes to the overall neuroprotective effect of this compound, creating a more favorable pharmacological profile[3][4].
| Compound | Primary Mechanism | Metabolite(s) | Metabolite Neuroprotection | Key Experimental Finding | Reference |
| This compound | Irreversible MAO-B Inhibitor; Anti-apoptotic | 1-(R)-aminoindan | Yes , contributes to overall effect | Highest neuroprotective effect and MAO-B inhibition in dexamethasone-induced apoptosis model. | [4][9] |
| 1-(R)-Aminoindan | Anti-apoptotic; Neurotrophic | - | (Is a metabolite) | Significantly prevents dexamethasone-induced cell death, though less potent than this compound. Reverses behavioral deficits in in vivo PD models. | [4][6] |
| Selegiline | Irreversible MAO-B Inhibitor; Anti-apoptotic | L-methamphetamine, L-amphetamine | No , amphetamine-like adverse effects | Protects against dexamethasone-induced cell death, but less effectively than this compound. | [3][4] |
Experimental Validation: Protocols & Workflows
To validate the neuroprotective claims of 1-aminoindan, a multi-tiered approach using both in vitro and in vivo models is essential. The following protocols provide a robust framework for investigation.
General Experimental Workflow
The logical flow for testing a putative neuroprotective compound like 1-aminoindan involves progressing from simple, high-throughput cell-based assays to more complex and physiologically relevant animal models.
Caption: Standard workflow for validating a neuroprotective compound.
Protocol: In Vitro Neuroprotection Against Oxidative Stress
This protocol is designed to assess 1-aminoindan's ability to protect a neuronal cell line from a common neurotoxin, 6-hydroxydopamine (6-OHDA), which induces oxidative stress and mimics aspects of Parkinson's disease pathology[10].
Objective: To quantify the protective effect of 1-aminoindan on 6-OHDA-induced cell death in human neuroblastoma SH-SY5Y cells.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F12 medium, 10% FBS, 1% Penicillin-Streptomycin
-
1-(R)-aminoindan hydrochloride (≥95% purity)
-
6-hydroxydopamine (6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
-
Plate reader (570 nm)
Methodology:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1.5 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment[11].
-
Pre-treatment: Prepare stock solutions of 1-aminoindan in sterile water. Dilute to final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM) in serum-free medium. Remove the old medium from cells and add 100 µL of medium containing the respective 1-aminoindan concentrations. Include a "vehicle control" group with medium only. Incubate for 2 hours.
-
Rationale: Pre-treatment allows the compound to enter the cells and potentially prime protective pathways before the insult is applied.
-
-
Toxin Exposure: Prepare a fresh solution of 6-OHDA in serum-free medium. A final concentration of 50-100 µM is typically effective for inducing significant cell death in 24-48 hours. Add 6-OHDA to all wells except the "untreated control" group.
-
Self-Validation: Always include an "untreated control" (no compound, no toxin) and a "toxin-only control" (no compound, with 6-OHDA). These serve as the 100% and ~0% viability benchmarks, respectively.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
MTT Assay for Cell Viability: a. Add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control:
-
% Viability = (Absorbance_sample / Absorbance_control) * 100
-
Compare the viability of cells treated with 1-aminoindan + 6-OHDA to the toxin-only control group.
-
Protocol: In Vivo Neuroprotection in a Rat Model of PD
This protocol assesses the ability of 1-aminoindan to rescue motor deficits and protect dopaminergic neurons in the 6-OHDA rat model[6].
Objective: To determine if systemic administration of 1-aminoindan can ameliorate behavioral asymmetry and prevent the loss of dopaminergic neurons in the substantia nigra following a unilateral 6-OHDA lesion.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
6-hydroxydopamine (6-OHDA), Desipramine, Apomorphine
-
1-(R)-aminoindan
-
Stereotaxic apparatus
-
Tyrosine Hydroxylase (TH) antibody for immunohistochemistry
Methodology:
-
Pre-treatment: 30 minutes prior to surgery, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons from 6-OHDA uptake.
-
Stereotaxic Surgery (Lesioning): Anesthetize the rat and place it in a stereotaxic frame. Inject 6-OHDA unilaterally into the medial forebrain bundle to induce degeneration of the nigrostriatal pathway. A sham group should receive a vehicle injection.
-
Rationale: This unilateral lesion model creates a measurable behavioral asymmetry (circling behavior) that is directly correlated with the extent of dopamine depletion.
-
-
Compound Administration: Beginning 24 hours post-surgery, divide rats into groups: Sham, 6-OHDA + Vehicle, and 6-OHDA + 1-aminoindan (e.g., 5 mg/kg, i.p., daily)[5]. Treat for at least 4 weeks.
-
Behavioral Testing (Apomorphine-Induced Rotations): At 2 and 4 weeks post-lesioning, challenge the rats with a low dose of the dopamine agonist apomorphine (0.05 mg/kg, s.c.). Record the number of full contralateral (away from the lesion side) rotations over 30-40 minutes.
-
Interpretation: A successful neuroprotective agent will reduce the number of rotations compared to the vehicle-treated lesion group, indicating preservation of dopamine receptors and neurons.
-
-
Histological Analysis: At the end of the treatment period, perfuse the animals and prepare the brains for cryosectioning. a. Perform immunohistochemistry on sections of the substantia nigra using an antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. b. Count the number of TH-positive cells in the lesioned hemisphere and compare it to the unlesioned hemisphere and to the sham/vehicle groups.
-
Data Analysis: Use stereological methods to quantify the percentage of TH-positive neuron survival. Compare behavioral data (rotations) and neuron counts between groups using appropriate statistical tests (e.g., ANOVA).
Conclusion and Future Directions
For researchers in the field, validating these effects requires a rigorous, multi-modal approach. The experimental protocols outlined in this guide provide a foundation for confirming the efficacy of 1-aminoindan and for exploring the neuroprotective potential of other novel compounds. Future research should focus on further elucidating its impact on neuroinflammatory pathways and its potential synergy with other therapeutic agents for the treatment of Parkinson's disease and other neurodegenerative disorders.
References
- 1. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Neuroprotective Effects of this compound and Aminoindan with Selegiline on Dexamethasone-Induced Brain Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beneficial behavioral, neurochemical and molecular effects of 1-(R)-aminoindan in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoamine signaling and neuroinflammation: mechanistic connections and implications for neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroinflammation: An Integrating Overview of Reactive-Neuroimmune Cell Interactions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Monoamine neurotoxin - Wikipedia [en.wikipedia.org]
- 11. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Rasagiline's Effects on MAO-A versus MAO-B: A Guide for Researchers
This guide provides an in-depth comparative analysis of rasagiline's inhibitory effects on monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). Moving beyond a simple data summary, we will explore the structural basis for this compound's profound selectivity, the quantitative differences in potency, and the rigorous experimental methodologies required to validate these findings. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action and its significance in neuropharmacology.
The Monoamine Oxidase Isozymes: A Tale of Two Catalysts
Monoamine oxidases are a family of flavin-containing enzymes bound to the outer mitochondrial membrane, essential for the oxidative deamination of neurotransmitters and xenobiotic amines.[1] In humans, two isozymes, MAO-A and MAO-B, share approximately 70% of their structure yet exhibit critical differences in substrate preference, tissue distribution, and inhibitor selectivity, which dictates their distinct physiological roles and therapeutic targeting.[1][2]
-
MAO-A: Primarily found in the liver, gastrointestinal tract, placenta, and specific neuronal populations, MAO-A is crucial for the catabolism of serotonin, norepinephrine, and epinephrine.[1][3] Its inhibition is a therapeutic strategy for depression, but non-selective inhibitors carry the risk of a "cheese effect"—a hypertensive crisis caused by the inability to metabolize dietary tyramine.[4][5]
-
MAO-B: Predominantly located in platelets and glial cells within the central nervous system, MAO-B preferentially metabolizes substrates like phenethylamine and benzylamine.[3][4] Both enzymes can metabolize dopamine, but MAO-B becomes increasingly important in the dopamine metabolism of the parkinsonian brain following the loss of dopaminergic neurons.[6][7] This makes selective MAO-B inhibition a cornerstone therapy for Parkinson's disease, aiming to increase synaptic dopamine levels without the risks associated with MAO-A inhibition.[8][9]
The therapeutic imperative for isozyme selectivity is the primary driver for developing compounds like this compound. Understanding the profound difference in its interaction with MAO-A and MAO-B is fundamental to appreciating its clinical success.
Structural Determinants of Selectivity: The Active Site Architecture
The remarkable selectivity of this compound for MAO-B is not accidental; it is dictated by key structural differences in the active sites of the two isozymes. While both enzymes share a conserved flavin adenine dinucleotide (FAD) binding site, the substrate cavity architecture is strikingly different.[2]
-
MAO-A possesses a single, large, monopartite active site cavity of approximately 550 ų.[2]
-
MAO-B , in contrast, features a more complex bipartite cavity. An "entrance cavity" (≈290 ų) and a "substrate cavity" (≈400 ų) are separated by the side chain of Isoleucine-199, which acts as a flexible gate.[2][4]
This structural dichotomy is the key to selective inhibition. The smaller, more constrained active site of MAO-B, governed by the Ile199 gate, provides a unique topology that this compound can exploit. This compound's N-propargyl-1-aminoindan structure is sterically favored for entry and optimal positioning within the MAO-B active site, while being a poor fit for the wider, single cavity of MAO-A.
Quantitative Comparison: Potency and Selectivity of this compound
The most direct measure of an inhibitor's effectiveness and selectivity is its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity is then expressed as a ratio of the IC50 values (IC50 MAO-A / IC50 MAO-B).
Experimental data from in vitro studies using human and rat brain homogenates consistently demonstrate this compound's high potency and remarkable selectivity for MAO-B.[5][10]
| Inhibitor | Organism | Tissue | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Ratio (MAO-A / MAO-B) |
| This compound | Rat | Brain | 0.412[5] | 0.004[5] | ~103 |
| This compound | Human | Brain | 0.7[10] | 0.014[10] | ~50 |
| Selegiline | Human | Brain | - | Similar to this compound[5] | Similar to this compound[5] |
| Safinamide | Human | Brain | 80[10] | 0.079[10] | ~1013 |
Note: A higher selectivity ratio indicates greater selectivity for MAO-B.
As the data illustrates, this compound is a potent inhibitor of MAO-B, with IC50 values in the low nanomolar range.[10][11] While safinamide shows a higher numerical selectivity ratio, this compound's high absolute potency for MAO-B is a key therapeutic feature. Therapeutic doses that achieve over 95% inhibition of brain MAO-B cause minimal inhibition of MAO-A, thereby avoiding the tyramine pressor effect.[6][7]
Mechanism of Action: Irreversible Covalent Inhibition
This compound is a propargylamine-based inhibitor, a class of drugs known for their mechanism-based, irreversible action.[12][13] The key to this irreversible inhibition lies in the propargyl group (a C≡C-CH₂ moiety) of the this compound molecule.[14]
Upon entering the MAO-B active site, the enzyme attempts to oxidize this compound as if it were a typical substrate. This catalytic process activates the propargyl group, which then forms a highly reactive species. This species proceeds to form a stable, covalent bond with the N5 atom of the enzyme's FAD cofactor, rendering the enzyme permanently inactive.[6][10][15] Restoration of MAO-B activity is not possible through drug dissociation; it requires the de novo synthesis of the enzyme, a process that can take several days to weeks.[10]
Experimental Protocol: In Vitro Determination of MAO-A and MAO-B Inhibition
Validating the selectivity of a compound like this compound requires a robust and well-controlled in vitro assay. The following protocol describes a generalized fluorometric method for determining the IC50 values for MAO-A and MAO-B inhibition using brain homogenates. This self-validating system includes controls and specific substrates to ensure data integrity.
Objective: To determine the IC50 values of this compound for MAO-A and MAO-B in brain tissue homogenates.
Materials:
-
Tissue: Fresh or frozen rodent (e.g., rat) or human brain tissue.
-
Buffers:
-
Homogenization Buffer: Cold 10 mM sodium phosphate, pH 7.4.
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
-
Enzyme Source: Brain tissue homogenate.
-
Substrates:
-
MAO-A selective substrate: e.g., Kynuramine.
-
MAO-B selective substrate: e.g., Benzylamine.
-
Alternatively, a non-selective substrate like Tyramine can be used with selective inhibitors to isolate isozyme activity.
-
-
Detection Reagent: Amplex® Red reagent and horseradish peroxidase (HRP).
-
Test Compound: this compound mesylate dissolved in a suitable vehicle (e.g., DMSO), serially diluted.
-
Control Inhibitors:
-
MAO-A selective inhibitor: Clorgyline.
-
MAO-B selective inhibitor: Selegiline.
-
-
Instrumentation: 96-well microplate reader with fluorescence detection (Excitation: ~530-560 nm, Emission: ~590 nm).
Step-by-Step Methodology:
-
Preparation of Brain Homogenate (Enzyme Source):
-
Rationale: Brain tissue provides a physiologically relevant source of both MAO-A and MAO-B in their native membrane-bound state.
-
Procedure:
-
Weigh the dissected brain tissue and place it in ice-cold Homogenization Buffer (e.g., 1:10 w/v).
-
Homogenize the tissue using a glass-Teflon homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and determine the total protein concentration using a standard method (e.g., BCA or Bradford assay).
-
Dilute the homogenate with Assay Buffer to a final protein concentration suitable for the assay (to be determined during assay optimization).
-
-
-
Assay Protocol:
-
Rationale: This protocol measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO reaction. H₂O₂ reacts with Amplex Red in the presence of HRP to produce the highly fluorescent resorufin, providing a sensitive measure of enzyme activity.
-
Procedure (in a 96-well black microplate):
-
Compound Addition: To appropriate wells, add a small volume (e.g., 2 µL) of the serially diluted this compound, control inhibitors, or vehicle (for total activity and blank controls).
-
Enzyme Addition: Add the diluted brain homogenate to all wells except the "no-enzyme" blank.
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). This allows the inhibitor to bind to the enzyme before the substrate is introduced. For irreversible inhibitors like this compound, this step is critical.
-
Reaction Initiation: Prepare a working solution of the appropriate substrate and the Amplex Red/HRP detection reagents in Assay Buffer. Add this solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C, protected from light, for 30-60 minutes.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate wavelengths.
-
-
-
Data Analysis:
-
Rationale: The raw fluorescence data is converted to percent inhibition, which is then plotted against the inhibitor concentration to determine the IC50 value.
-
Procedure:
-
Subtract the average fluorescence of the "no-enzyme" blank from all other readings.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control (100% activity).
-
% Inhibition = 100 * (1 - (Fluorescence_Inhibitor / Fluorescence_Vehicle))
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
-
Conclusion
The pharmacological profile of this compound is defined by its potent and selective irreversible inhibition of monoamine oxidase-B. This selectivity is not a fortuitous property but is fundamentally rooted in the distinct structural architectures of the MAO-A and MAO-B active sites. Quantitative in vitro assays robustly confirm that this compound inhibits MAO-B at nanomolar concentrations, with significantly less impact on MAO-A. This biochemical profile allows this compound to effectively increase dopamine availability in the brain—a key therapeutic goal in Parkinson's disease—while circumventing the significant safety concerns associated with MAO-A inhibition. For the drug development professional and the research scientist, this compound serves as a prime example of successful structure-based drug design, where a deep understanding of enzyme structure and mechanism translates directly into a clinically valuable therapeutic agent.
References
- 1. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 2. Structural properties of human monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of MAO A and B in neurotransmitter metabolism and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine oxidase B - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacology of this compound, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MAO-B inhibitors (this compound, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 9. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 10. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound | C12H13N | CID 3052776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Studies with this compound, a MAO-B inhibitor, in experimental focal ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of this compound mesylate? [synapse.patsnap.com]
Selegiline vs. Rasagiline: A Comparative Analysis of Dopamine Release Enhancement Mechanisms
For researchers and professionals in the field of neuropharmacology and drug development, understanding the nuanced differences between seemingly similar therapeutic agents is paramount. Selegiline and rasagiline, both irreversible monoamine oxidase-B (MAO-B) inhibitors, are cornerstone treatments in the management of Parkinson's disease. Their primary therapeutic benefit stems from their ability to increase synaptic dopamine levels by inhibiting its degradation.[1][2][3] However, a deeper dive into their pharmacological profiles reveals significant distinctions in their mechanisms of action, particularly concerning the enhancement of dopamine release. This guide provides an in-depth, objective comparison of selegiline and this compound, supported by experimental data, to elucidate these critical differences.
Core Mechanism: Irreversible MAO-B Inhibition
Both selegiline and this compound exert their principal effect by irreversibly binding to and inhibiting MAO-B, an enzyme primarily located in the outer mitochondrial membrane of glial cells and, to a lesser extent, in dopaminergic neurons.[4] MAO-B is a key enzyme in the metabolic pathway of dopamine.[4] By inhibiting MAO-B, both drugs reduce the breakdown of dopamine in the striatum, leading to an accumulation of this neurotransmitter in the synaptic cleft and enhanced dopaminergic signaling.[1][2] This shared mechanism forms the basis of their efficacy in alleviating the motor symptoms of Parkinson's disease.
However, the story does not end here. Significant divergences in their pharmacological effects arise from their differing molecular structures, metabolic pathways, and interactions with other neuronal targets.
The Divergence Point: Metabolism and its Pharmacological Consequences
A fundamental difference between selegiline and this compound lies in their metabolic fate. This distinction has profound implications for their overall effect on dopaminergic neurotransmission.
Selegiline is metabolized in the liver to L-methamphetamine and L-amphetamine.[5][6] These metabolites are known to have weak sympathomimetic properties, including the ability to promote the release of dopamine and norepinephrine, and to inhibit their reuptake.[7][8] While the clinical significance of these amphetamine-like metabolites at therapeutic doses of selegiline is debated, they are believed to contribute to some of the observed side effects, such as insomnia.[5] More importantly, from a mechanistic standpoint, they introduce an additional, albeit modest, dopamine-releasing component to selegiline's profile that is independent of MAO-B inhibition.
This compound , in contrast, is metabolized to (R)-1-aminoindan.[1][9] Crucially, aminoindan does not possess amphetamine-like properties.[1][9] However, it is not an inert metabolite. Preclinical studies have shown that aminoindan itself has neuroprotective properties and can enhance striatal dopaminergic neurotransmission through mechanisms independent of MAO inhibition.[1][10]
Unraveling a Key Mechanistic Difference: The Role of Trace Amine-Associated Receptor 1 (TAAR1)
Recent preclinical evidence has unveiled a more direct and significant difference in how selegiline and this compound influence dopamine release, centered on their interaction with the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G-protein coupled receptor that can modulate dopaminergic activity.
Conversely, This compound did not enhance electrically stimulated dopamine release and, in fact, was found to suspend the stimulatory effect of selegiline.[11][12][13] This has led to the hypothesis that This compound may act as a TAAR1 antagonist .[11][12]
This differential activity at the TAAR1 receptor represents a significant mechanistic distinction, suggesting that selegiline may have a dual action: inhibiting dopamine breakdown via MAO-B and directly enhancing its release through TAAR1 agonism. This compound's effect appears to be more singularly focused on the inhibition of dopamine metabolism.
Quantitative Comparison of MAO-B Inhibition
While both are potent MAO-B inhibitors, preclinical studies indicate that This compound is a more potent and selective inhibitor of MAO-B than selegiline .[14]
| Compound | Target | IC50 (µM) - Rat Brain | IC50 (µM) - Human Brain | MAO-B/MAO-A Selectivity Ratio (Rat Brain) |
| This compound | MAO-B | 0.004 | 0.014 | ~103 |
| MAO-A | 0.412 | 0.7 | ||
| Selegiline | MAO-B | ~0.09 | - | - |
| MAO-A | - | - |
Note: Data compiled from multiple sources. Direct head-to-head comparisons of IC50 values can vary based on experimental conditions. The selectivity ratio for this compound is calculated from the provided rat brain IC50 values.[4]
This higher potency and selectivity of this compound may contribute to a more targeted therapeutic effect with a potentially lower risk of inhibiting MAO-A, which can lead to adverse events like the "cheese effect" at higher doses.
Experimental Methodologies: Quantifying Dopamine Release
The experimental data differentiating the effects of selegiline and this compound on dopamine release are primarily derived from in vitro and in vivo neurochemical techniques. A standard and widely used method is in vivo microdialysis in the striatum of conscious, freely moving animals.
In Vivo Microdialysis Protocol for Measuring Striatal Dopamine Release
This protocol provides a generalized framework for such an experiment.
Objective: To measure and compare the effects of systemically administered selegiline and this compound on extracellular dopamine levels in the rat striatum.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm active membrane length)
-
Guide cannulae
-
Microinfusion pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ED) system
-
Artificial cerebrospinal fluid (aCSF)
-
Selegiline and this compound solutions for injection
-
Anesthetics (e.g., chloral hydrate or isoflurane)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula into the striatum using precise stereotaxic coordinates (e.g., AP +2.7 mm, ML -2.7 mm from bregma, DV -2.7 mm from dura).[15]
-
Secure the cannula with dental cement and allow the animal to recover for at least 24-48 hours.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Allow for a stabilization period of at least 1-2 hours to establish a baseline of dopamine levels.
-
-
Baseline Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
Collect at least 3-4 baseline samples to ensure a stable baseline.
-
-
Drug Administration:
-
Administer selegiline, this compound, or vehicle control (e.g., saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
-
Post-Injection Sample Collection:
-
Continue collecting dialysate samples at the same regular intervals for a predetermined period (e.g., 2-4 hours) to monitor the drug-induced changes in extracellular dopamine.
-
-
Sample Analysis:
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Quantify the dopamine levels by comparing the peak areas to those of known standards.
-
-
Data Analysis:
-
Express the post-injection dopamine levels as a percentage of the mean baseline levels for each animal.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the effects of selegiline, this compound, and vehicle on dopamine release.
-
Visualizing the Mechanisms
Dopamine Metabolism and MAO-B Inhibition
Caption: Dopamine metabolism and the inhibitory action of selegiline and this compound on MAO-B.
Differential Mechanisms of Dopamine Release Enhancement
Caption: Contrasting mechanisms of selegiline and this compound on dopamine release.
Clinical Implications and Conclusion
While both selegiline and this compound are effective in the symptomatic treatment of Parkinson's disease through MAO-B inhibition, their differing pharmacological profiles may have clinical relevance. Head-to-head clinical trials and meta-analyses have generally found comparable efficacy between the two drugs in improving motor symptoms.[16][17][18][19] However, a real-life retrospective study suggested that the time to initiation of dopamine agonist therapy was longer in the selegiline group, which the authors hypothesized could be due to a better symptomatic profile of selegiline in the earlier stages of the disease.[20] This could potentially be attributed to the additional dopamine-releasing effects of selegiline and its metabolites.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selegiline induces dopamine release through ATP-sensitive potassium channels in the rat caudate-putamen in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolites of the anti-Parkinson drugs this compound ( Agilect ) and selegiline [this compound.com]
- 6. Effect of low-dose treatment with selegiline on dopamine transporter (DAT) expression and amphetamine-induced dopamine release in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacology of this compound, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminoindan and hydroxyaminoindan, metabolites of this compound and ladostigil, respectively, exert neuroprotective properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A critical appraisal of MAO-B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative efficacy of selegiline versus this compound in the treatment of early Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A multiple treatment comparison meta‐analysis of monoamine oxidase type B inhibitors for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy of this compound and selegiline in Parkinson's disease: a head-to-head 3-year retrospective case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Comparison of Selegiline and this compound Therapies in Parkinson Disease: A Real-life Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Rasagiline and Safinamide for the Management of Motor Fluctuations in Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Motor Fluctuations in Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by hallmark motor symptoms such as bradykinesia, rigidity, and resting tremor.[1][2] Levodopa remains the most effective symptomatic therapy; however, long-term treatment often leads to the development of motor complications, including motor fluctuations and dyskinesia, which can significantly impair a patient's quality of life.[1][3] Motor fluctuations are characterized by periods of good motor control ("on" time) and periods of poor motor function ("off" time), where parkinsonian symptoms re-emerge.[3][4] This guide provides a comparative study of two monoamine oxidase B (MAO-B) inhibitors, rasagiline and safinamide, used as adjunct therapies to levodopa to mitigate these motor fluctuations.
Pharmacological Profiles: Beyond MAO-B Inhibition
Both this compound and safinamide belong to the class of MAO-B inhibitors, which work by preventing the breakdown of dopamine in the brain, thereby increasing its availability.[2][5][6] However, their mechanisms of action have key distinctions that may influence their clinical effects.
This compound is a potent, irreversible, and selective MAO-B inhibitor.[2][7] By irreversibly binding to MAO-B, this compound provides a sustained increase in synaptic dopamine levels.[2][6] This action helps to prolong the effect of levodopa and reduce "off" time.[5][7] Some preclinical studies have also suggested potential neuroprotective effects of this compound, although its clinical significance in humans remains a topic of ongoing research.[2][5]
Safinamide exhibits a unique dual mechanism of action.[8][9][10] It is a potent and reversible MAO-B inhibitor, which also modulates glutamate release through the blockade of voltage-gated sodium and N-type calcium channels.[1][8][10] This non-dopaminergic, anti-glutamatergic activity is thought to contribute to its effects on motor symptoms and potentially dyskinesia, as overactive glutamatergic transmission is associated with motor complications.[1][10]
Comparative Efficacy in Reducing Motor Fluctuations
Both this compound and safinamide have demonstrated efficacy in reducing "off" time and improving motor function in patients with Parkinson's disease experiencing motor fluctuations.
A systematic review and meta-analysis comparing the two drugs as adjunct therapies found that safinamide may have a slight advantage in efficacy.[3][11] The number needed to treat (NNT) to see an improvement in the Unified Parkinson's Disease Rating Scale (UPDRS) was 6 for safinamide compared to 8 for this compound.[11] Another meta-analysis also suggested that safinamide appears to be a more favorable choice compared to this compound for PD patients.[3]
| Efficacy Outcome | This compound (1 mg/day) | Safinamide (50-100 mg/day) |
| Reduction in "Off" Time | Significant reduction. In the PRESTO study, a nearly 30% decrease was observed.[5] The LARGO study showed a reduction of 1.18 hours compared to placebo.[7] | Significant reduction. Clinical trials have shown a decrease of 1.06 to 1.73 hours.[1][12][13] |
| Increase in "On" Time without Troublesome Dyskinesia | Effective in increasing "on" time.[7] | Significantly increases "on" time without troublesome dyskinesia.[1][13] |
| Improvement in UPDRS Motor Score (Part III) | Demonstrates improvement in motor scores.[3][14] | Shows significant improvement in UPDRS Part III scores.[3][13][15] |
| Non-Motor Symptoms | Evidence suggests a beneficial effect on fatigue.[5] | Has shown positive effects on non-motor symptoms like pain and mood, potentially due to its dual mechanism of action.[8][9][16] |
Safety and Tolerability Profile
Both medications are generally well-tolerated.[4] A comparative analysis indicated that safinamide might have a better safety profile, with a higher number needed to harm (NNH) for serious adverse events (135 for safinamide vs. 83 for this compound).[11]
| Adverse Event Profile | This compound | Safinamide |
| Common Adverse Events | Dyskinesia, accidental injury, weight loss, postural hypotension, nausea, arthralgia. | Dyskinesia, fall, nausea, insomnia. |
| Serious Adverse Events | Low incidence, but includes a risk of serotonin syndrome when taken with certain medications.[5] | Low incidence of serious adverse events.[11][15] |
| Drug Interactions | Caution with antidepressants and certain pain medications due to the risk of serotonin syndrome.[5] | Similar precautions as other MAO-B inhibitors. |
| Dosing | Once daily.[7] | Once daily.[1] |
Experimental Protocol: Assessing Motor Fluctuations in a Clinical Trial Setting
A robust clinical trial design is essential to accurately compare the efficacy of this compound and safinamide in reducing motor fluctuations. Below is a detailed, step-by-step methodology for a typical randomized, double-blind, placebo-controlled trial.
1. Patient Selection:
-
Inclusion Criteria: Patients diagnosed with idiopathic Parkinson's disease, experiencing at least 1.5 hours of "off" time per day despite a stable and optimized levodopa regimen.[17]
-
Exclusion Criteria: Atypical parkinsonism, dementia, or other significant medical conditions that could interfere with the study.
2. Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patients are randomized to one of three arms: this compound, safinamide, or placebo, as an add-on to their existing levodopa therapy.
3. Treatment Phase:
-
A treatment period of at least 18-24 weeks to assess sustained efficacy.[12]
-
Dosages are titrated to the clinically effective and well-tolerated dose for each patient.
4. Efficacy Assessments:
-
Primary Endpoint: Change from baseline in total daily "off" time, as recorded by patients in a home diary (e.g., the Hauser diary).[18][19][20]
-
Secondary Endpoints:
-
Change in "on" time without troublesome dyskinesia.[13]
-
Change in the Unified Parkinson's Disease Rating Scale (UPDRS) Part III (Motor Examination) score.[21][22][23]
-
Change in the UPDRS Part II (Motor Experiences of Daily Living) and Part IV (Motor Complications) scores.[23][24]
-
Patient-reported quality of life assessments (e.g., PDQ-39).[12][17]
-
Assessment of non-motor symptoms using scales like the Non-Motor Symptom Scale (NMSS).[17]
-
5. Data Collection and Analysis:
-
Patient diaries are collected at regular intervals to ensure compliance and data quality.
-
UPDRS assessments are performed by trained and blinded raters.
-
Statistical analysis is performed using appropriate methods to compare the treatment groups.
Conclusion and Future Directions
Both this compound and safinamide are effective adjunct therapies for managing motor fluctuations in Parkinson's disease. While both drugs share the primary mechanism of MAO-B inhibition, safinamide's additional glutamatergic modulation may offer a broader spectrum of action, potentially contributing to its favorable efficacy and safety profile observed in some comparative analyses.[8][10][11]
The choice between these agents may depend on individual patient characteristics, including the presence of non-motor symptoms like pain and the overall tolerability profile. Head-to-head clinical trials, such as the ongoing observational SUCCESS trial, will provide more direct comparative effectiveness data in a real-world setting, further informing clinical decision-making.[25] Future research should continue to explore the long-term effects of these medications on both motor and non-motor aspects of Parkinson's disease, as well as their potential disease-modifying properties.
References
- 1. Effects of safinamide on non-motor, cognitive, and behavioral symptoms in fluctuating Parkinson’s disease patients: a prospective longitudinal study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound mesylate? [synapse.patsnap.com]
- 3. journals.stmjournals.com [journals.stmjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. davisphinneyfoundation.org [davisphinneyfoundation.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vjneurology.com [vjneurology.com]
- 9. youtube.com [youtube.com]
- 10. Real-world use of Safinamide in motor fluctuating Parkinson’s disease patients in Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the efficacy and cost-effectiveness of safinamide versus this compound: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of safinamide in Parkinson’s disease patients with motor fluctuations without levodopa dosage escalation over 18 weeks: KEEP study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overall Efficacy and Safety of Safinamide in Parkinson’s Disease: A Systematic Review and a Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparative efficacy and safety of irreversible (this compound) and reversible (safinamide) monoamine oxidase inhibitors as add-on therapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of Safinamide on Motor and Non-Motor Symptoms in Patients with Parkinson’s Disease and Motor Fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ajmc.com [ajmc.com]
- 18. A home diary to assess functional status in patients with Parkinson's disease with motor fluctuations and dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. signanthealth.com [signanthealth.com]
- 20. researchgate.net [researchgate.net]
- 21. files.alz.washington.edu [files.alz.washington.edu]
- 22. danceforparkinsons.org [danceforparkinsons.org]
- 23. Unified Parkinson's disease rating scale - Wikipedia [en.wikipedia.org]
- 24. MDS Unified Parkinson's Disease Rating Scale (MDS-UPDRS) | Parkinson's UK [parkinsons.org.uk]
- 25. vjneurology.com [vjneurology.com]
A Senior Application Scientist's Guide to Replicating Delayed-Start Trial Findings for Rasagiline in Animal Models
Introduction: The Clinical Quest for Disease Modification in Parkinson's and the ADAGIO Trial
For decades, the treatment of Parkinson's disease (PD) has been dominated by therapies that expertly manage symptoms but do not halt the relentless underlying neurodegenerative process. A true disease-modifying therapy remains the most significant unmet need in the field[1]. Rasagiline, a second-generation selective, irreversible monoamine oxidase type B (MAO-B) inhibitor, has shown promise beyond symptomatic relief in preclinical studies, suggesting potential neuroprotective properties[2][3]. This prompted the landmark ADAGIO (Attenuation of Disease Progression with Azilect Given Once Daily) study, which employed an innovative "delayed-start" clinical trial design[1][4].
The core principle of the delayed-start design is to differentiate between symptomatic effects and true disease modification. In this methodology, patients are randomized into two arms: an "early-start" group that receives the active drug for the entire study duration, and a "delayed-start" group that initially receives a placebo before transitioning to the active drug partway through the trial[1][5][6]. If the early-start group demonstrates a sustained benefit at the end of the study, even after the delayed-start group has been on the active treatment, it suggests that the initial period of treatment conferred a benefit that could not be achieved by later administration—a hallmark of a disease-modifying effect[1][7].
The ADAGIO trial found that early treatment with this compound at a 1 mg/day dose met the prespecified criteria for a disease-modifying effect, whereas a 2 mg/day dose did not, leading to a complex interpretation of the results[4][8][9][10]. To further investigate the mechanisms behind these intriguing clinical findings and to screen for novel, more potent disease-modifying agents, it is crucial to develop and validate preclinical animal models that can faithfully replicate the delayed-start paradigm. This guide provides a comparative analysis of suitable animal models and detailed experimental protocols for researchers aiming to bridge this critical translational gap.
Visualizing the Delayed-Start Concept
The delayed-start trial design is a powerful tool for assessing potential disease-modifying effects. The following diagram illustrates the fundamental structure of this approach.
Caption: The Delayed-Start Clinical Trial Design.
Comparative Analysis of Preclinical Models for Parkinson's Disease
The selection of an appropriate animal model is paramount for the success of any preclinical study. For replicating the delayed-start findings for this compound, the ideal model should exhibit a progressive loss of dopaminergic neurons and allow for a therapeutic window to assess neuroprotection. Neurotoxin-based models are particularly well-suited for this purpose due to their ability to induce a relatively rapid and quantifiable lesion of the nigrostriatal pathway.[11][12]
| Model | Mechanism of Action | Advantages | Disadvantages | Suitability for Delayed-Start |
| MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) | A proneurotoxin that, when metabolized, selectively destroys dopaminergic neurons in the substantia nigra.[11][13] | - Well-characterized and widely used.[14] - Induces a significant loss of dopaminergic neurons. - Can be administered systemically. | - Acute models do not fully replicate the progressive nature of PD.[15] - High inter-animal variability. - Does not typically lead to Lewy body formation.[11] | High: The sub-acute or chronic MPTP models allow for a window between the initial insult and the full development of the lesion, which is ideal for a delayed-start design. |
| 6-OHDA (6-hydroxydopamine) | A neurotoxin that is a structural analog of dopamine and is taken up by dopaminergic neurons, leading to their destruction.[11][16] | - Produces a severe and specific lesion of dopaminergic neurons.[17] - Unilateral lesions allow for the use of the contralateral side as an internal control.[18] - Well-established behavioral readouts. | - Requires stereotaxic injection directly into the brain.[16] - Does not cross the blood-brain barrier. - The lesion is typically not progressive after the initial insult. | Moderate to High: While not inherently progressive, a delayed-start paradigm can be implemented by initiating treatment at different time points after the 6-OHDA injection to assess neuro-restorative versus neuroprotective effects. |
| α-Synuclein Transgenic Models | Genetically engineered mice that overexpress human α-synuclein, a key protein in the pathology of PD. | - Mimics the genetic component of PD. - Can lead to the formation of α-synuclein aggregates. - Progressive phenotype. | - Often exhibit a milder and more variable phenotype compared to neurotoxin models. - The onset and progression of pathology can be slow and inconsistent. | Moderate: The progressive nature is advantageous, but the variability and slow onset can make it challenging to design a delayed-start study with clear endpoints within a reasonable timeframe. |
Recommendation: For replicating the delayed-start trial findings, the sub-acute or chronic MPTP mouse model and the 6-OHDA rat model are the most suitable choices. They offer a balance of robust and reproducible pathology with a timeframe that is amenable to a delayed-start treatment paradigm.
Experimental Protocols
Sub-Acute MPTP Mouse Model: A Delayed-Start Paradigm
This protocol is designed to induce a progressive loss of dopaminergic neurons, providing a window for therapeutic intervention in a delayed-start manner.
Caption: Workflow for a Delayed-Start Study in the MPTP Mouse Model.
Step-by-Step Methodology:
-
Animal Selection and Acclimatization:
-
Use male C57BL/6 mice, 8-10 weeks old. This strain is known for its susceptibility to MPTP.
-
Acclimatize animals for at least one week before the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Conduct baseline behavioral testing (e.g., rotarod, open field) to establish a pre-lesion performance baseline.
-
-
MPTP Administration (Sub-Acute Regimen):
-
Prepare a fresh solution of MPTP-HCl in sterile saline.
-
Administer MPTP intraperitoneally (i.p.) at a dose of 30 mg/kg once daily for five consecutive days.[15] This regimen induces a more gradual neuronal loss compared to acute protocols.
-
Include a control group that receives saline injections.
-
-
Treatment Groups and Delayed-Start Design:
-
On day 6, randomly assign the MPTP-treated mice into three groups:
-
Vehicle Control: Receives vehicle (e.g., water for oral gavage) for the entire treatment period.
-
Early-Start this compound: Receives this compound (e.g., 0.5 mg/kg, oral gavage) daily from day 6 to day 28.
-
Delayed-Start this compound: Receives vehicle from day 6 to day 14, followed by this compound (0.5 mg/kg, oral gavage) daily from day 15 to day 28.
-
-
-
Behavioral Assessment:
-
Repeat the behavioral tests conducted at baseline on days 29-31 to assess motor function. Key tests include:
-
Rotarod Test: To measure motor coordination and balance.
-
Cylinder Test: To assess forelimb asymmetry, indicative of unilateral dopamine depletion if a unilateral model were used, but can also reveal general motor deficits.
-
Open Field Test: To evaluate locomotor activity and anxiety-like behavior.
-
-
-
Post-Mortem Analysis:
-
On day 32, euthanize the animals and perfuse with paraformaldehyde.
-
Collect brain tissue for histological and biochemical analyses.
-
Immunohistochemistry: Stain for tyrosine hydroxylase (TH) to quantify the number of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and the density of dopaminergic fibers in the striatum.
-
HPLC: Measure dopamine and its metabolites (DOPAC and HVA) in the striatum to assess the extent of dopamine depletion.
-
6-OHDA Rat Model: A Delayed-Start Paradigm
This protocol creates a unilateral lesion, allowing for within-subject comparisons and is particularly useful for studying motor asymmetry.
Caption: Workflow for a Delayed-Start Study in the 6-OHDA Rat Model.
Step-by-Step Methodology:
-
Animal Selection and Pre-Surgical Preparation:
-
Use male Sprague-Dawley or Wistar rats, weighing 200-250g.
-
Acclimatize the animals and handle them daily to reduce stress.
-
Pre-train the rats on the behavioral tasks to be used post-surgery.
-
-
Stereotaxic Surgery:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Inject 6-OHDA into the medial forebrain bundle (MFB) of one hemisphere. This produces a near-complete lesion of the nigrostriatal pathway.[18] A sham group should receive a vehicle injection.
-
Administer desipramine prior to 6-OHDA to protect noradrenergic neurons.
-
-
Post-Surgical Recovery and Group Assignment:
-
Allow a one-week recovery period.
-
On day 8, randomly assign the 6-OHDA-lesioned rats into treatment groups as described for the MPTP model.
-
-
Behavioral Assessment:
-
Apomorphine- or Amphetamine-Induced Rotations: A classic test for unilateral dopamine depletion. Apomorphine induces contralateral rotations, while amphetamine induces ipsilateral rotations.
-
Cylinder Test: To quantify forelimb use asymmetry.
-
Gait Analysis: Can reveal subtle changes in motor function.
-
-
Post-Mortem Analysis:
-
Similar to the MPTP model, perform immunohistochemistry for TH in the SNpc and striatum, and HPLC for dopamine and its metabolites in the striatum of both hemispheres.
-
Outcome Measures and Data Interpretation
A multi-faceted approach to outcome assessment is crucial for a robust interpretation of the results.
| Outcome Measure | Description | What It Tells You | Considerations |
| Behavioral Tests | Quantitative assessment of motor function (e.g., rotarod, cylinder test, rotational behavior).[18] | The functional consequence of the dopaminergic lesion and the therapeutic effect of the treatment. | Behavioral outcomes can be influenced by stress and learning effects. Proper baseline testing and control groups are essential.[19] |
| Tyrosine Hydroxylase (TH) Immunohistochemistry | Staining and quantification of TH-positive neurons in the SNpc and fibers in the striatum. | The extent of dopaminergic neuron survival and axonal integrity. A higher number of TH-positive cells in the early-start group would suggest neuroprotection. | Requires rigorous, unbiased stereological counting methods for accurate quantification. |
| Striatal Dopamine and Metabolite Levels (HPLC) | Measurement of dopamine, DOPAC, and HVA concentrations in the striatum. | The biochemical status of the remaining dopaminergic terminals. Higher dopamine levels in the early-start group would indicate a preservation of dopaminergic function. | Provides a snapshot in time and may not fully reflect the dynamic changes in dopamine neurotransmission. |
Interpreting Delayed-Start Results:
-
Successful Replication of Disease Modification: The early-start this compound group should show significantly better outcomes in behavioral tests, a greater number of surviving TH-positive neurons, and higher striatal dopamine levels compared to the delayed-start group at the final time point.
-
Symptomatic Effect Only: If both the early-start and delayed-start groups show similar levels of improvement at the end of the study, this would suggest that the effects of this compound are primarily symptomatic in this model.
-
No Effect: If neither treatment group shows a significant improvement over the vehicle control group, it may indicate that the chosen dose or timing of administration was not effective in the model.
Conclusion and Future Directions
Replicating the delayed-start trial findings for this compound in animal models is a critical step in understanding its potential disease-modifying mechanisms. The MPTP and 6-OHDA models provide robust platforms for such investigations. By carefully designing and executing these preclinical studies, researchers can gain valuable insights into the neuroprotective actions of this compound and other novel therapeutic candidates. Future studies could also incorporate more complex models, such as those combining genetic predisposition with neurotoxin exposure, to better recapitulate the multifactorial nature of Parkinson's disease. Ultimately, these preclinical endeavors are essential for guiding the development of the next generation of therapies that aim to not just treat, but to halt the progression of this devastating disease.
References
- 1. A randomized, double-blind, placebo-controlled, delayed start study to assess this compound as a disease modifying therapy in Parkinson's disease (the ADAGIO study): rationale, design, and baseline characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of this compound in treating Parkinson’s disease: Effect on disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Does this compound slow the progressuion of Parkinson's disease? [this compound.com]
- 5. researchgate.net [researchgate.net]
- 6. Statistical considerations in a delayed-start design to demonstrate disease modification effect in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On Biostatistics and Clinical Trials: Demonstrating the disease modifying effect through delayed start study design or delayed start analyses [onbiostatistics.blogspot.com]
- 8. This compound, Parkinson neuroprotection, and delayed-start trials: Still no satisfaction? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [this compound is not for all Parkinson disease patients: the ADAGIO study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Classic toxin-induced animal models of Parkinson's disease: 6-OHDA and MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal Models of Parkinson’s Disease: limits and relevance to neuroprotection studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generation of Mitochondrial Toxin Rodent Models of Parkinson’s Disease Using 6-OHDA , MPTP , and Rotenone | Springer Nature Experiments [experiments.springernature.com]
- 14. criver.com [criver.com]
- 15. Neurochemical, histological, and behavioral profiling of the acute, sub‐acute, and chronic MPTP mouse model of Parkinsonʼs disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdbneuro.com [mdbneuro.com]
- 17. Neuroprotective effect of this compound in a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. inotiv.com [inotiv.com]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-Apoptotic Activity of Rasagiline and its S-Isomer
A Technical Guide for Researchers in Neuropharmacology and Drug Development
In the landscape of neuroprotective strategies, the anti-Parkinson's agent rasagiline has garnered significant attention for its ability to mitigate neuronal cell death, a hallmark of many neurodegenerative diseases. Beyond its well-established role as a monoamine oxidase-B (MAO-B) inhibitor, this compound exhibits profound anti-apoptotic properties. A critical point of investigation has been to determine if this neuroprotective effect is solely a consequence of MAO-B inhibition or if it stems from the intrinsic chemical structure of the molecule. This guide provides an in-depth comparison of the anti-apoptotic activity of this compound (the R-isomer) and its S-isomer, TVP-1022, which is a significantly weaker MAO-B inhibitor. By examining the experimental data, we can delineate the structural and mechanistic underpinnings of their shared neuroprotective capabilities.
The Propargylamine Moiety: A Common Denominator in Neuroprotection
The core hypothesis for the anti-apoptotic action of this compound, independent of its MAO-B inhibition, centers on its N-propargylamine moiety. This functional group is present in both this compound and its S-isomer, TVP-1022. Experimental evidence has consistently shown that both isomers possess comparable neuroprotective and anti-apoptotic activities in various in vitro and in vivo models of neuronal injury.[1][2] This strongly suggests that the propargylamine structure itself is the key pharmacophore responsible for these effects.[3]
Mechanistic Insights into Anti-Apoptotic Action
The anti-apoptotic effects of this compound and TVP-1022 are multifaceted, converging on the preservation of mitochondrial integrity and the modulation of key signaling pathways that regulate cell survival and death.
Mitochondrial Protection: A primary mechanism of action for both isomers is the stabilization of the mitochondrial membrane potential (ΔΨm).[4][5] By preventing the collapse of ΔΨm, a critical early event in the apoptotic cascade, these compounds inhibit the opening of the mitochondrial permeability transition pore (mPTP).[6] This, in turn, prevents the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, thereby halting the downstream activation of caspases.[6]
Regulation of the Bcl-2 Protein Family: The Bcl-2 family of proteins are central regulators of apoptosis. This compound and its S-isomer have been shown to modulate the expression of these proteins to favor cell survival.[2][3] This is achieved through the upregulation of anti-apoptotic proteins such as Bcl-2 and the downregulation of pro-apoptotic proteins like Bax.[3] The resulting increase in the Bcl-2/Bax ratio is a key determinant in preventing the execution of the apoptotic program.
Activation of Pro-Survival Signaling Pathways: Both this compound and TVP-1022 have been demonstrated to activate intracellular signaling cascades that promote neuronal survival. These include the Protein Kinase C (PKC) and the Ras-PI3K-Akt pathways.[2][3] Activation of these pathways leads to the phosphorylation and inactivation of pro-apoptotic proteins and the increased expression of neurotrophic factors, further bolstering the cell's resilience against apoptotic stimuli.
Quantitative Comparison of Anti-Apoptotic Efficacy
A direct comparison of the anti-apoptotic potency of this compound and its S-isomer, TVP-1022, was conducted by Maruyama et al. (2002) using a comet assay to quantify DNA damage in human dopaminergic neuroblastoma SH-SY5Y cells.[7] Apoptosis was induced by the peroxynitrite generator SIN-1. The extent of DNA fragmentation, a hallmark of apoptosis, is measured by the length of the "comet tail." A shorter tail length indicates a higher degree of protection from apoptosis.
| Compound (at 100 nM) | Mean Comet Tail Length (µm) ± SD | Conclusion |
| SIN-1 Treated (Control) | 6.61 ± 9.95 | Significant DNA damage |
| This compound (R-isomer) | 2.88 ± 7.51 | Significant protection from DNA damage |
| TVP-1022 (S-isomer) | 2.80 ± 6.94 | Significant and comparable protection to this compound |
| *p < 0.001 and 0.002, respectively, compared to SIN-1 treated cells.[7] |
As the data clearly indicates, both this compound and TVP-1022, at a concentration of 100 nM, offered a statistically significant and remarkably similar level of protection against SIN-1-induced DNA fragmentation.[7] This provides strong quantitative evidence that the anti-apoptotic activity is not dependent on the stereospecific inhibition of MAO-B, but rather is an intrinsic property of the propargylamine structure.
Visualizing the Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the anti-apoptotic action of this compound and its S-isomer.
Figure 1: Modulation of the Intrinsic Apoptotic Pathway.
Figure 2: Activation of Pro-Survival Signaling Pathways.
Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed methodologies for key experiments used to assess anti-apoptotic activity.
Cell Culture and Induction of Apoptosis
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used and relevant model for dopaminergic neurons.
-
Culture Conditions: Maintain cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Apoptosis:
-
Seed SH-SY5Y cells in appropriate culture vessels (e.g., 96-well plates for viability assays, chamber slides for microscopy).
-
Allow cells to adhere and grow for 24-48 hours.
-
Pre-incubate cells with varying concentrations of this compound or TVP-1022 for a specified period (e.g., 1-24 hours).
-
Induce apoptosis by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or SIN-1 (a peroxynitrite generator) to the culture medium. The concentration and incubation time of the toxin should be optimized to induce a significant but sub-maximal level of cell death.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for DNA Fragmentation
This assay detects the fragmented DNA characteristic of late-stage apoptosis.
-
Fixation: After the experimental treatment, wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 25 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.2% Triton X-100 in PBS for 5 minutes.
-
Labeling:
-
Wash the cells with PBS.
-
Incubate the cells in the dark for 60 minutes at 37°C with a TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP analog (e.g., fluorescein-dUTP).
-
-
Counterstaining and Visualization:
-
Wash the cells to remove the unincorporated labeled nucleotides.
-
Counterstain the nuclei with a DNA dye such as DAPI (4',6-diamidino-2-phenylindole).
-
Mount the slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI.
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Lysis: Following treatment, harvest the cells and lyse them in a chilled lysis buffer.
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a standard method such as the Bradford or BCA assay.
-
Enzymatic Reaction:
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add a caspase-3 substrate, such as Ac-DEVD-pNA (for colorimetric detection) or Ac-DEVD-AMC (for fluorometric detection).
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Detection:
-
For the colorimetric assay, measure the absorbance at 405 nm using a microplate reader.
-
For the fluorometric assay, measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
The increase in absorbance or fluorescence is proportional to the caspase-3 activity.
-
Western Blotting for Bcl-2 and Bax Expression
This technique is used to quantify the relative levels of pro- and anti-apoptotic proteins.
-
Protein Extraction and Quantification: Extract total protein from treated cells and determine the concentration as described above.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the expression of Bcl-2 and Bax to the loading control. Calculate the Bcl-2/Bax ratio for each sample.
Conclusion
References
- 1. The anti-Parkinson drug this compound and its cholinesterase inhibitor derivatives exert neuroprotection unrelated to MAO inhibition in cell culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of neuroprotective action of the anti-Parkinson drug this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiapoptotic properties of this compound, N-propargylamine-1(R)-aminoindan, and its optical (S)-isomer, TV1022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deepdyve.com [deepdyve.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Rasagiline for Laboratory Professionals
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of rasagiline. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. As a potent, second-generation monoamine oxidase B (MAO-B) inhibitor, this compound's unique chemical properties and biological activity necessitate a structured and informed approach to its waste management.
Understanding this compound: Properties and Disposal Imperatives
This compound, often used in its mesylate salt form, is an irreversible inhibitor of MAO-B indicated for the treatment of Parkinson's disease.[1][2] In a laboratory setting, it is typically handled as a white to off-white crystalline powder.[3] While effective therapeutically, its potency requires careful handling and disposal to prevent unintended environmental release or accidental exposure.
The primary reasons for stringent disposal protocols are:
-
Biological Potency: As a selective MAO-B inhibitor, improper disposal could lead to environmental contamination, potentially affecting ecosystems.[4][5]
-
Chemical Hazards: Safety Data Sheets (SDS) classify this compound as potentially harmful if ingested or inhaled and a cause of serious eye irritation.[6][7] Some classifications also note it is suspected of causing cancer and reproductive harm.[6]
-
Regulatory Compliance: All chemical waste, including pharmaceuticals, must be handled in accordance with local, state, and federal regulations to avoid significant penalties.[8]
Crucially, This compound is not classified as a controlled substance by the U.S. Drug Enforcement Administration (DEA), which simplifies the disposal process as it does not require DEA-specific record-keeping for destruction.
Hazard Identification and Essential Safety Precautions
Before handling or disposing of this compound, a thorough risk assessment is mandatory. The following table summarizes key hazards identified in material safety data sheets.
| Hazard Category | Description | Recommended Precautions |
| Acute Toxicity | Harmful if swallowed; may be fatal if inhaled.[6][7] | Avoid creating dust. Handle in a well-ventilated area or with appropriate exhaust ventilation. Wear a suitable dust respirator.[8] |
| Skin/Eye Irritation | Causes serious eye irritation. Avoid contact with skin. | Wear protective gloves, chemical-impermeable gloves, and safety glasses or goggles.[8] |
| Long-Term Effects | Suspected of causing cancer and damaging fertility or the unborn child.[6] | Use full personal protective equipment (PPE) and minimize exposure. |
| Fire/Explosion | Combustible solid. Dust clouds may form an explosive mixture with air.[8] | Use non-sparking tools and avoid sources of ignition.[8] Use foam, dry chemical, or carbon dioxide extinguishers for fires.[8] |
This compound Disposal Workflow
The following decision-making workflow provides a logical path for the proper disposal of this compound and associated materials. This process ensures that waste is segregated and managed according to its form and contamination level.
Caption: Decision workflow for segregating and disposing of this compound waste.
Step-by-Step Disposal and Decontamination Protocols
The causality behind these protocols is to ensure the complete destruction of the active pharmaceutical ingredient (API) and prevent its release into the environment. Incineration is the preferred method as it achieves a "non-retrievable" state for the chemical.
Protocol 4.1: Disposal of Unused or Expired Pure this compound
This protocol applies to bulk powder, expired reagents, or surplus material.
-
Consult the SDS: Always review the most current Safety Data Sheet for the specific formulation of this compound you are using.
-
Wear Appropriate PPE: At a minimum, this includes a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles.
-
Package the Waste:
-
Carefully place the pure this compound into a designated, sealable, and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical and will not leak.
-
The label must clearly state "Hazardous Waste," the chemical name ("this compound"), and associated hazards (e.g., "Toxic").
-
-
Arrange for Professional Disposal:
-
Store the sealed container in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
The recommended disposal method is controlled incineration in a facility equipped with afterburners and flue gas scrubbers to ensure complete destruction.
-
DO NOT discharge this compound down the drain or dispose of it in regular trash.[8]
-
Protocol 4.2: Disposal of Contaminated Labware and PPE
This protocol applies to items such as gloves, weigh paper, pipette tips, contaminated vials, and other disposable materials that have come into direct contact with this compound.
-
Segregation: At the point of generation, immediately place all contaminated solid waste into a designated hazardous waste container. This container should be separate from regular trash and clearly labeled for "this compound-Contaminated Waste."
-
Packaging: Use a plastic bag-lined box or a dedicated solid waste pail. Keep the container sealed when not in use.
-
Sharps: Any contaminated needles or blades must be placed in a designated sharps container suitable for hazardous chemical waste.
-
Disposal: The entire container of contaminated solid waste must be disposed of via your institution's hazardous waste program, typically through incineration.
-
Reusable Glassware: For glassware, follow the decontamination procedure in Section 4.4 before washing.
Protocol 4.3: Spill Cleanup and Decontamination
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.[8] Ensure adequate ventilation.
-
Don PPE: Wear robust PPE, including a respirator, chemical-impermeable gloves, safety goggles, and a lab coat.[8]
-
Contain the Spill:
-
For a solid spill , gently cover the powder with a damp paper towel or use a commercial spill kit absorbent to prevent dust from becoming airborne.[8] Avoid dry sweeping.
-
For a liquid spill (this compound in solution), cover with an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).
-
-
Clean the Spill:
-
Carefully scoop or sweep the absorbed material using spark-proof tools into a designated hazardous waste container.[8]
-
Perform a final decontamination of the surface area by scrubbing with alcohol or another suitable solvent.
-
-
Dispose of Waste: All cleanup materials (absorbents, PPE, etc.) are considered hazardous waste and must be disposed of according to Protocol 4.2.
Protocol 4.4: Decontamination of Reusable Equipment
To ensure no cross-contamination, all non-disposable equipment (e.g., glassware, spatulas) must be thoroughly decontaminated.
-
Initial Rinse: Carefully rinse the equipment with a suitable solvent in which this compound is soluble, such as ethanol. Collect this initial rinsate as hazardous liquid waste.
-
Triple Rinse: Perform a triple rinse with the same solvent, collecting all rinsate for disposal as hazardous liquid waste.
-
Final Wash: After the solvent rinse, the equipment can be washed using standard laboratory procedures with soap and water.
Regulatory Considerations
While this compound is not a DEA-controlled substance, its disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Your institution's EHS department is the primary resource for ensuring compliance with all applicable federal, state, and local regulations. Always follow their specific procedures for waste accumulation, labeling, and pickup scheduling.
By adhering to these scientifically grounded procedures, you contribute to a safe laboratory environment, ensure regulatory compliance, and uphold your professional responsibility to protect the wider ecosystem.
References
- 1. drugs.com [drugs.com]
- 2. reference.medscape.com [reference.medscape.com]
- 3. goodrx.com [goodrx.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. DailyMed - this compound- this compound tablet [dailymed.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Navigating the Safe Handling of Rasagiline: A Guide to Personal Protective Equipment and Disposal
Rasagiline, a potent, irreversible inhibitor of monoamine oxidase type B (MAO-B), is a cornerstone in the management of Parkinson's disease.[1][2] Its therapeutic efficacy, however, is matched by the need for meticulous handling protocols within the research and drug development environment. This guide provides essential, in-depth technical information on the personal protective equipment (PPE) required for handling this compound, alongside operational and disposal plans to ensure the safety of laboratory personnel and the environment.
Understanding the Hazards of this compound
This compound is considered a hazardous substance, and accidental ingestion may be damaging to an individual's health.[3] While not classified as a skin irritant, good hygiene practices are essential to minimize exposure, and it should not come into contact with open cuts or abraded skin.[3] The primary routes of exposure in a laboratory setting are inhalation of dust particles and accidental skin contact.[4][5] Therefore, the cornerstone of safe handling is the prevention of dust generation and the use of appropriate barriers to prevent skin contact.[3][4][6]
Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety
The selection of appropriate PPE is contingent on the scale of the operation and the potential for exposure. A risk-based approach should always be employed.
-
Lab Coat: A standard laboratory coat is mandatory for all procedures.[7] For handling quantities up to 500 grams, a standard lab coat may be sufficient.[3]
-
Gloves: Nitrile or low-protein, powder-free latex gloves are recommended.[3] Given the potential for unseen contamination, double gloving should be considered.[3] It is crucial to inspect gloves before use and to wash and dry hands thoroughly after removal.[6]
-
Eye Protection: Tightly fitting safety goggles with side-shields are essential to protect against splashes and dust.[5][6][8]
The following table outlines escalating PPE requirements based on the quantity of this compound being handled and the nature of the task.
| Scenario | Quantity | Required PPE |
| Weighing and Aliquoting | Up to 1 kg | Disposable laboratory coat or coverall of low permeability.[3] |
| Chemical goggles. A face shield may be required for supplementary protection.[3] | ||
| Dust respirator.[3] | ||
| Bulk Handling & Manufacturing Operations | Over 1 kg | Disposable coverall of low permeability and disposable shoe covers.[3] |
| Air-supplied full-body suits may be required for advanced respiratory protection.[3] | ||
| Full-face respirator if exposure limits are exceeded or irritation is experienced.[6][9] |
Operational Plans for Safe Handling
Beyond personal protective equipment, a robust operational plan is critical to minimize the risk of exposure.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[6] For procedures that may generate dust, such as weighing or transferring powder, use a chemical fume hood or an enclosed local exhaust ventilation system.[3]
-
Emergency Equipment: Ensure that an eyewash station and an emergency shower are readily accessible in the immediate work area.[3][8]
Procedural Guidance:
-
Preparation: Before beginning any work, read the Safety Data Sheet (SDS) for this compound.[7] Ensure all necessary PPE is available and in good condition.
-
Handling: Avoid all personal contact, including inhalation.[3] Minimize the generation of dust during handling.[4] Use tools and techniques that prevent the aerosolization of the powder.
-
Cleaning Spills:
-
Minor Spills: Wear appropriate PPE.[3] Use dry clean-up procedures; do not sweep dry powder.[3] Dampen the spilled material with water to prevent dusting before carefully sweeping it up.[3] Alternatively, use a vacuum cleaner fitted with a HEPA filter.[3] Place the collected material in a suitable, sealed container for disposal.[3][4]
-
Major Spills: Evacuate the area and alert emergency responders.[3] Only personnel with the appropriate training and PPE should attempt to clean up a major spill.
-
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[4][6] Do not eat, drink, or smoke in areas where this compound is handled.[4][8]
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials contaminated with this compound, including gloves, disposable lab coats, and cleaning materials, should be considered hazardous waste.
-
Containerization: Place all this compound waste into a clearly labeled, sealed, and leak-proof container.[4][5]
-
Disposal Regulations: The disposal of chemical waste is subject to local, state, and federal regulations.[3][10] Consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable guidelines.[11] In many cases, hazardous pharmaceutical waste is sent for incineration by a licensed waste management vendor.[11]
-
Unused Medication: For the disposal of unused or expired this compound, drug take-back programs are the preferred method.[12] If a take-back program is not available, and the medication is not on the FDA flush list, it can be disposed of in the trash by first mixing it with an undesirable substance like coffee grounds or cat litter and placing it in a sealed bag.[12][13]
By adhering to these stringent safety and disposal protocols, researchers and drug development professionals can handle this compound with confidence, ensuring a safe laboratory environment for all.
References
- 1. uspharmacist.com [uspharmacist.com]
- 2. This compound – a novel MAO B inhibitor in Parkinson’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. aksci.com [aksci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Laboratory Safety guidelines and Personal protection equipment (PPE) | Safety | Tel Aviv University [en-med.tau.ac.il]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. How to Dispose of Hazardous Pharmaceutical Waste | MWP [medicalwastepros.com]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. fda.gov [fda.gov]
- 13. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
